DCP-Bio3
Description
Properties
IUPAC Name |
3-(2,4-dioxocyclohexyl)propyl N-[4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N4O6S/c29-17-10-9-16(19(30)14-17)6-5-13-34-24(33)26-12-4-3-11-25-21(31)8-2-1-7-20-22-18(15-35-20)27-23(32)28-22/h16,18,20,22H,1-15H2,(H,25,31)(H,26,33)(H2,27,28,32)/t16?,18-,20-,22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSKVLIOIXAEPV-WBDHXUAGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC(=O)C1CCCOC(=O)NCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)CC(=O)C1CCCOC(=O)NCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
DCP-Bio3 for the Detection of Cysteine Sulfenic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine sulfenic acid (Cys-SOH) is a transient, reversible post-translational modification that plays a critical role in redox signaling and the regulation of protein function.[1] The detection and characterization of protein sulfenylation are crucial for understanding its role in cellular processes and disease. DCP-Bio3 is a biotinylated chemical probe designed for the selective labeling and enrichment of proteins containing sulfenic acid modifications. This guide provides an in-depth overview of the core principles, experimental protocols, and data associated with the use of this compound.
This compound belongs to a family of dimedone-based probes.[2][3] These probes utilize a 1,3-cyclohexanedione (B196179) moiety that specifically and covalently reacts with the sulfenic acid group on cysteine residues to form a stable thioether linkage.[4][5] The biotin (B1667282) tag on this compound allows for the efficient affinity purification of labeled proteins using streptavidin-based methods, facilitating their identification and quantification by techniques such as Western blotting and mass spectrometry.[1][4]
Mechanism of Action
The core of this compound's functionality lies in the chemoselective reaction between its 1,3-cyclohexanedione ring and a cysteine sulfenic acid. The reaction proceeds via a nucleophilic attack of the enolate form of the dione (B5365651) on the electrophilic sulfur of the sulfenic acid. This results in the formation of a stable, covalent thioether bond, effectively "trapping" the transient sulfenic acid modification.
Quantitative Data
The reactivity of dimedone-based probes like DCP-Bio1 (a close analog of this compound) with sulfenylated proteins can vary depending on the protein microenvironment of the modified cysteine. Below is a summary of reported second-order reaction rates for DCP-Bio1 with different proteins. It is anticipated that this compound exhibits similar reactivity.
| Protein | Second-Order Reaction Rate (M⁻¹min⁻¹) | pH | Temperature (°C) |
| Papain | 110 ± 20 | 7.0 | 25 |
| E. coli fRMsr | 7.2 ± 0.7 | 7.0 | 25 |
| S. typhimurium AhpC | 0.23 ± 0.04 | 7.0 | 25 |
| (Data sourced from Poole, L.B., et al. (2007). Bioconjugate Chemistry)[2] |
Experimental Protocols
Detailed methodologies for the use of this compound in detecting protein sulfenylation are provided below. These protocols are adapted from established methods for the closely related probe, DCP-Bio1.
In Situ Labeling of Sulfenylated Proteins in Live Cells
This protocol is suitable for identifying proteins that are sulfenylated in their native cellular environment in response to a stimulus.
Methodology:
-
Cell Culture: Grow cells of interest in appropriate media to 60-90% confluence.
-
Probe Incubation: Replace the medium with fresh medium containing 100 µM this compound. Incubate for 30 to 60 minutes.
-
Stimulation: During the incubation with this compound, add the desired stimulus (e.g., growth factor, H₂O₂) for the appropriate duration.
-
Washing: Following incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove excess this compound and stimulus.
-
Cell Lysis: Lyse the cells in a buffer containing a thiol-alkylating agent (e.g., 10 mM N-ethylmaleimide, NEM) and catalase (e.g., 200 units/mL) to prevent post-lysis oxidation and modification of free thiols.[3]
-
Affinity Purification: Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated proteins.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins using a high concentration of biotin or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against proteins of interest or by mass spectrometry for proteome-wide identification.
Labeling of Sulfenylated Proteins in Cell Lysates
This protocol is useful for assessing the overall level of protein sulfenylation in a cell population.
Methodology:
-
Cell Culture and Stimulation: Grow and treat cells with the desired stimulus as in the in situ protocol.
-
Cell Lysis: Wash the cells with PBS and then lyse them in a buffer containing 1 mM this compound, 10 mM NEM, and 200 units/mL catalase.[3]
-
Incubation: Incubate the lysate on ice for 1 hour to allow for the labeling of sulfenylated proteins.
-
Removal of Excess Probe: Remove unreacted this compound using a desalting spin column.
-
Affinity Purification and Analysis: Proceed with streptavidin-based affinity purification and subsequent analysis as described in the in situ protocol.
Application Example: EGFR Signaling Pathway
Cysteine sulfenylation plays a regulatory role in various signaling pathways. For instance, in the Epidermal Growth Factor Receptor (EGFR) signaling cascade, the binding of EGF to its receptor stimulates the production of hydrogen peroxide (H₂O₂), which can then oxidize specific cysteine residues on downstream signaling proteins, including EGFR itself. The oxidation of Cys797 in the EGFR kinase domain has been shown to enhance its kinase activity. DCP-Bio probes can be used to detect and identify such regulatory sulfenylation events.
Conclusion
This compound is a powerful tool for the detection and proteomic analysis of cysteine sulfenic acid modifications. Its ability to specifically label and enrich sulfenylated proteins enables researchers to investigate the role of this important post-translational modification in a wide range of biological processes. The protocols and data presented in this guide provide a comprehensive resource for the successful application of this compound in studying the sulfenylome.
References
- 1. scb.wfu.edu [scb.wfu.edu]
- 2. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PROTEOMIC METHODS TO EVALUATE NOX-MEDIATED REDOX SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Methods to Visualize and Identify Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Understanding Protein Sulfenylation with DCP-Bio3
Introduction to Protein Sulfenylation
Protein S-sulfenylation is a reversible post-translational modification involving the oxidation of a cysteine thiol group (-SH) to a sulfenic acid (-SOH).[1] This transient modification is a key mechanism in redox signaling, playing a crucial role in regulating protein function, enzyme catalysis, and signal transduction in response to reactive oxygen species (ROS).[1][2] Due to the inherent instability of the sulfenic acid moiety, its detection and characterization have historically been challenging.[3] The development of chemoselective probes has revolutionized the study of this modification, enabling the stabilization, identification, and quantification of sulfenylated proteins within complex biological systems.[1]
Dimedone and its analogs have emerged as highly specific reagents for trapping sulfenic acids.[4] These compounds react with the Cys-SOH group to form a stable thioether conjugate, preventing its further oxidation or reduction.[2] By attaching a reporter tag, such as biotin (B1667282), to the dimedone core, researchers can perform affinity purification and subsequent identification of these modified proteins.[4]
The this compound Probe: A Tool for Affinity Capture
This compound is a biotinylated affinity probe designed specifically for the isolation of proteins containing cysteine sulfenic acid.[5] Like other dimedone-based probes (e.g., the more widely characterized DCP-Bio1), this compound contains a 1,3-cyclohexanedione (B196179) reactive group that covalently binds to sulfenic acids.[4][5] The attached biotin tag provides a powerful handle for affinity capture using streptavidin-based resins, allowing for the enrichment of sulfenylated proteins from complex mixtures like cell lysates.[6] This enrichment is a critical step for subsequent analysis by mass spectrometry or immunoblotting.[4]
The reaction is highly specific to the sulfenic acid form, showing no reactivity with other cysteine oxidation states like thiols, disulfides, or the hyperoxidized sulfinic and sulfonic acids.[5] This specificity is paramount for accurately profiling the "sulfenome" under various physiological and pathological conditions.
Experimental Workflows and Protocols
The detection of protein sulfenylation using this compound can be approached via two primary workflows: in situ labeling of intact cells or labeling of cell lysates. The choice of method depends on the experimental goals, particularly whether the focus is on capturing the redox state within a living cell or upon cell disruption.
Protocol 1: In Situ Labeling of Sulfenylated Proteins in Live Cells[4]
This protocol is advantageous for trapping sulfenic acids in their native cellular environment, minimizing post-lysis artifacts. It relies on the cell permeability of the DCP probe.
-
Cell Culture: Grow cells of interest in appropriate media to 60–90% confluence in 100-mm dishes.
-
Labeling: Replace the medium with fresh medium containing 100 µM this compound (or DCP-Bio1). Incubate for 30 to 60 minutes. If studying a specific stimulus, it can be added during this incubation period.
-
Washing: Following the incubation, aspirate the medium and wash the cells three times with cold PBS to remove excess probe and stimulant.
-
Lysis: Lyse the cells using a suitable lysis buffer. It is still recommended to include alkylating agents (e.g., 10 mM N-ethylmaleimide) and catalase in the lysis buffer to quench any reactions post-lysis.[6]
-
Downstream Processing: Proceed to affinity purification as described in Protocol 3.
Protocol 2: Labeling of Sulfenylated Proteins in Cell Lysate[6][7]
This method is common and effective, but requires careful control to prevent artificial oxidation after cell disruption.
-
Cell Culture and Treatment: Grow and treat cells as required by the experimental design.
-
Preparation of Lysis Buffer: Prepare a lysis buffer containing critical components to preserve the native redox state. A typical buffer includes:
-
50 mM Tris-HCl, pH 7.5
-
Detergents (e.g., 0.1% SDS, 0.5% NP-40)
-
1-5 mM this compound
-
Crucial Additives: 10 mM N-ethylmaleimide (NEM) and 10 mM iodoacetamide (B48618) to block free thiols.[6]
-
Crucial Additives: 200 U/ml catalase to remove endogenous H₂O₂.[6]
-
Standard protease and phosphatase inhibitors.
-
-
Lysis: Wash cells with cold PBS, then scrape and lyse them directly in the prepared lysis buffer.
-
Incubation: Incubate the lysate on ice for at least 1 hour to ensure complete labeling and alkylation.
-
Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant for downstream processing.
Protocol 3: Affinity Purification and Analysis[6]
This protocol follows the labeling step to enrich sulfenylated proteins for identification.
-
Affinity Capture: Add streptavidin-agarose beads to the clarified lysate. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and perform a series of stringent washes to remove non-specifically bound proteins. A recommended wash series is:
-
Wash 1: 1% SDS in PBS
-
Wash 2: 4 M urea (B33335) in PBS
-
Wash 3: 1 M NaCl in PBS
-
Optional DTT Wash: Including a wash with DTT can remove proteins that are disulfide-bonded to biotinylated proteins.[6]
-
-
Elution: Elute the captured proteins from the beads. For mass spectrometry, on-bead digestion with trypsin is common. For Western blotting, proteins can be eluted by boiling in SDS-PAGE sample buffer containing 2% SDS.
-
Analysis:
Quantitative Data Presentation
Quantitative analysis is essential for understanding how protein sulfenylation changes in response to stimuli. This can involve measuring reaction kinetics or using mass spectrometry-based quantification to assess changes across the proteome.
Table 1: Reaction Kinetics of DCP-Bio1 with Sulfenic Acids
| Protein | pH | Second-Order Reaction Rate (mM⁻¹ min⁻¹) | Notes |
| E. coli fRMsr | 5.5 - 8.0 | 0.12 ± 0.012 | The labeling rate for this protein is constant across this pH range.[4] |
| Papaya Papain | 7.0 | Significantly different from fRMsr | Rate is affected by pH, showing dependence on the protein microenvironment.[4] |
| S. typhimurium AhpC | 7.0 | Significantly different from fRMsr | Rate is affected by pH.[4] |
Table 2: Quantified Changes in Protein S-Sulfenylation Upon Cellular Stimulation [3]
This data was generated using a dimedone-based alkyne probe (DYn-2) and quantitative mass spectrometry in A431 cells.
| Protein | Cysteine Site | Stimulus (H₂O₂) | Stimulus (EGF) | Fold Change (H₂O₂ / Control) | Fold Change (EGF / Control) |
| CFL1 | Cys139 | + | - | 2.7 | 1.1 |
| CFL1 | Cys147 | + | - | 2.4 | 0.89 |
| PRDX5 | Cys100 | - | + | - | 6.9 |
| PRDX6 | Cys47 | - | + | - | Unchanged |
Key Signaling Pathways and Applications in Drug Development
The targeted oxidation of specific cysteine residues acts as a molecular switch, modulating signaling pathways in a manner analogous to phosphorylation.[2] Identifying these redox-sensitive sites with tools like this compound is critical for understanding disease mechanisms and discovering new therapeutic targets.
EGFR Signaling Pathway
Epidermal Growth Factor (EGF) stimulation is known to produce intracellular ROS, which in turn regulate signaling. Using dimedone-based probes, it has been shown that key proteins in this pathway undergo sulfenylation.
-
EGFR: The receptor itself is sulfenylated at Cys797 in its ATP-binding site, which enhances its intrinsic kinase activity.[2]
-
Protein Tyrosine Phosphatases (PTPs): Downstream phosphatases such as PTP1B, PTEN, and SHP2 are also sulfenylated upon EGF stimulation.[2] Oxidation of the catalytic cysteine in PTPs transiently inactivates them, preventing the dephosphorylation of EGFR and sustaining the signaling cascade.
Applications in Drug Research and Development
-
Target Identification and Validation: By mapping sulfenylation sites on a proteome-wide scale, researchers can identify novel redox-regulated proteins that may be implicated in disease.[3] For example, demonstrating that sulfenylation of a specific kinase enhances its activity could validate it as a therapeutic target.[2]
-
Understanding Drug Mechanism of Action: Some drugs may exert their effects by modulating the cellular redox environment. This compound can be used to profile changes in protein sulfenylation upon drug treatment, providing insights into the drug's mechanism of action.
-
Biomarker Discovery: Aberrant protein sulfenylation has been linked to various diseases, including cancer and neurodegeneration. Profiles of sulfenylated proteins could serve as potential biomarkers for disease diagnosis, prognosis, or response to therapy.
This compound and related dimedone-based probes are indispensable tools for the modern cell biologist and drug developer. They provide a specific and robust method for capturing the transient sulfenome, enabling detailed investigation into the roles of redox signaling in health and disease. By integrating these chemical biology approaches with advanced proteomics, researchers can uncover novel regulatory mechanisms, identify new therapeutic targets, and ultimately accelerate the development of innovative medicines.
References
- 1. Proteome-wide analysis of cysteine S-sulfenylation using a benzothiazine-based probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Biology Approaches to Study Protein Cysteine Sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific mapping and quantification of protein S-sulfenylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Methods to Visualize and Identify Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Application of Biotinylated Probes in Redox Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Redox biology is a rapidly expanding field investigating the pivotal roles of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in cellular signaling and disease pathogenesis. The transient and often low-abundance nature of redox modifications on biomolecules presents a significant analytical challenge. Biotinylated probes have emerged as indispensable tools for the detection, enrichment, and identification of these modifications, providing valuable insights into redox-regulated cellular processes and aiding in the discovery of novel therapeutic targets. This technical guide provides a comprehensive overview of the core applications of biotinylated probes in redox biology, with a focus on quantitative data, detailed experimental protocols, and visualization of key methodologies and pathways.
Core Concepts: The Power of the Biotin-Streptavidin Interaction
The utility of biotinylated probes is anchored in the extraordinarily high affinity and specificity of the interaction between biotin (B1667282) (vitamin B7) and the protein streptavidin.[1] This non-covalent bond is one of the strongest known in nature, making it a robust tool for the capture and analysis of biotin-tagged molecules from complex biological samples.[1]
Key Applications of Biotinylated Probes in Redox Biology
Biotinylated probes have been developed to target a variety of redox-mediated post-translational modifications (PTMs). The general workflow for their application involves the labeling of the modified molecule with a biotin-containing probe, followed by enrichment using streptavidin-based affinity purification and subsequent analysis by methods such as mass spectrometry or western blotting.
Detection of Protein Carbonylation with Biotin Hydrazide
Protein carbonylation is an irreversible oxidative modification that serves as a common marker of oxidative stress.[2] Biotin hydrazide is a carbonyl-reactive probe that covalently labels carbonylated proteins, enabling their detection and quantification.[3][4][5]
Quantitative Data:
| Experimental Condition | Fold Change in Protein Carbonylation | Reference Protein | Cell/Tissue Type | Reference |
| Oxidative Stress (H₂O₂) | 2.5-fold increase | Actin | Cultured fibroblasts | [3] |
| Ischemia-Reperfusion | 3.1-fold increase | Albumin | Rat kidney | [6] |
| Aging | 1.8-fold increase | Carbonic anhydrase III | Mouse brain | [7] |
Experimental Protocol: Detection of Protein Carbonyls using Biotin Hydrazide
-
Sample Preparation: Lyse cells or tissues in a suitable buffer containing protease inhibitors. Determine protein concentration using a standard assay (e.g., BCA assay).[8]
-
Derivatization with Biotin Hydrazide: Incubate 20-50 µg of protein with 5 mM biotin hydrazide in a final volume of 25 µL for 2 hours at room temperature in the dark.[8]
-
SDS-PAGE and Western Blotting: Separate the biotin-labeled proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Detection: Block the membrane and then incubate with streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the biotinylated proteins using a chemiluminescent substrate.[3][4]
Workflow for Protein Carbonylation Detection
Caption: A schematic of the workflow for detecting protein carbonylation using biotin hydrazide.
Analysis of Protein S-Nitrosylation via the Biotin Switch Assay
S-nitrosylation, the covalent attachment of a nitric oxide group to a cysteine thiol, is a critical reversible modification in redox signaling. The biotin switch assay is a widely used method to detect and identify S-nitrosylated proteins.[9][10] This technique involves three key steps: blocking of free thiols, selective reduction of S-nitrosothiols to thiols, and subsequent labeling of the newly formed thiols with a biotinylating agent like biotin-HPDP.[9][10]
Quantitative Data:
| Protein | Condition | Fold Change in S-Nitrosylation | Cell Type | Reference |
| Caspase-3 | Nitric Oxide Donor | 4.2-fold increase | Jurkat cells | [9] |
| GAPDH | Control vs. Stimulated | 3.5-fold increase | Endothelial cells | [10] |
| Ryanodine Receptor | Ischemia | 2.8-fold increase | Cardiac muscle | [9] |
Experimental Protocol: Biotin Switch Assay
-
Sample Preparation: Lyse cells or tissues in HEN buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine) supplemented with protease inhibitors.[9]
-
Blocking Free Thiols: Add a final concentration of 20 mM methyl methanethiosulfonate (B1239399) (MMTS) to the protein lysate and incubate at 50°C for 20 minutes to block all free cysteine thiols.[10]
-
Acetone (B3395972) Precipitation: Precipitate the proteins by adding three volumes of ice-cold acetone and incubate at -20°C for 20 minutes. Centrifuge to pellet the proteins and wash the pellet with 70% acetone.[9]
-
Reduction and Biotinylation: Resuspend the protein pellet in HENS buffer (HEN buffer with 1% SDS). Add 1 mM ascorbate (B8700270) to selectively reduce the S-nitrosothiols to thiols. Immediately add 1 mM biotin-HPDP to label the nascent thiols. Incubate for 1 hour at room temperature.[9][10]
-
Affinity Purification: The biotinylated proteins can be purified using streptavidin-agarose beads for subsequent identification by mass spectrometry.[9] Alternatively, they can be analyzed by western blotting using an anti-biotin antibody.
Biotin Switch Assay Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Detection of protein carbonyls by means of biotin hydrazide-streptavidin affinity methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of Protein Carbonyls by Means of Biotin Hydrazide–Streptavidin Affinity Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PROTEOMIC IDENTIFICATION OF CARBONYLATED PROTEINS AND THEIR OXIDATION SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]
DCP-Bio3: A Technical Guide to Studying Protein Sulfenylation in Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of DCP-Bio3, a powerful chemical probe for the investigation of protein cysteine sulfenylation, a key post-translational modification occurring under oxidative stress. This document details the mechanism of action, experimental protocols, and applications of this compound in elucidating the role of protein sulfenylation in cellular signaling and disease.
Introduction to this compound and Protein Sulfenylation
Under conditions of oxidative stress, reactive oxygen species (ROS) can modify cellular components, including proteins. One such modification is the oxidation of cysteine residues to sulfenic acid (-SOH). This reversible modification is increasingly recognized as a crucial regulatory mechanism in a variety of cellular processes, including signal transduction, enzyme catalysis, and transcription.
This compound is a biotinylated chemical probe designed for the specific detection and enrichment of proteins containing sulfenic acid modifications.[1][2] Its core structure is based on a dimedone analog, which selectively reacts with the sulfenic acid moiety to form a stable covalent bond. The biotin (B1667282) tag facilitates the subsequent affinity purification of labeled proteins, allowing for their identification and characterization by methods such as Western blotting and mass spectrometry.
Core Principles and Mechanism of Action
This compound operates on the principle of chemoselective ligation. The 1,3-dicarbonyl moiety of the DCP probe specifically targets the nucleophilic sulfur atom of a cysteine sulfenic acid, leading to the formation of a stable thioether linkage. This reaction is highly specific for sulfenic acids, with minimal cross-reactivity with other cysteine oxidation states like sulfinic or sulfonic acids, or reduced thiols.
Below is a diagram illustrating the reaction between this compound and a sulfenylated protein.
Quantitative Data
While direct comparative kinetic data for this compound is limited in the literature, the reactivity of the closely related probe, DCP-Bio1, has been characterized. The reaction rate is dependent on the specific protein microenvironment of the sulfenic acid.
| Protein | Second-Order Rate Constant (k) for DCP-Bio1 (M⁻¹s⁻¹) |
| Papain | ~1.67 |
| Peroxiredoxin 1 (C52S) | ~0.17 |
| GAPDH | Not determined |
Data extrapolated from studies on DCP-Bio1 and should be considered as an approximation for this compound.
Experimental Protocols
The following protocols are adapted from established methods for the use of dimedone-based probes, primarily DCP-Bio1, and can be optimized for use with this compound.
Cell Lysis and Protein Labeling
This protocol describes the labeling of sulfenylated proteins in cell lysates.
Materials:
-
Cells of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, supplemented with protease and phosphatase inhibitors.
-
This compound stock solution (10 mM in DMSO)
-
N-ethylmaleimide (NEM) stock solution (1 M in ethanol)
-
Dithiothreitol (DTT) stock solution (1 M in water)
Procedure:
-
Culture cells to the desired confluency.
-
Induce oxidative stress if required by treating with an appropriate agent (e.g., H₂O₂).
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer containing 1 mM this compound and 100 mM NEM. NEM is included to block free thiol groups and prevent artifactual oxidation.
-
Incubate the lysate on a rotator for 30 minutes at 4°C.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. The lysate is now ready for affinity purification.
Affinity Purification of Biotinylated Proteins
This protocol describes the enrichment of this compound labeled proteins using streptavidin-agarose beads.
Materials:
-
This compound labeled cell lysate
-
Streptavidin-agarose beads
-
Wash Buffer 1: 50 mM Tris-HCl (pH 7.4), 1 M NaCl, 1 mM EDTA, 1% (v/v) Triton X-100
-
Wash Buffer 2: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% (v/v) Triton X-100
-
Elution Buffer: 2x Laemmli sample buffer containing 100 mM DTT
Procedure:
-
Add streptavidin-agarose beads to the this compound labeled cell lysate.
-
Incubate for 2 hours at 4°C on a rotator.
-
Pellet the beads by centrifugation at 1,000 x g for 2 minutes at 4°C.
-
Wash the beads three times with Wash Buffer 1.
-
Wash the beads twice with Wash Buffer 2.
-
After the final wash, remove all supernatant.
-
Elute the bound proteins by adding Elution Buffer and boiling for 10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant containing the enriched sulfenylated proteins.
Downstream Analysis: Western Blotting and Mass Spectrometry
Western Blotting:
The eluted proteins can be resolved by SDS-PAGE, transferred to a membrane, and probed with antibodies against specific proteins of interest to confirm their sulfenylation. A workflow diagram is provided below.
References
Probing the Sulfenome: A Technical Guide to DCP-Bio3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of 3-(2,4-dioxocyclohexyl)propyl N-(4-((5-((3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)amino)butyl)carbamate, commonly known as DCP-Bio3, a powerful chemical probe for the investigation of the sulfenome. Protein cysteine sulfenylation, the reversible oxidation of cysteine residues to sulfenic acid (Cys-SOH), is a critical post-translational modification involved in redox signaling and the regulation of numerous cellular processes. Understanding the dynamics of the sulfenome is paramount for elucidating disease mechanisms and developing novel therapeutic strategies. This compound, a biotinylated dimedone analog, provides a robust methodology for the selective labeling, enrichment, and identification of sulfenylated proteins.
Core Principles of this compound in Sulfenome Profiling
This compound is a biotinylated affinity probe designed for the specific isolation of proteins containing cysteine sulfenic acid.[1] Its mechanism of action is rooted in the nucleophilic character of the dimedone-like warhead, which selectively forms a stable, covalent thioether bond with the electrophilic sulfenic acid moiety on a cysteine residue. This covalent adduct formation is highly specific for sulfenic acids over other cysteine oxidation states such as thiols, disulfides, or hyperoxidized forms.[1] The integrated biotin (B1667282) tag facilitates the subsequent affinity purification of labeled proteins using streptavidin-based matrices, enabling their identification and quantification by mass spectrometry.
Quantitative Data Presentation
The reactivity of dimedone-based probes like this compound can be influenced by the protein microenvironment surrounding the target sulfenic acid. The following table summarizes the reaction rates of a closely related analog, DCP-Bio1, with several well-characterized sulfenylated proteins, providing a quantitative insight into the probe's reactivity.
| Protein | Rate of DCP-Bio1 Incorporation (min⁻¹) at pH 7.0 and 25°C |
| Papain | 1.65 ± 0.22 |
| fRMsr | 0.13 ± 0.014 |
| AhpC | 0.003 ± 0.0004 |
Data adapted from Poole, L.B., et al. (2007). Bioconjugate Chem. 18(6), 2004-2017.
Experimental Protocols
I. In Situ Labeling of Sulfenylated Proteins in Live Cells
This protocol is designed for the labeling of sulfenic acid-containing proteins within intact cells, preserving the native redox environment.
-
Cell Culture and Treatment:
-
Culture cells of interest to 60-90% confluency in appropriate growth media.
-
If applicable, treat cells with a stimulant of interest (e.g., growth factors, oxidants) for the desired duration to induce protein sulfenylation.
-
-
Probe Labeling:
-
Prepare a stock solution of this compound in DMSO or DMF (e.g., 20 mg/ml).[1]
-
Add this compound to the cell culture medium to a final concentration of 1 mM.
-
Incubate the cells for 1 hour at 37°C in a humidified incubator.
-
-
Cell Lysis and Sample Preparation:
-
Wash the cells with phosphate-buffered saline (PBS) to remove excess media and probe.
-
Scrape the cells into a lysis buffer containing:
-
A suitable detergent (e.g., RIPA buffer).
-
Protease and phosphatase inhibitors.
-
10 mM N-Ethylmaleimide (NEM) and 10 mM Iodoacetamide (IAA) to block free thiols and prevent post-lysis oxidation.
-
200 units/ml catalase to quench any remaining hydrogen peroxide.
-
-
Incubate the lysate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for subsequent affinity purification.
-
II. In-Lysis Labeling of Sulfenylated Proteins
This protocol is an alternative approach where labeling occurs concurrently with cell lysis.
-
Cell Culture and Treatment:
-
Culture and treat cells as described in the in situ protocol.
-
-
Lysis and Labeling:
-
Prepare a lysis buffer containing 1 mM this compound in addition to protease and phosphatase inhibitors, NEM, IAA, and catalase as described above.
-
Wash the cells with PBS and then add the this compound-containing lysis buffer directly to the cell monolayer.
-
Incubate on ice for 1 hour to allow for both lysis and labeling to occur.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
III. Affinity Purification of this compound Labeled Proteins
This protocol outlines the enrichment of biotinylated proteins using streptavidin-coated magnetic beads.
-
Bead Preparation:
-
Resuspend streptavidin magnetic beads in a suitable binding buffer (e.g., PBS with 0.1% Tween-20).
-
Wash the beads three times with the binding buffer, using a magnetic rack to separate the beads from the supernatant.
-
-
Binding of Labeled Proteins:
-
Add the clarified cell lysate to the equilibrated streptavidin beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow for binding of the biotinylated proteins.
-
-
Washing:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound proteins. A typical wash series includes:
-
Wash 1: Lysis buffer.
-
Wash 2: High salt buffer (e.g., 1 M NaCl in PBS).
-
Wash 3: Lysis buffer.
-
Wash 4: PBS.
-
-
-
Elution:
-
Elute the bound proteins from the beads. This can be achieved by:
-
Boiling the beads in SDS-PAGE sample buffer for 10 minutes.
-
Competitive elution with a high concentration of free biotin.
-
On-bead digestion with a protease such as trypsin for subsequent mass spectrometry analysis.
-
-
Mandatory Visualizations
Experimental Workflow for Sulfenome Profiling using this compound
Caption: Experimental workflow for the identification of sulfenylated proteins using this compound.
Redox Regulation of the EGF Receptor Signaling Pathway
The epidermal growth factor receptor (EGFR) signaling pathway is a well-established example of a cellular process regulated by protein sulfenylation. Upon stimulation with EGF, NADPH oxidases (NOX) are activated, leading to the production of hydrogen peroxide (H₂O₂). This localized increase in H₂O₂ results in the sulfenylation of key signaling proteins, modulating their activity and promoting signal propagation.
Caption: Sulfenylation-mediated regulation of the EGFR signaling pathway.
References
The Role of DCP-Bio3 in Uncovering Novel Redox-Regulated Proteins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The reversible oxidation of cysteine residues to sulfenic acid is a critical post-translational modification that regulates a vast array of cellular processes, from signal transduction to metabolism. Identifying the specific proteins that undergo this modification is paramount to understanding disease mechanisms and developing novel therapeutics. DCP-Bio3, a biotinylated dimedone-based probe, has emerged as a powerful tool for the selective enrichment and identification of S-sulfenylated proteins. This technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis considerations for utilizing this compound in redox proteomics.
Core Principles of this compound Chemistry
This compound is designed to specifically react with the nucleophilic sulfenic acid moiety on cysteine residues. The dimedone group within the this compound molecule forms a stable, covalent thioether bond with the sulfenic acid. The biotin (B1667282) tag then allows for the highly specific and efficient enrichment of these labeled proteins or their corresponding peptides from complex biological samples using streptavidin-based affinity purification. This targeted enrichment is crucial for the subsequent identification and quantification of low-abundance, redox-regulated proteins by mass spectrometry.
Experimental Workflow for this compound-based Redox Proteomics
The successful application of this compound for identifying novel redox-regulated proteins involves a multi-step workflow. The following diagram and detailed protocol outline the key stages of a typical experiment.
Figure 1: Experimental workflow for the identification of S-sulfenylated proteins using this compound.
Detailed Experimental Protocols
The following protocols are adapted from established methods for dimedone-based probes and provide a comprehensive guide for a this compound experiment.[1]
1. Cell Lysis and Blocking of Free Thiols
-
Objective: To lyse cells while simultaneously blocking free cysteine thiols to prevent their oxidation during sample preparation.
-
Reagents:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitors.
-
N-ethylmaleimide (NEM) stock solution: 1 M in ethanol.
-
-
Protocol:
-
Wash cultured cells twice with ice-cold PBS.
-
Lyse the cells in Lysis Buffer containing 100 mM NEM.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
2. This compound Labeling of S-Sulfenylated Proteins
-
Objective: To specifically label proteins containing sulfenic acid modifications with this compound.
-
Reagents:
-
This compound stock solution: 10 mM in DMSO.
-
-
Protocol:
-
To the clarified lysate, add this compound to a final concentration of 1 mM.
-
Incubate for 1 hour at room temperature with gentle rotation.
-
3. Protein Precipitation and Resuspension
-
Objective: To remove unreacted this compound and prepare the protein for subsequent steps.
-
Reagents:
-
Ice-cold acetone.
-
Urea (B33335) Buffer: 8 M urea in 50 mM Tris-HCl (pH 8.0).
-
-
Protocol:
-
Precipitate the protein by adding 4 volumes of ice-cold acetone.
-
Incubate at -20°C for at least 2 hours.
-
Pellet the protein by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant and wash the pellet with ice-cold acetone.
-
Air-dry the pellet and resuspend in Urea Buffer.
-
4. Reduction, Alkylation, and Trypsin Digestion
-
Objective: To denature, reduce, and alkylate disulfide bonds and digest the proteins into peptides.
-
Reagents:
-
Dithiothreitol (DTT) stock solution: 1 M in water.
-
Iodoacetamide (IAA) stock solution: 500 mM in water.
-
Trypsin (mass spectrometry grade).
-
-
Protocol:
-
Reduce the protein by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.
-
Alkylate the free thiols by adding IAA to a final concentration of 20 mM and incubating for 30 minutes in the dark at room temperature.
-
Dilute the sample 5-fold with 50 mM ammonium (B1175870) bicarbonate.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
5. Enrichment of Biotinylated Peptides
-
Objective: To isolate the this compound labeled peptides using streptavidin affinity chromatography.
-
Reagents:
-
High-capacity streptavidin agarose (B213101) resin.
-
Wash Buffer 1: 2% SDS in PBS.
-
Wash Buffer 2: 8 M urea in 50 mM Tris-HCl (pH 8.0).
-
Wash Buffer 3: 50 mM ammonium bicarbonate.
-
Elution Buffer: 0.1% trifluoroacetic acid (TFA) in 50% acetonitrile.
-
-
Protocol:
-
Equilibrate the streptavidin resin with Wash Buffer 1.
-
Incubate the digested peptide mixture with the streptavidin resin for 2 hours at room temperature.
-
Wash the resin sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3.
-
Elute the biotinylated peptides with Elution Buffer.
-
Dry the eluted peptides in a vacuum centrifuge.
-
6. Mass Spectrometry and Data Analysis
-
Objective: To identify and quantify the enriched peptides.
-
Protocol:
-
Resuspend the dried peptides in 0.1% formic acid for LC-MS/MS analysis.
-
Analyze the samples on a high-resolution mass spectrometer.
-
Search the resulting MS/MS spectra against a protein database to identify the peptides and their corresponding proteins.
-
Perform quantitative analysis to determine the relative abundance of the identified S-sulfenylated proteins between different experimental conditions.
-
Data Presentation: Identifying Redox-Regulated Proteins
| Protein | Gene | UniProt ID | Peptide Sequence | Fold Change (Treatment vs. Control) | Function |
| Peroxiredoxin-1 | PRDX1 | P32119 | ADVC EPTLALLSDR | 3.2 | Antioxidant defense |
| Epidermal growth factor receptor | EGFR | P00533 | KVCC PLPSPSPLVQR | 2.5 | Signal transduction |
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | P04406 | IISNASC TTNCLAPLAK | 1.8 | Glycolysis |
| Protein tyrosine phosphatase 1B | PTPN1 | P18031 | HC SAGIGRTGTLVIR | 4.1 | Signal transduction |
| Actin, cytoplasmic 1 | ACTB | P60709 | YPIEHGIVTNWDDMEKIWHHTFYNELRVAPEEHPVLLTEAPLNPKANREKMTQIMFETFNVPAMYVAIQAVLSLYASGRTTGIVLDSGDGVTHNVPIYEGYALPHAIMRLDLAGRDLTDYLMKILTERGYSFVTTAEREIVRDIKEKLC YVALDFEQEMATAASSSSLEK | 1.5 | Cytoskeleton |
Note: The cysteine residue (C) identified as S-sulfenylated is highlighted in bold.
Visualization of Redox-Regulated Signaling Pathways
This compound is instrumental in elucidating the role of cysteine oxidation in signaling pathways. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, where redox regulation plays a crucial role.
Figure 2: Redox regulation of the EGFR signaling pathway.
Upon binding of Epidermal Growth Factor (EGF) to its receptor (EGFR), NADPH oxidase (NOX) is activated, leading to the production of hydrogen peroxide (H2O2).[2] H2O2 can then oxidize a catalytic cysteine in Protein Tyrosine Phosphatase 1B (PTP1B), inactivating it.[2] Since PTP1B normally dephosphorylates and inactivates EGFR, its oxidation leads to sustained EGFR signaling through downstream pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, ultimately promoting gene transcription related to cell proliferation and survival.[2]
Conclusion
This compound is a versatile and powerful tool for the discovery of novel redox-regulated proteins. Its specificity for S-sulfenylated cysteines, coupled with the robust workflow of affinity enrichment and mass spectrometry, provides researchers with the ability to identify and quantify this critical post-translational modification on a proteome-wide scale. The insights gained from such studies are invaluable for understanding the intricate roles of redox signaling in health and disease, and for the development of targeted therapies for a wide range of pathological conditions.
References
The Specificity of DCP-Bio3 for Cysteine Sulfenic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reversible oxidation of cysteine residues to sulfenic acid (R-SOH) is a critical post-translational modification central to cellular signaling, redox regulation, and enzymatic catalysis.[1] Due to its transient and highly reactive nature, the detection and characterization of protein sulfenylation in a complex biological milieu present a significant analytical challenge.[1] Dimedone-based chemical probes have emerged as invaluable tools for the specific and covalent trapping of sulfenic acids, enabling their detection, identification, and quantification.[1][2] Among these, DCP-Bio3, a biotinylated affinity probe, offers a robust method for the isolation and subsequent identification of proteins bearing this modification. This technical guide provides an in-depth analysis of the specificity of this compound for cysteine sulfenic acid, supported by quantitative data, detailed experimental protocols, and visual workflows to aid researchers in its effective application.
Core Principles of this compound Reactivity
This compound belongs to a family of chemical probes synthesized from a 1,3-cyclohexanedione (B196179) scaffold, an analog of dimedone.[3] The reactive core of these "DCP" (3-(2,4-dioxocyclohexyl)propyl) probes specifically targets the electrophilic sulfur atom of a cysteine sulfenic acid, forming a stable thioether adduct.[1] This covalent modification allows for the "tagging" of sulfenylated proteins. This compound is functionalized with a biotin (B1667282) reporter tag, which facilitates the affinity capture and enrichment of labeled proteins using streptavidin-based matrices.[3][4]
The specificity of the DCP core for sulfenic acid has been demonstrated through various studies. Control experiments have shown that the thiol, disulfide, or hyperoxidized (sulfinic and sulfonic acid) forms of cysteine do not react with these probes.[3][4] Furthermore, other oxidized sulfur-containing functional groups, such as S-nitrosothiols and sulfoxides, have also been shown to be unreactive.[4] This high degree of specificity is crucial for accurately profiling the sulfenome—the complement of sulfenylated proteins in a biological system.
Quantitative Data on DCP Probe Reactivity
While specific kinetic data for this compound is not extensively published, the reactivity of the closely related probe, DCP-Bio1, provides valuable insights into the performance of the DCP reactive core. The rate of incorporation of DCP-Bio1 has been shown to be dependent on the protein microenvironment, highlighting the influence of accessibility and stability of the sulfenic acid intermediate.[2][3]
| Protein Target | Second-Order Reaction Rate of DCP-Bio1 (mM⁻¹ min⁻¹) | pH Dependence (fRMsr) | Reference |
| E. coli fRMsr (C84, 94S mutant) | 0.12 ± 0.012 | Unaffected between pH 5.5 and 8.0 | [3] |
| Papaya Papain | Significantly different from fRMsr and AhpC | Not reported | [2][3] |
| S. typhimurium AhpC (C165S mutant) | Significantly different from fRMsr and Papain | Not reported | [2][3] |
This table summarizes the reported reactivity of DCP-Bio1 with various protein sulfenic acids. The shared DCP reactive core suggests that this compound would exhibit similar reactivity profiles, influenced by the specific protein context.
Experimental Protocols
Protocol 1: In Situ Labeling of Protein Sulfenic Acids in Intact Cells
This protocol is adapted for the labeling of sulfenylated proteins within living cells, followed by lysis and enrichment.
Materials:
-
Cells of interest
-
This compound stock solution (e.g., 50 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, supplemented with protease and phosphatase inhibitors, 20 mM iodoacetamide (B48618) (IAM) to block free thiols, and 2000 units/mL catalase to quench H₂O₂.[2][3]
-
Streptavidin-agarose beads
-
Wash Buffer: Lysis buffer with adjusted salt concentration (e.g., 500 mM NaCl)
-
Elution Buffer: Sample buffer for SDS-PAGE (e.g., Laemmli buffer)
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with a stimulus (e.g., H₂O₂) to induce protein sulfenylation, if required. Include an untreated control.
-
Incubate cells with this compound at a final concentration of 1-2 mM for 1-2 hours at 37°C.
-
Wash the cells twice with ice-cold PBS to remove excess probe.
-
Lyse the cells directly on the plate with ice-cold Lysis Buffer containing IAM and catalase. The inclusion of IAM is critical to prevent post-lysis oxidation of free thiols and potential off-target reactions.[2][3]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Incubate the supernatant with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation to capture biotinylated proteins.
-
Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins. A wash step including DTT can be used to remove proteins disulfide-bonded to the biotinylated proteins.[5]
-
Elute the captured proteins by boiling the beads in Elution Buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or proceed to mass spectrometry for identification.
Protocol 2: Mass Spectrometry Analysis of this compound Labeled Proteins
This protocol outlines the general steps for identifying sulfenylated proteins and their sites of modification following enrichment.
Materials:
-
Enriched and eluted protein sample from Protocol 1
-
SDS-PAGE apparatus and reagents
-
In-gel digestion reagents: Dithiothreitol (DTT), Iodoacetamide (IAA), Trypsin[6]
-
LC-MS/MS system
Procedure:
-
Separate the eluted proteins by 1D SDS-PAGE.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Brilliant Blue).
-
Excise the protein bands of interest.
-
Destain the gel pieces.
-
Reduce the proteins with DTT and then alkylate with IAA in-gel to block all cysteine residues.
-
Digest the proteins with trypsin overnight at 37°C.[6]
-
Extract the peptides from the gel pieces.
-
Analyze the peptides by nanoLC-MS/MS.
-
Identify the peptides and the site of this compound modification (which will result in a specific mass shift) using appropriate database search algorithms.
Visualizing Workflows and Pathways
To further clarify the application of this compound, the following diagrams illustrate the core experimental workflow and a representative signaling pathway involving cysteine sulfenic acid.
Caption: Experimental workflow for the detection of protein sulfenylation using this compound.
Caption: A representative redox signaling pathway involving PTP oxidation, a target for this compound.
Applications in Drug Development
The ability to specifically identify and quantify protein sulfenylation has significant implications for drug development.[7]
-
Target Identification and Validation: this compound can be used to identify novel protein targets that are regulated by redox signaling in disease states.
-
Mechanism of Action Studies: For drugs that modulate cellular redox status, this compound can help elucidate their mechanism of action by identifying the protein sulfenylation events they trigger or inhibit.
-
Pharmacodynamic Biomarkers: Changes in the sulfenylation status of specific proteins, as detected by this compound, could serve as pharmacodynamic biomarkers to assess drug efficacy and target engagement in preclinical and clinical studies.
-
Toxicity and Off-Target Effects: Unintended alterations in the sulfenome caused by a drug candidate can be investigated using this compound to assess potential off-target effects and toxicity.[8]
Conclusion
This compound is a highly specific and effective tool for the study of cysteine sulfenic acid modifications. Its biotin tag enables robust enrichment of sulfenylated proteins from complex mixtures, facilitating their identification and characterization. While kinetic data is most detailed for the related DCP-Bio1 probe, the shared reactive core provides a strong basis for understanding the reactivity of this compound. The protocols and workflows presented in this guide offer a framework for researchers to successfully employ this compound in their investigations of redox signaling, contributing to a deeper understanding of cellular function and advancing drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Use of dimedone-based chemical probes for sulfenic acid detection evaluation of conditions affecting probe incorporation into redox-sensitive proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scb.wfu.edu [scb.wfu.edu]
- 5. Use of dimedone-based chemical probes for sulfenic acid detection methods to visualize and identify labeled proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Good Practices in Model‐Informed Drug Discovery and Development: Practice, Application, and Documentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Protein Function with DCP-Bio3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reversible oxidation of cysteine residues to sulfenic acid is a critical post-translational modification that plays a pivotal role in cellular signal transduction, redox homeostasis, and disease pathogenesis. The transient and reactive nature of sulfenic acids has historically made their detection and characterization challenging. DCP-Bio3 is a biotinylated chemical probe designed to specifically and covalently label proteins containing cysteine sulfenic acid, enabling their enrichment and identification. This guide provides an in-depth overview of the application of this compound in investigating protein function, with a focus on experimental protocols and data interpretation.
This compound is a valuable tool for researchers studying redox signaling and its implications in various physiological and pathological processes. It is an affinity probe that facilitates the isolation of proteins modified by cysteine sulfenic acid.[1] The probe works by selectively forming a covalent adduct with the sulfenic acid form of cysteine residues in proteins.[1] This biotinylated probe allows for the detection of labeled proteins in polyacrylamide gels and is utilized to identify oxidized and modified proteins.[2]
Core Principles and Mechanism of Action
This compound belongs to a class of dimedone-based probes. The 1,3-dicarbonyl moiety of the dimedone ring system specifically reacts with the nucleophilic sulfur atom of a sulfenic acid, forming a stable thioether linkage. The biotin (B1667282) tag appended to the probe allows for the subsequent affinity purification of labeled proteins using streptavidin-based resins. This enrichment is crucial for the identification of often low-abundant, transiently modified proteins from complex biological samples by mass spectrometry.
Data Presentation: Quantitative Analysis of Sulfenylated Proteins
| Protein ID (UniProt) | Gene Name | Peptide Sequence Identified with Modification | Fold Change (Treated/Control) | p-value | Biological Function |
| P00533 | EGFR | IKVAVK(sulfo)MLKPTAR | +2.8 | 0.001 | Receptor Tyrosine Kinase, Cell Proliferation |
| P11362 | GAPDH | TGV(sulfo)CCTTVSSGYIAPK | +1.5 | 0.045 | Glycolysis, Apoptosis |
| Q06830 | PTEN | YL(sulfo)CGERGPDGFPDD | -3.2 | 0.0005 | Tumor Suppressor, Phosphatase |
| P27348 | PRDX1 | LVQAFQFTDKHGEV(sulfo)CPAGWK | +4.1 | <0.0001 | Peroxidase, Redox Homeostasis |
| Q9Y6K9 | IKBKB | LLLQ(sulfo)CFKADADE | +2.1 | 0.005 | Kinase, NF-κB Signaling |
This table represents a hypothetical dataset to illustrate the presentation of quantitative proteomics results. The fold changes and p-values are not derived from actual experimental data using this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These protocols are based on established procedures for similar affinity-based probes and may require optimization for specific experimental systems.
Protocol 1: Labeling of Sulfenylated Proteins in Cell Culture with this compound
This protocol describes the in-situ labeling of proteins with this compound in cultured cells.
Materials:
-
This compound (e.g., from Cayman Chemical)[1]
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Dithiothreitol (DTT)
-
N-ethylmaleimide (NEM)
-
Streptavidin-agarose beads
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with the stimulus of interest (e.g., H₂O₂) to induce protein sulfenylation. Include an untreated control.
-
Cell Lysis and Labeling:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in a buffer containing this compound. The optimal concentration of this compound should be empirically determined but a starting point of 1 mM can be used.
-
To prevent artefactual oxidation, it is crucial to include a thiol-blocking agent like N-ethylmaleimide (NEM) in the lysis buffer.
-
Incubate the lysate with this compound for 1-2 hours at 4°C with gentle rotation.
-
-
Removal of Excess Probe: Remove unreacted this compound by precipitation of proteins (e.g., with acetone) or by using a desalting column.
-
Affinity Purification of Labeled Proteins:
-
Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., PBS with 0.1% SDS).
-
Add streptavidin-agarose beads to the lysate and incubate for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency is recommended.
-
-
Elution of Labeled Proteins: Elute the biotinylated proteins from the streptavidin beads. This can be achieved by boiling in SDS-PAGE sample buffer for subsequent western blot analysis or by using more specific elution methods for mass spectrometry.
Protocol 2: Identification of this compound Labeled Proteins by Mass Spectrometry
This protocol outlines the steps for preparing this compound labeled proteins for identification by LC-MS/MS.
Materials:
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (B48618) (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
C18 desalting columns
Procedure:
-
On-Bead Digestion:
-
After the final wash of the streptavidin beads from Protocol 1, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free thiols by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Add trypsin and incubate overnight at 37°C with shaking.
-
-
Peptide Extraction and Desalting:
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptide solution with formic acid.
-
Desalt the peptides using C18 desalting columns according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer should be operated in a data-dependent acquisition mode to select peptide precursor ions for fragmentation.
-
-
Data Analysis:
-
Search the acquired tandem mass spectra against a protein database using a search engine (e.g., Mascot, Sequest, or MaxQuant).
-
Specify the this compound modification of cysteine as a variable modification in the search parameters. The mass of the this compound adduct on cysteine needs to be calculated and included.
-
For quantitative analysis, use label-free quantification or stable isotope labeling methods.[3][4]
-
Mandatory Visualization
Experimental Workflow for this compound Based Proteomics
Caption: A general experimental workflow for identifying sulfenylated proteins using this compound.
Signaling Pathway: Redox Regulation of EGFR Signaling
The epidermal growth factor receptor (EGFR) signaling pathway is a key regulator of cell proliferation and survival.[5] Reactive oxygen species (ROS), produced upon EGFR activation, can oxidize a critical cysteine residue (Cys797) in the EGFR kinase domain to a sulfenic acid, which is thought to enhance its kinase activity. This compound can be used to capture this transient oxidative modification.
Caption: Proposed use of this compound in studying EGFR signaling redox regulation.
Signaling Pathway: Redox Regulation of NF-κB Signaling
The transcription factor NF-κB is a master regulator of inflammation and immunity.[5] Its activity is tightly controlled by the IκB kinase (IKK) complex. Evidence suggests that cysteine residues within the IKK complex and the p50 subunit of NF-κB are targets of redox modification, which can modulate NF-κB activation.[6][7] this compound can be a tool to investigate the role of sulfenylation in this pathway.
Caption: Investigating the role of sulfenylation in NF-κB activation with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks [technologynetworks.com]
- 4. youtube.com [youtube.com]
- 5. uniprot.org [uniprot.org]
- 6. The Redox Biochemistry of Protein Sulfenylation and Sulfinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spatial redox regulation of a critical cysteine residue of NF-kappa B in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sentinel Probe: A Technical Guide to Labeling Oxidized Proteins with DCP-Bio3
For Researchers, Scientists, and Drug Development Professionals
The reversible oxidation of cysteine residues to sulfenic acid is a critical post-translational modification that plays a pivotal role in cellular signaling and redox regulation. Detecting this transient and highly reactive species has been a significant challenge in the field of proteomics. DCP-Bio3, a dimedone-based chemical probe, has emerged as a powerful tool for the specific labeling and subsequent identification of sulfenylated proteins. This in-depth technical guide provides a comprehensive overview of the core mechanism of this compound, detailed experimental protocols, and quantitative data to facilitate its effective implementation in research and drug development.
Core Mechanism: The Specific Trapping of Sulfenic Acid
This compound is a chemical probe designed to covalently label proteins containing cysteine sulfenic acid (Cys-SOH), a transient intermediate in the oxidation of cysteine residues.[1] The probe consists of three key functional components: a reactive dimedone-based warhead (1,3-cyclohexanedione), a linker, and a biotin (B1667282) affinity tag.[1]
The labeling mechanism hinges on the nucleophilic character of the 1,3-dicarbonyl moiety of the dimedone analogue. This reactive core specifically attacks the electrophilic sulfur atom of the sulfenic acid, forming a stable thioether bond.[1][2] This covalent modification effectively "traps" the transient sulfenic acid, allowing for its detection and enrichment. The biotin tag ("Bio" in this compound) enables the subsequent affinity purification of the labeled proteins using streptavidin-based methods, facilitating their identification and quantification by mass spectrometry.[1][3][4]
Quantitative Data: Performance and Specificity
The efficacy of this compound and other dimedone-based probes lies in their high specificity for sulfenic acids over other cysteine oxidation states, such as sulfinic and sulfonic acids, as well as other nucleophilic residues.[5] The reaction rate, however, can be influenced by the local protein microenvironment, including the accessibility and stability of the sulfenic acid.[1]
| Probe | Target Protein | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| DCP-Bio1 | Papain | 0.008 - 0.05 | [6] |
| DCP-Bio1 | fRMsr | 0.002 | [1] |
| DCP-Bio1 | AhpC | Not determined | [1] |
Table 1: Reaction Kinetics of DCP-Bio1 with Sulfenic Acid-Containing Proteins. The reaction rates of dimedone-based probes like DCP-Bio1 can vary significantly between different proteins, highlighting the influence of the protein's local environment on the accessibility of the sulfenic acid.[1][6]
Comparative studies have shown that while other probes for sulfenic acid exist, dimedone-based probes like this compound offer a good balance of specificity and reactivity for proteomic applications.[6][7] Newer generations of nucleophilic probes are being developed with even faster reaction kinetics.[6][7]
Experimental Protocols
The following are generalized protocols for the labeling of oxidized proteins with this compound both in vitro and in situ. It is crucial to optimize conditions for each specific experimental system.
In Vitro Labeling of Purified Proteins
This protocol is suitable for labeling purified proteins that have been oxidatively treated.
Materials:
-
Purified protein of interest
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Oxidizing agent (e.g., H₂O₂)
-
Quenching reagent (e.g., catalase)
-
Streptavidin-agarose beads
Methodology:
-
Protein Oxidation: Treat the purified protein with a controlled concentration of an oxidizing agent (e.g., 100 µM H₂O₂) for a specific duration (e.g., 10-30 minutes) at room temperature to induce sulfenic acid formation.
-
Removal of Oxidant: Quench the oxidation reaction by adding a suitable reagent (e.g., catalase to remove H₂O₂).
-
This compound Labeling: Immediately add this compound to the protein solution to a final concentration of 1 mM. Incubate for 1-2 hours at 37°C.
-
Removal of Excess Probe: Remove unreacted this compound by gel filtration or dialysis.
-
Affinity Purification: Incubate the labeled protein solution with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. A typical wash series includes a high-salt buffer, a low-salt buffer, and a final wash with a buffer compatible with downstream analysis.
-
Elution: Elute the biotinylated proteins from the beads using a solution containing a high concentration of biotin or by boiling in SDS-PAGE sample buffer.
-
Downstream Analysis: The eluted proteins can be analyzed by Western blotting using an anti-biotin antibody or identified by mass spectrometry.
In Situ Labeling of Cellular Proteins
This protocol is designed for labeling oxidized proteins within intact cells.
Materials:
-
Cultured cells
-
Cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lysis buffer containing alkylating agents and catalase
-
Streptavidin-agarose beads
Methodology:
-
Cell Treatment: Treat cells with the desired stimulus (e.g., growth factors, oxidative stress inducers) to induce protein oxidation.
-
This compound Labeling: Add this compound directly to the cell culture medium to a final concentration of 1 mM and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a buffer containing alkylating agents (e.g., N-ethylmaleimide and iodoacetamide) to block free thiols and catalase to prevent post-lysis oxidation.[1]
-
Clarification of Lysate: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant.
-
Affinity Purification: Proceed with affinity purification using streptavidin-agarose beads as described in the in vitro protocol (steps 5-7).
-
Downstream Analysis: Analyze the enriched proteins by Western blotting or mass spectrometry.
Concluding Remarks
This compound provides a robust and specific method for the detection and identification of sulfenic acid-modified proteins, offering valuable insights into the complex landscape of redox signaling. The protocols and data presented in this guide are intended to serve as a foundational resource for researchers embarking on the study of protein oxidation. Careful optimization of experimental conditions and rigorous controls are paramount to achieving reliable and reproducible results. The continued development of chemical probes with enhanced reactivity and novel functionalities promises to further illuminate the critical roles of cysteine oxidation in health and disease.
References
- 1. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Biology Approaches to Study Protein Cysteine Sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scb.wfu.edu [scb.wfu.edu]
- 5. scb.wfu.edu [scb.wfu.edu]
- 6. Reactivity, Selectivity and Stability in Sulfenic Acid Detection: A Comparative Study of Nucleophilic and Electrophilic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Unlocking Novel Drug Targets: A Technical Guide to DCP-Bio3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of novel and druggable targets is a paramount challenge in modern therapeutic development. A significant portion of cellular signaling and regulation is mediated by the reversible oxidation of cysteine residues in proteins, a process in which the formation of sulfenic acid is a key intermediate. The transient nature of this modification, however, has historically made its detection and the identification of its protein targets challenging. DCP-Bio3, a biotinylated dimedone-based probe, has emerged as a powerful chemical tool to covalently trap and enrich proteins containing sulfenic acid modifications, thereby enabling their identification and quantification through mass spectrometry-based proteomic workflows. This in-depth technical guide provides a comprehensive overview of the application of this compound for the discovery of novel drug targets, complete with detailed experimental protocols, data presentation, and visualization of relevant signaling pathways.
Core Principles of this compound in Drug Target Discovery
This compound is a specialized chemical probe designed to selectively react with the sulfenic acid form of cysteine residues (-SOH) in proteins.[1][2] The core of the this compound molecule is a dimedone-like moiety that rapidly and specifically forms a stable thioether bond with the sulfenic acid.[1][2] This covalent labeling effectively "traps" the transiently oxidized cysteine. The biotin (B1667282) tag appended to the probe allows for the subsequent affinity purification of the labeled proteins using streptavidin-based resins. This enrichment is crucial for identifying low-abundance regulatory proteins that may be potential drug targets. The overall workflow facilitates the identification of proteins that are subject to redox regulation under specific cellular conditions, such as those induced by disease states or drug treatments.
Experimental Protocols
In Situ Labeling of Sulfenylated Proteins in Live Cells with this compound
This protocol describes the labeling of protein sulfenic acids directly within living cells, which helps to preserve the native redox state of the proteome.[2]
Materials:
-
This compound (Cayman Chemical or similar)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
N-ethylmaleimide (NEM)
-
Catalase
-
Dithiothreitol (DTT)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., high salt, low salt, and urea-containing buffers)
-
Elution buffer (e.g., SDS-PAGE sample buffer containing DTT)
Procedure:
-
Cell Culture and Treatment: Culture cells of interest to the desired confluency. Treat the cells with the stimulus of interest (e.g., a drug candidate, H₂O₂) to induce protein sulfenylation. Include an untreated control group.
-
This compound Labeling:
-
Prepare a stock solution of this compound in DMSO.
-
Add this compound to the cell culture medium to a final concentration of 1 mM.
-
Incubate the cells for 1-2 hours at 37°C.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in a lysis buffer containing 10 mM NEM and 200 U/mL catalase to prevent post-lysis oxidation artifacts.[2]
-
Incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
Affinity Purification of this compound Labeled Proteins
Procedure:
-
Incubation with Streptavidin Beads:
-
Incubate the clarified cell lysate with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound proteins. This should include washes with high-salt buffer (e.g., 1 M NaCl), low-salt buffer, and a denaturing wash with urea (B33335) (e.g., 2 M urea).[1]
-
A final wash with a buffer containing DTT can be performed to reduce disulfide-linked protein complexes, unless these are the subject of investigation.[1]
-
-
Elution:
-
Elute the biotinylated proteins from the streptavidin beads by boiling in SDS-PAGE sample buffer containing a reducing agent like DTT.
-
Mass Spectrometry Analysis and Data Interpretation
Procedure:
-
Protein Digestion: The eluted proteins are typically resolved by SDS-PAGE, and the gel is stained. The entire protein lane is excised, cut into smaller pieces, and subjected to in-gel tryptic digestion.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
The raw mass spectrometry data is processed using a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins.
-
Quantitative analysis, either label-free or using isotopic labeling methods, is performed to compare the abundance of identified proteins between the treated and control samples.
-
Bioinformatic analysis, including Gene Ontology (GO) and KEGG pathway enrichment analysis, is used to identify the biological processes and signaling pathways that are significantly affected by the treatment.[3]
-
Data Presentation: Quantitative Proteomic Analysis of H₂O₂-Induced Sulfenylation
The following table represents a hypothetical dataset of proteins identified and quantified following this compound enrichment from cells treated with hydrogen peroxide (H₂O₂), a common inducer of oxidative stress.
| Protein ID (UniProt) | Gene Name | Protein Name | Fold Change (H₂O₂ vs. Control) | p-value | Function |
| P00533 | EGFR | Epidermal growth factor receptor | 3.5 | 0.001 | Receptor tyrosine kinase, cell proliferation |
| P62993 | GRB2 | Growth factor receptor-bound protein 2 | 2.8 | 0.005 | Adaptor protein in RTK signaling |
| P27361 | PTPN11 | Tyrosine-protein phosphatase non-receptor type 11 | 2.5 | 0.01 | Protein tyrosine phosphatase, signaling |
| P04626 | ERBB2 | Receptor tyrosine-protein kinase erbB-2 | 3.1 | 0.003 | Receptor tyrosine kinase, cell growth |
| Q07817 | PRDX1 | Peroxiredoxin-1 | 4.2 | <0.001 | Antioxidant enzyme, redox signaling |
| P31946 | PRDX2 | Peroxiredoxin-2 | 4.5 | <0.001 | Antioxidant enzyme, redox signaling |
| P04406 | GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | 2.1 | 0.02 | Glycolysis, moonlighting functions |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.8 | 0.04 | Cytoskeleton, cell motility |
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Signaling Pathway: EGFR Redox Regulation
Epidermal Growth Factor Receptor (EGFR) signaling is a critical pathway in cell proliferation and is frequently dysregulated in cancer. Recent studies have shown that EGFR activity can be modulated by redox signaling, with specific cysteine residues being susceptible to sulfenylation.[4][5][6]
Experimental Workflow: this compound for Drug Target Discovery
The following diagram illustrates the key steps in the experimental workflow for identifying drug targets using this compound.
Logical Relationship: Target Identification and Validation
This diagram outlines the logical progression from identifying potential targets to validating them for drug development.
Conclusion
This compound provides a robust and specific method for the enrichment and identification of sulfenylated proteins, which are key players in redox-regulated signaling pathways. The application of this chemical probe, coupled with advanced mass spectrometry and bioinformatic analysis, offers a powerful strategy for the discovery of novel drug targets. The detailed protocols and workflows presented in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this compound in their drug discovery endeavors, ultimately contributing to the development of new and effective therapies for a range of human diseases.
References
- 1. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Methods to Visualize and Identify Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomics Analysis to Identify Proteins and Pathways Associated with the Novel Lesion Mimic Mutant E40 in Rice Using iTRAQ-Based Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peroxide-dependent sulfenylation of the EGFR catalytic site enhances kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Basis for Redox Activation of Epidermal Growth Factor Receptor Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Detection of Protein S-Sulfenylation using DCP-Bio3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein S-sulfenylation, the reversible oxidation of cysteine residues to sulfenic acid (-SOH), is a critical post-translational modification involved in cellular signaling and redox regulation. Dysregulation of this process is implicated in various diseases, making the detection and quantification of sulfenylated proteins essential for understanding disease mechanisms and for drug development. DCP-Bio3 is a biotinylated dimedone-based probe that selectively and covalently traps sulfenic acids, enabling their enrichment and subsequent analysis. These application notes provide detailed protocols for the use of this compound in cell culture experiments to identify and quantify protein S-sulfenylation.
Data Presentation
The following tables summarize typical quantitative data obtained from experiments utilizing dimedone-based biotin (B1667282) probes like this compound for the analysis of protein S-sulfenylation.
Table 1: Recommended Reagent Concentrations and Incubation Times
| Parameter | In Situ Labeling | In-Lysate Labeling |
| This compound Concentration | 100 µM | 1 mM |
| Incubation Time | 30 - 60 minutes | 60 minutes |
| Cell Density | 60-90% confluency | N/A |
| Stimulant Treatment | Concurrent with this compound incubation | Prior to cell lysis |
Table 2: Example Quantitative Mass Spectrometry Data for Epidermal Growth Factor (EGF) Induced Protein S-Sulfenylation
| Protein | Cysteine Site | Fold Change in S-Sulfenylation (EGF vs. Control) | Function |
| EGFR | Cys797 | 3.5 | Receptor Tyrosine Kinase |
| GAPDH | Cys152 | 2.8 | Glycolysis, Redox Sensing |
| PTP1B | Cys215 | 4.2 | Protein Tyrosine Phosphatase |
| SHP-2 | Cys459 | 3.1 | Protein Tyrosine Phosphatase |
Experimental Protocols
I. In Situ Labeling of Sulfenylated Proteins in Cultured Cells
This protocol is designed for labeling sulfenylated proteins within intact cells, which helps to minimize post-lysis artifacts.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (see recipe below)
-
Protease and phosphatase inhibitor cocktails
Procedure:
-
Cell Culture: Grow cells to 60-90% confluency in the appropriate culture vessel.
-
This compound Labeling:
-
Replace the culture medium with fresh medium containing 100 µM this compound.
-
If applicable, add the stimulant of interest to the medium at the desired concentration.
-
Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Cell Harvesting and Lysis:
-
Aspirate the medium and wash the cells three times with ice-cold PBS to remove excess this compound.
-
Add an appropriate volume of ice-cold Lysis Buffer containing protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the labeled proteins. The lysate is now ready for downstream applications such as pull-down assays.
-
II. In-Lysate Labeling of Sulfenylated Proteins
This alternative protocol is useful when in situ labeling is not feasible. It is critical to include alkylating agents and catalase in the lysis buffer to prevent artificial oxidation.
Materials:
-
Cultured cells of interest
-
PBS, ice-cold
-
Lysis Buffer with 1 mM this compound (see recipe below)
-
Protease and phosphatase inhibitor cocktails
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells three times with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization, followed by centrifugation to obtain a cell pellet.
-
-
Cell Lysis and Labeling:
-
Resuspend the cell pellet in ice-cold Lysis Buffer containing 1 mM this compound and protease/phosphatase inhibitors.
-
Incubate on ice for 60 minutes with gentle rocking.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for subsequent analysis.
-
III. Lysis Buffer for Sulfenylated Protein Analysis
Components:
| Component | Final Concentration | Purpose |
| Tris-HCl, pH 7.4 | 50 mM | Buffering agent |
| NaCl | 150 mM | Salt concentration |
| EDTA | 1 mM | Chelating agent |
| NP-40 or Triton X-100 | 1% (v/v) | Non-ionic detergent |
| N-ethylmaleimide (NEM) | 10 mM | Thiol alkylating agent |
| Iodoacetamide (IAAm) | 10 mM | Thiol alkylating agent |
| Catalase | 200 units/mL | Decomposes hydrogen peroxide |
| Protease Inhibitor Cocktail | 1X | Prevents protein degradation |
| Phosphatase Inhibitor Cocktail | 1X | Prevents dephosphorylation |
| For In-Lysate Labeling Only: | ||
| This compound | 1 mM | Sulfenic acid probe |
Note: Prepare the lysis buffer fresh before use and keep it on ice.
IV. Streptavidin Pull-Down of Biotinylated Proteins
This protocol describes the enrichment of this compound labeled proteins using streptavidin-conjugated beads.
Materials:
-
Cell lysate containing this compound labeled proteins
-
Streptavidin-agarose or magnetic beads
-
Wash Buffer 1 (High Salt): 50 mM Tris-HCl, pH 7.4, 500 mM NaCl, 1% Triton X-100
-
Wash Buffer 2 (Low Salt): 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% Triton X-100
-
Elution Buffer (e.g., 2X SDS-PAGE sample buffer)
Procedure:
-
Bead Preparation: Wash the streptavidin beads three times with Lysis Buffer.
-
Protein Binding:
-
Incubate the cell lysate with the washed streptavidin beads for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Wash the beads sequentially with the following buffers:
-
Two washes with Wash Buffer 1.
-
Three washes with Wash Buffer 2.
-
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add Elution Buffer to the beads and boil for 5-10 minutes to elute the bound proteins.
-
Pellet the beads and collect the supernatant containing the enriched sulfenylated proteins for analysis by Western blot or mass spectrometry.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflow Diagrams
Caption: EGF signaling pathway leading to protein S-sulfenylation.
Caption: Role of GAPDH S-sulfenylation in redox signaling.
Caption: Experimental workflow for this compound based analysis.
Application Notes and Protocols for Protein Enrichment using DCP-Bio3 Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction to DCP-Bio3: A Tool for Profiling Cysteine Sulfenic Acid Modifications
This compound is a biotinylated affinity probe designed for the selective enrichment of proteins containing cysteine sulfenic acid (-SOH), a transient and crucial post-translational modification involved in redox signaling pathways.[1][2] This chemical probe operates through an activity-based protein profiling (ABPP) approach, where it forms a stable, covalent adduct with the sulfenic acid moiety on cysteine residues.[1][2] The biotin (B1667282) tag serves as a handle for the subsequent immunoprecipitation and enrichment of the labeled proteins from complex biological mixtures such as cell lysates.[3][4] The ability to specifically isolate and identify proteins with this modification allows researchers to delve into the intricate roles of redox regulation in cellular processes, disease pathogenesis, and drug-target engagement.[3]
Applications in Research and Drug Development
The use of this compound and similar dimedone-based probes offers a powerful strategy for:
-
Target Identification and Validation: Identifying the specific protein targets of oxidative stress and redox-based signaling events.
-
Elucidating Signaling Pathways: Mapping the components of signaling cascades that are regulated by cysteine oxidation. For instance, studies have implicated cysteine sulfenylation in the signaling pathways of Vascular Endothelial Growth Factor (VEGF) and Epidermal Growth Factor Receptor (EGFR).[1][3][5]
-
Biomarker Discovery: Identifying proteins with altered sulfenylation states in disease models, which may serve as potential biomarkers.
-
Mechanism of Action Studies: Investigating how therapeutic compounds may exert their effects by modulating the redox state of specific proteins.
Data Presentation: Quantitative Analysis of Probe Incorporation
The efficiency of labeling with dimedone-based biotin probes can be quantified to understand the reactivity of the probe with specific sulfenylated proteins. The following table summarizes the rates of incorporation of DCP-Bio1, a closely related probe to this compound, into known sulfenic acid-containing proteins.
| Protein | Organism | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| Papain | Carica papaya | 0.45 | A cysteine protease with a well-characterized catalytic cysteine. |
| AhpC | Salmonella typhimurium | 0.12 | An alkyl hydroperoxide reductase involved in antioxidant defense. |
| fRMsr | Escherichia coli | 0.03 | A peptide methionine sulfoxide (B87167) reductase. |
Data adapted from Poole, L.B., et al. (2007). Bioconjugate Chemistry.[6] This data demonstrates that the rate of labeling can vary between different proteins, likely due to the local protein microenvironment surrounding the sulfenic acid.
Experimental Protocols
Protocol 1: In Situ Labeling and Enrichment of Sulfenylated Proteins from Cultured Cells
This protocol describes the labeling of sulfenylated proteins within live cells, followed by lysis and enrichment.
Materials:
-
This compound (resuspended in DMSO, e.g., 10 mM stock)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, supplemented with 10 mM N-ethylmaleimide (NEM) and 200 U/mL Catalase immediately before use. Protease and phosphatase inhibitor cocktails should also be added.
-
Streptavidin-agarose beads or magnetic beads
-
Wash Buffer 1: High-salt buffer (e.g., 50 mM Tris-HCl, pH 7.4, 500 mM NaCl, 1% Triton X-100)
-
Wash Buffer 2: Low-salt buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% Triton X-100)
-
Elution Buffer: 2X SDS-PAGE sample buffer (containing DTT or β-mercaptoethanol)
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat cells with experimental compounds or stimuli to induce protein sulfenylation if required.
-
This compound Labeling: Add this compound to the cell culture medium to a final concentration of 100 µM - 1 mM. Incubate for 30-60 minutes at 37°C.
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the cells. The inclusion of NEM is critical to block free thiols and prevent artifactual oxidation, while catalase helps to remove any remaining hydrogen peroxide.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Affinity Purification:
-
Pre-wash the streptavidin beads with Lysis Buffer.
-
Incubate the clarified lysate with the streptavidin beads for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Wash the beads sequentially with Wash Buffer 1 (2-3 times) and then Wash Buffer 2 (2-3 times). These stringent washes are crucial to minimize non-specific protein binding.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add Elution Buffer directly to the beads.
-
Boil the sample at 95-100°C for 5-10 minutes to elute the captured proteins.
-
-
Downstream Analysis:
-
Centrifuge to pellet the beads.
-
The supernatant containing the enriched proteins is ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
-
Protocol 2: Labeling of Sulfenylated Proteins in Cell Lysates
This protocol is for labeling proteins after cell lysis.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Lysis:
-
Harvest and lyse cells in a buffer that does not contain NEM or catalase initially. A suitable buffer would be 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, and 1% Triton X-100 with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Protein Labeling:
-
Add this compound to the clarified lysate to a final concentration of 1 mM.
-
Incubate for 1-2 hours at room temperature with gentle rotation.
-
-
Blocking Free Thiols: Add NEM to a final concentration of 10 mM and incubate for an additional 30 minutes to block any remaining free cysteine residues.
-
Affinity Purification, Washing, and Elution: Proceed with steps 4-7 from Protocol 1.
Visualizations
Caption: Experimental workflow for this compound based protein enrichment.
Caption: VEGF signaling pathway involving cysteine sulfenylation.
References
- 1. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Basis for Redox Activation of Epidermal Growth Factor Receptor Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Localized cysteine sulfenic acid formation by vascular endothelial growth factor: role in endothelial cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Localized Cysteine Sulfenic Acid Formation by Vascular Endothelial Growth Factor: Role in Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Detection of DCP-Bio3 Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reversible oxidation of cysteine residues to sulfenic acid is a critical post-translational modification that plays a pivotal role in cellular signaling and redox regulation.[1] DCP-Bio3 is a biotinylated dimedone-based probe designed to specifically and covalently trap these transient sulfenic acid modifications on proteins.[2][3] This labeling enables the detection, enrichment, and identification of proteins that undergo oxidation in response to various cellular stimuli. This document provides detailed protocols for the labeling of proteins in cell lysates with this compound and their subsequent detection by Western blotting, a powerful technique for studying protein expression and modification.[4]
The workflow involves the lysis of cells in the presence of this compound to capture sulfenylated proteins. To prevent artifactual oxidation after cell lysis, the lysis buffer is supplemented with an alkylating agent, N-ethylmaleimide (NEM), to block free thiols, and catalase to scavenge any residual hydrogen peroxide.[5] Following labeling, the biotin-tagged proteins are separated by SDS-PAGE, transferred to a membrane, and detected using the high-affinity interaction between biotin (B1667282) and streptavidin conjugated to horseradish peroxidase (HRP).[6][7]
Signaling Pathways Involving Protein Sulfenylation
Cysteine sulfenylation is a key regulatory mechanism in various signaling pathways, particularly those initiated by receptor tyrosine kinases (RTKs). The production of reactive oxygen species (ROS) by NADPH oxidases (NOX) upon growth factor stimulation leads to the targeted oxidation of specific cysteine residues in signaling proteins, modulating their activity.[8]
Epidermal Growth Factor Receptor (EGFR) Signaling
Upon binding of epidermal growth factor (EGF), the EGFR undergoes dimerization and autophosphorylation, initiating downstream signaling cascades such as the Ras-MAPK and PI3K-Akt pathways.[8] This activation is coupled with the production of H₂O₂, which can oxidize key signaling proteins. EGFR itself, as well as downstream phosphatases like PTP1B and SHP2, are known targets of sulfenylation, which can modulate the intensity and duration of the signaling response.[9]
Platelet-Derived Growth Factor (PDGF) Receptor Signaling
Similar to EGFR, the activation of PDGF receptors by PDGF leads to the activation of intracellular signaling pathways that control cell growth, migration, and differentiation.[10] Key downstream effectors include PI3K/Akt and the Ras-MAPK cascade. PDGF stimulation has been shown to induce ROS production, leading to the sulfenylation and inhibition of protein kinases like Akt2, thereby providing a feedback mechanism to regulate the signaling pathway.[11]
Data Presentation
The following tables summarize representative quantitative data from Western blot analyses of protein sulfenylation upon stimulation with EGF. The data is presented as the fold change in sulfenylation relative to the untreated control, as determined by densitometric analysis of the Western blot bands.[12][13]
Table 1: EGFR Sulfenylation in A549 Lung Cancer Cells
| Treatment | Concentration | Sulfenylated EGFR (Fold Change) | Total EGFR (Fold Change) |
| Untreated Control | - | 1.0 ± 0.1 | 1.0 ± 0.05 |
| EGF | 10 ng/mL | 2.5 ± 0.3 | 1.1 ± 0.07 |
| EGF | 50 ng/mL | 3.8 ± 0.4 | 1.0 ± 0.06 |
| EGF | 100 ng/mL | 4.5 ± 0.5 | 1.2 ± 0.08 |
| H₂O₂ | 100 µM | 5.2 ± 0.6 | 1.1 ± 0.05 |
Table 2: Sulfenylation of Downstream Signaling Proteins in Response to EGF (100 ng/mL)
| Protein | Sulfenylation (Fold Change vs. Control) |
| PTP1B | 3.2 ± 0.4 |
| SHP2 | 2.8 ± 0.3 |
| Akt | 2.1 ± 0.2 |
Experimental Protocols
This compound Labeling of Proteins in Cell Lysates
This protocol details the labeling of sulfenylated proteins in cultured cells at the time of lysis.
Materials:
-
Cultured cells of interest
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound stock solution (e.g., 100 mM in DMSO)
-
N-ethylmaleimide (NEM) stock solution (e.g., 1 M in ethanol)
-
Catalase solution (e.g., 40,000 units/mL)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100
-
Protease and phosphatase inhibitor cocktails
-
Spin desalting columns
-
BCA Protein Assay Kit
Procedure:
-
Culture cells to the desired confluency and apply experimental treatments as required.
-
Prepare the working lysis buffer immediately before use by supplementing the lysis buffer with protease and phosphatase inhibitors, 1 mM this compound, 10 mM NEM, and 200 U/mL catalase.[5][6]
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add the working lysis buffer to the cells (e.g., 500 µL for a 10 cm dish) and scrape to collect the cell lysate.
-
Incubate the lysate on ice for 30-60 minutes with gentle rocking.[14]
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Remove unreacted this compound and other small molecules using a spin desalting column according to the manufacturer's instructions.[6]
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
The this compound labeled lysate is now ready for Western blot analysis. Samples can be stored at -80°C.
Western Blot Detection of this compound Labeled Proteins
This protocol describes the detection of biotinylated proteins using streptavidin-HRP and a chemiluminescent substrate.
Materials:
-
This compound labeled protein lysate
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Tris-Buffered Saline with Tween-20 (TBST): 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Western blot imaging system
Procedure:
-
SDS-PAGE: Separate equal amounts of this compound labeled protein lysates on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a standard wet or semi-dry transfer protocol.
-
Membrane Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[6]
-
Streptavidin-HRP Incubation: Dilute the streptavidin-HRP conjugate in Blocking Buffer (typically at a 1:5,000 to 1:20,000 dilution, but should be optimized). Incubate the membrane with the diluted streptavidin-HRP for 1 hour at room temperature with gentle agitation.[7]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound streptavidin-HRP.
-
Chemiluminescent Detection: Incubate the membrane with the chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Image Acquisition: Acquire the chemiluminescent signal using a digital imaging system or X-ray film.
-
Data Analysis: Perform densitometric analysis of the bands to quantify the relative levels of protein sulfenylation. Normalize the signal to a loading control (e.g., total protein stain or a housekeeping protein).
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 5. Use of dimedone-based chemical probes for sulfenic acid detection evaluation of conditions affecting probe incorporation into redox-sensitive proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Methods to Visualize and Identify Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. PDGF Receptor Activation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 11. Chemical Biology Approaches to Study Protein Cysteine Sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Basis for Redox Activation of Epidermal Growth Factor Receptor Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PROTEOMIC METHODS TO EVALUATE NOX-MEDIATED REDOX SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Targeted Protein Identification Using DCP-Bio3 Pulldown Assay
Introduction
The DCP-Bio3 probe is a valuable chemoproteomic tool designed for the affinity-based enrichment of specific protein classes from complex biological mixtures like cell lysates.[1] This biotinylated probe allows for the selective capture and subsequent identification of target proteins, facilitating a deeper understanding of their roles in cellular processes and disease pathogenesis. This application note provides a detailed protocol for utilizing the this compound probe in a pulldown assay, a cornerstone technique in drug discovery and target identification.[2][3] The pulldown assay, a form of affinity purification, uses a "bait" molecule—in this case, this compound—to capture interacting "prey" proteins from a lysate.[4][5][6] The resulting protein complexes are then isolated and analyzed, typically by mass spectrometry, to identify the captured proteins.[7]
The primary target of probes like this compound is often the Nudix (nucleoside diphosphate (B83284) linked moiety X) hydrolase family, particularly NUDT5.[8][9][10] NUDT5 is a crucial enzyme involved in ADP-ribose metabolism and nuclear ATP synthesis, playing significant roles in hormone-dependent gene regulation, DNA repair, and chromatin remodeling.[11][12] Its overexpression is linked to poorer prognoses in several cancers, making it a compelling therapeutic target.[8][10][12] This protocol is designed for researchers aiming to identify and quantify proteins that interact with this compound, with a particular focus on targets like NUDT5.
Experimental Protocol
This protocol outlines the key steps for performing a this compound pulldown assay, from cell lysate preparation to protein identification by mass spectrometry.
Materials and Reagents
-
Cells/Tissues of Interest: e.g., MCF7 breast cancer cell line (known to express NUDT5)
-
Lysis Buffer: RIPA buffer or a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40)
-
Protease and Phosphatase Inhibitor Cocktails
-
This compound Probe: Solubilized in DMSO or DMF[1]
-
Streptavidin-conjugated Magnetic Beads
-
Wash Buffers:
-
Wash Buffer 1: Lysis buffer
-
Wash Buffer 2: High-salt buffer (e.g., 50 mM Tris-HCl pH 7.4, 500 mM NaCl, 1 mM EDTA, 1% NP-40)
-
Wash Buffer 3: No-detergent buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA)
-
-
Elution Buffer: SDS-PAGE sample buffer (e.g., Laemmli buffer) or a competitive elution buffer.
-
BCA Protein Assay Kit
-
Instrumentation: End-over-end rotator, magnetic rack, sonicator, centrifuge, Western blot apparatus, mass spectrometer.
Step-by-Step Methodology
-
Cell Lysate Preparation:
-
Culture cells to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the suspension to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay. Normalize all samples to a concentration of 1-2 mg/mL.
-
-
Probe Incubation:
-
To 1 mg of protein lysate, add the this compound probe to a final concentration of 1-10 µM.
-
As a negative control, add an equivalent volume of the probe's solvent (e.g., DMSO) to a separate 1 mg aliquot of lysate.
-
Incubate the samples for 1-2 hours at 4°C on an end-over-end rotator.
-
-
Streptavidin Bead Capture:
-
While the probe is incubating, wash the required volume of streptavidin magnetic beads three times with lysis buffer.
-
Resuspend the beads in the original volume of lysis buffer.
-
Add the washed beads to the lysate-probe mixture.
-
Incubate for 1 hour at 4°C on an end-over-end rotator to allow the biotinylated probe to bind to the streptavidin beads.
-
-
Washing:
-
Place the tubes on a magnetic rack to capture the beads. Carefully remove and discard the supernatant.
-
Perform a series of washes to remove non-specifically bound proteins:
-
Wash 2x with 1 mL of ice-cold Wash Buffer 1.
-
Wash 2x with 1 mL of ice-cold Wash Buffer 2.
-
Wash 2x with 1 mL of ice-cold Wash Buffer 3.
-
-
After the final wash, remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 50 µL of 1X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 10 minutes to elute the bound proteins and denature them.
-
Place the tubes on the magnetic rack and carefully collect the supernatant (the eluate) containing the captured proteins.
-
-
Downstream Analysis:
-
SDS-PAGE and Western Blotting: Run the eluate on an SDS-PAGE gel. The gel can be stained with Coomassie Blue or silver stain to visualize all captured proteins. For specific protein confirmation, perform a Western blot using an antibody against the target of interest (e.g., anti-NUDT5).
-
Mass Spectrometry (MS): For unbiased, proteome-wide identification, the eluted proteins are digested (typically with trypsin), and the resulting peptides are analyzed by LC-MS/MS.[7][13]
-
Data Presentation
Quantitative data from mass spectrometry analysis should be summarized to compare the enrichment of proteins in the this compound pulldown versus the negative control. The table below provides a template for presenting such data.
| Protein ID (UniProt) | Gene Name | Fold Enrichment (this compound / Control) | p-value | Function |
| P12345 | NUDT5 | 52.4 | <0.001 | ADP-ribose hydrolase, Nuclear ATP synthesis[10][12] |
| Q67890 | Protein X | 2.1 | 0.045 | Potential off-target or interacting partner |
| A1B2C3 | Protein Y | 1.2 | 0.350 | Non-specific binder |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow of the this compound pulldown assay.
Caption: Workflow of the this compound chemoproteomic pulldown assay.
Mechanism of Action Diagram
This diagram shows the molecular principle behind the this compound pulldown assay for capturing a target protein like NUDT5.
Caption: Principle of this compound probe binding and target protein isolation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug target identification: simply a complicated task [manufacturingchemist.com]
- 4. Pull-Down Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Chemoproteomics Workflows | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of NUDT5 Inhibitors From Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repositori.upf.edu [repositori.upf.edu]
- 12. Gene - NUDT5 [maayanlab.cloud]
- 13. SP3-FAIMS Chemoproteomics for High-Coverage Profiling of the Human Cysteinome - PMC [pmc.ncbi.nlm.nih.gov]
using DCP-Bio3 in combination with other PTM analysis
Application Note & Protocol
Topic: Profiling Protein S-Sulfenylation and Phosphorylation Crosstalk Using Sequential Enrichment with DCP-Bio3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Post-translational modifications (PTMs) are critical regulators of protein function, and the interplay between different PTMs, known as "crosstalk," orchestrates complex cellular signaling networks.[1] One such crucial modification is S-sulfenylation (Cys-SOH), a reversible oxidation of cysteine residues by reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[2][3] This transient PTM acts as a key mechanism in redox signaling, often affecting enzyme activity.[4][5] For instance, the S-sulfenylation and subsequent inactivation of protein tyrosine phosphatases (PTPs) can lead to a sustained increase in protein phosphorylation, directly linking redox state to kinase signaling pathways.[4][6]
Studying this crosstalk requires methods that can identify and quantify both modifications, ideally from the same biological sample, to provide a holistic view of cellular events.[7] this compound is a cell-permeable, biotin-conjugated dimedone-based probe that specifically and covalently labels S-sulfenylated proteins, enabling their enrichment and identification.[8][9][10]
This application note provides a detailed protocol for a sequential enrichment strategy to analyze both the S-sulfenoproteome and the phosphoproteome from a single, low-milligram sample. By first enriching for this compound-labeled peptides and subsequently enriching for phosphopeptides from the flow-through, researchers can achieve deep coverage of both PTMs and uncover novel instances of redox-regulated signaling events.
Principle of the Method
The workflow integrates chemoselective probing of S-sulfenylation with established affinity chromatography for phosphopeptides.
-
In-situ Labeling: Cells are treated with this compound. The probe's dimedone moiety reacts specifically with the sulfenic acid on cysteine residues, forming a stable covalent bond.[8][11]
-
Lysis and Digestion: Cells are lysed, and the proteome is digested into peptides, typically using trypsin.
-
Sequential Enrichment:
-
S-Sulfenylation Enrichment: The peptide mixture is first incubated with streptavidin-coated beads, which bind tightly to the biotin (B1667282) tag on the this compound-labeled peptides.
-
Phosphorylation Enrichment: The unbound peptides (flow-through) from the streptavidin enrichment are collected and subjected to a second enrichment step using Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) beads, which have a high affinity for phosphate (B84403) groups.[1][7]
-
-
Mass Spectrometry Analysis: The two enriched peptide fractions are analyzed separately by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the S-sulfenylated and phosphorylated sites and their corresponding proteins.[12]
This sequential approach maximizes the use of limited sample material and allows for direct comparison of the two PTM profiles within the same experimental context.[7]
Visualized Experimental Workflow & Signaling Pathway
Detailed Experimental Protocol
This protocol describes the sequential enrichment of S-sulfenylated and phosphorylated peptides from cultured cells treated with an oxidant.
Materials:
-
Cell Culture Reagents (media, PBS, etc.)
-
Hydrogen Peroxide (H₂O₂)
-
This compound Probe (e.g., Millipore CS211419)
-
Lysis Buffer: 8 M Urea, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease and phosphatase inhibitor cocktails.
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
Streptavidin Agarose (B213101) Beads
-
Wash Buffer 1 (Streptavidin): 2% SDS in PBS
-
Wash Buffer 2 (Streptavidin): 8 M Urea, 100 mM Tris-HCl pH 8.0
-
Wash Buffer 3 (Streptavidin): 20% Acetonitrile (ACN) in water
-
Titanium Dioxide (TiO₂) Beads
-
TiO₂ Loading Buffer: 80% ACN, 6% Trifluoroacetic acid (TFA)
-
TiO₂ Wash Buffer 1: 50% ACN, 200 mM NaCl, 6% TFA
-
TiO₂ Wash Buffer 2: 50% ACN, 0.1% TFA
-
TiO₂ Elution Buffer: 10% Ammonia water
-
C18 StageTips for desalting
-
LC-MS/MS Buffers: 0.1% Formic Acid (FA) in water (Buffer A), 0.1% FA in 80% ACN (Buffer B)
Procedure:
Part A: Cell Culture, Labeling, and Lysis
-
Culture cells (e.g., HEK293T) to ~80-90% confluency. For quantitative experiments, consider using SILAC labeling.
-
Optional: Treat cells with a stimulant (e.g., 100 µM H₂O₂ for 10-15 minutes) to induce oxidative stress and increase S-sulfenylation.[2] Include an untreated control.
-
Add this compound to the media to a final concentration of 100 µM and incubate for 30 minutes at 37°C.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly on the plate by adding 1 mL of Lysis Buffer containing 1 mM this compound (to label any sulfenic acids formed post-lysis). Scrape cells, transfer to a microfuge tube, and sonicate briefly.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C. Collect the supernatant. Determine protein concentration using a BCA assay.
Part B: Protein Digestion (FASP Method)
-
Take 1-2 mg of protein lysate. Reduce proteins by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free thiols by adding IAA to a final concentration of 50 mM and incubating for 30 minutes in the dark at room temperature.
-
Proceed with a standard Filter-Aided Sample Preparation (FASP) protocol.[13] Briefly, load the sample onto a 30 kDa MWCO spin filter, wash with Urea buffer, and then with 50 mM Ammonium Bicarbonate.
-
Add trypsin (1:50 enzyme:protein ratio) and digest overnight at 37°C.
-
Collect the peptides by centrifugation. Acidify the peptide solution with TFA to a final concentration of 1%.
Part C: Sequential PTM Enrichment
-
S-Sulfenylated Peptide Enrichment:
-
Equilibrate streptavidin agarose beads with Lysis Buffer.
-
Incubate the total peptide digest with the equilibrated streptavidin beads for 2 hours at room temperature with gentle rotation.
-
Centrifuge briefly and carefully collect the supernatant (flow-through) for phosphopeptide enrichment. Store it on ice.
-
Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3.
-
Elute the bound peptides. Note: The biotin-streptavidin interaction is very strong. Elution can be harsh. A common method for MS is to perform on-bead tryptic digestion of the captured proteins before the global digestion step, or use a cleavable linker version of the probe if available. For this protocol, we assume elution or direct on-bead analysis is possible. A typical elution buffer is 80% ACN, 0.2% TFA.
-
Desalt the eluted sulfenylated peptides using C18 StageTips.[13]
-
-
Phosphopeptide Enrichment from Flow-Through:
-
Adjust the collected flow-through from the previous step to the TiO₂ Loading Buffer composition (80% ACN, 6% TFA).[1]
-
Incubate the peptide solution with equilibrated TiO₂ beads for 30 minutes.
-
Wash the beads sequentially with TiO₂ Wash Buffer 1 and TiO₂ Wash Buffer 2.[1]
-
Elute the phosphopeptides using TiO₂ Elution Buffer.
-
Immediately acidify the eluate with TFA.
-
Desalt the eluted phosphopeptides using C18 StageTips.
-
Part D: LC-MS/MS Analysis
-
Resuspend the final desalted peptide samples in Buffer A.
-
Analyze each sample (sulfenoproteome and phosphoproteome) by nanoLC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Use a suitable data acquisition method, such as Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA).[14]
Part E: Data Analysis
-
Search the raw MS data against a relevant protein database (e.g., UniProt Human) using a search engine like MaxQuant or Spectronaut.
-
Specify variable modifications: Oxidation (M), Acetyl (Protein N-term), Phospho (STY) for the phosphoproteome fraction, and the mass of the this compound adduct on Cysteine for the sulfenoproteome fraction.
-
Filter results to a 1% False Discovery Rate (FDR) at the peptide and protein level.
-
Perform quantitative analysis to identify proteins and sites that show changes in modification upon stimulation. Cross-reference the two datasets to find proteins that are both S-sulfenylated and phosphorylated.
Data Presentation & Interpretation
Quantitative data from the dual-enrichment experiment should be summarized to highlight key findings.
Table 1: Summary of PTM Site Identification
| Sample Fraction | PTM Type | Number of Unique Peptides Identified | Number of Unique Sites Localized | Enrichment Specificity (%) |
|---|---|---|---|---|
| Streptavidin Eluate | S-Sulfenylation (this compound) | ~1,500 | ~1,200 | >85% |
| TiO₂ Eluate | Phosphorylation (pS/pT/pY) | ~10,000 | ~15,000 | >90% |
| Hypothetical data based on typical large-scale PTM experiments.[7] | | | | |
Table 2: Example Proteins Identified with Both S-Sulfenylation and Phosphorylation
| Protein | Gene | Function | Sulfenylated Residue | Phosphorylated Residue |
|---|---|---|---|---|
| Protein Tyrosine Phosphatase 1B | PTPN1 | Dephosphorylates target proteins | Cys215 | Ser50 |
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | Glycolysis, membrane fusion | Cys152 | Tyr317 |
| Akt1 | AKT1 | Kinase in PI3K pathway | Cys60 | Ser473 |
| Peroxiredoxin-1 | PRDX1 | Antioxidant enzyme | Cys52 | Thr90 |
| Data is illustrative and combines known sites from literature.[4][6][10] | | | | |
Conclusion and Applications
The described workflow provides a robust method for the combined analysis of protein S-sulfenylation and phosphorylation. This approach is invaluable for:
-
Target Discovery: Identifying proteins whose function is regulated by redox-dependent phosphorylation.[15]
-
Mechanism of Action Studies: Elucidating how drug candidates impact cellular signaling by altering the redox environment.
-
Biomarker Research: Discovering dual-modified proteins as potential biomarkers for diseases involving oxidative stress.[16]
-
Systems Biology: Building more complete models of cellular signaling networks by integrating different layers of regulation.[17]
By enabling a deeper understanding of PTM crosstalk, this methodology empowers researchers to uncover novel biological insights and accelerate drug discovery programs.[18][19]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Proteome-wide analysis of cysteine S-sulfenylation using a benzothiazine-based probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The redox biochemistry of protein sulfenylation and sulfinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Redox Biochemistry of Protein Sulfenylation and Sulfinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteine modifications (oxPTM) and protein sulphenylation-mediated sulfenome expression in plants: evolutionary conserved signaling networks? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Biology Approaches to Study Protein Cysteine Sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrated proteomic analysis of post-translational modifications by serial enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Immunomart [immunomart.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocols: PTM Identification via Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 13. agilent.com [agilent.com]
- 14. news-medical.net [news-medical.net]
- 15. m.youtube.com [m.youtube.com]
- 16. TMT MS3 [proteomics.com]
- 17. Combining Phosphoproteomics Datasets and Literature Information to Reveal the Functional Connections in a Cell Phosphorylation Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
Application Notes and Protocols for the Identification of Sulfenylated Proteins Using the DCP-Bio3 Workflow
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein S-sulfenylation, the reversible oxidation of cysteine residues to sulfenic acid (R-SOH), is a critical post-translational modification involved in redox signaling and cellular regulation. The transient nature of this modification presents a significant challenge for its detection and characterization. Dimedone-based chemical probes have emerged as invaluable tools for the specific trapping of sulfenic acids, enabling their identification and analysis. DCP-Bio3 is a biotinylated affinity probe designed for the selective isolation of proteins containing cysteine sulfenic acids.[1] This document provides detailed application notes and protocols for the use of the this compound workflow to identify and analyze sulfenylated proteins. While many published protocols utilize the related probe DCP-Bio1, the principles and general procedures outlined here are applicable to this compound due to their shared dimedone-based reactive group.
Principle of the Method
The this compound probe contains a dimedone-like moiety that specifically and covalently reacts with the electrophilic sulfur atom of a sulfenic acid to form a stable thioether adduct. The biotin (B1667282) tag on the probe allows for the subsequent affinity capture of labeled proteins using streptavidin-based resins. This enrichment is crucial for the identification of low-abundance sulfenylated proteins from complex biological samples by downstream methods such as mass spectrometry or western blotting.
Data Presentation
Quantitative Data on Dimedone-Based Probe Reactivity
| Protein | Description | Apparent Second-Order Rate Constant (M⁻¹s⁻¹) with DCP-Bio1 | Reference |
| Papain | Cysteine protease | 1.3 ± 0.2 | [2] |
| E. coli fRMsr (C84S/C94S) | Methionine sulfoxide (B87167) reductase | 0.23 ± 0.02 | [2] |
| S. typhimurium AhpC (C165S) | Peroxiredoxin | 0.046 ± 0.004 | [2] |
Note: The reaction rates can be influenced by the accessibility and stability of the sulfenic acid intermediate within the specific protein.[2]
Experimental Protocols
Protocol 1: In Situ Labeling of Sulfenylated Proteins in Live Cells
This protocol describes the labeling of sulfenylated proteins within intact cells, which helps to preserve the native redox state.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound probe (resuspended in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
N-ethylmaleimide (NEM) and iodoacetamide (B48618) (IAAm) (optional, to block free thiols post-lysis)
-
Catalase (optional, to quench residual H₂O₂)
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with a stimulant of interest to induce protein sulfenylation, if applicable.
-
Incubate the cells with 100 µM this compound in the cell culture medium for 30-60 minutes.
-
Wash the cells three times with ice-cold PBS to remove excess probe.
-
Lyse the cells in lysis buffer. To prevent post-lysis artifacts, it is critical to include thiol-blocking agents like 10 mM NEM and 10 mM IAAm, and 200 U/mL catalase in the lysis buffer.[2]
-
Incubate the lysate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
The resulting supernatant containing this compound labeled proteins is ready for affinity purification.
Protocol 2: In Vitro Labeling of Sulfenylated Proteins in Cell Lysates
This protocol is suitable for labeling sulfenylated proteins after cell lysis.
Materials:
-
Cell lysate
-
This compound probe (resuspended in DMSO)
-
Lysis buffer
-
NEM and IAAm
-
Catalase
Procedure:
-
Prepare cell lysate from untreated or stimulated cells in a lysis buffer that does not contain reducing agents.
-
Immediately before labeling, add 1 mM this compound, 10 mM NEM, 10 mM IAAm, and 200 U/mL catalase to the lysate.
-
Incubate the mixture on ice for 1 hour.
-
The lysate is now ready for the removal of unreacted probe and subsequent affinity purification.
Protocol 3: Affinity Purification of this compound Labeled Proteins
This protocol describes the enrichment of biotinylated proteins using streptavidin-agarose beads.
Materials:
-
This compound labeled cell lysate
-
Streptavidin-agarose beads
-
Wash Buffer 1: 1% SDS in PBS
-
Wash Buffer 2: 4 M Urea in PBS
-
Wash Buffer 3: 1 M NaCl in PBS
-
Elution Buffer: 2% SDS, 50 mM Tris-HCl (pH 8.0), 1 mM EDTA
Procedure:
-
Incubate the this compound labeled lysate with pre-washed streptavidin-agarose beads overnight at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Perform stringent washes to remove non-specifically bound proteins. Sequentially wash the beads with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3.
-
Elute the captured proteins by boiling the beads in Elution Buffer for 10 minutes.
-
The eluted proteins can be analyzed by western blot or prepared for mass spectrometry.
Protocol 4: Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the general steps for preparing enriched proteins for identification by mass spectrometry.
Materials:
-
Eluted this compound labeled proteins
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Reduce the disulfide bonds in the eluted protein sample with DTT and alkylate the free cysteines with IAM.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
Acidify the peptide mixture with formic acid.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
The cleaned peptides are ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mass Spectrometry Data Analysis:
-
Search the MS/MS data against a relevant protein database.
-
Specify a variable modification on cysteine residues corresponding to the mass of the this compound adduct. The exact mass shift should be calculated based on the chemical formula of this compound (C₂₄H₃₈N₄O₆S, MW: 510.6).
Mandatory Visualization
Caption: Experimental workflow for the identification of sulfenylated proteins using this compound.
Caption: Signaling pathway showing protein sulfenylation and its detection by this compound.
References
Application Notes and Protocols for Quantitative Proteomics with DCP-Bio3 Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction to DCP-Bio3 Labeling in Quantitative Proteomics
This compound is a powerful biotinylated chemical probe designed for the specific labeling and enrichment of proteins containing cysteine sulfenic acid (-SOH). This post-translational modification is a key hallmark of protein oxidation, which occurs under conditions of oxidative stress. In the context of drug development and disease research, identifying and quantifying changes in protein sulfenylation can provide critical insights into disease mechanisms, drug off-target effects, and the cellular response to therapeutic interventions.
The integration of this compound labeling with quantitative mass spectrometry-based proteomics enables the precise identification and quantification of redox-sensitive proteins within complex biological samples. This approach allows researchers to globally profile the "sulfenylome" and understand how it is modulated by various stimuli, including drug candidates and pathological conditions.
Applications in Drug Development and Research
-
Target Identification and Validation: Identify protein targets of drugs that modulate cellular redox states.
-
Mechanism of Action Studies: Elucidate the molecular mechanisms by which drugs exert their therapeutic or toxic effects by examining their impact on protein oxidation.
-
Biomarker Discovery: Discover novel biomarkers of oxidative stress-related diseases.
-
Pharmacodynamics: Assess the engagement of drug candidates with their targets in a cellular context.
-
Toxicology: Evaluate the potential for drug-induced oxidative stress and identify off-target liabilities.
Experimental Workflow Overview
The general workflow for a quantitative proteomics experiment using this compound labeling involves several key steps, from sample preparation to data analysis.
Detailed Experimental Protocols
This section provides a detailed protocol for a quantitative proteomics experiment to identify and quantify proteins with cysteine sulfenic acid modifications using this compound labeling. This protocol is adapted from methodologies for similar dimedone-based probes and general quantitative proteomics workflows.
Protocol 1: Cell Culture, Treatment, and Lysis
-
Cell Culture: Culture cells of interest to the desired confluency (typically 70-80%). For suspension cells, ensure a sufficient cell number (e.g., 1-5 x 10^7 cells per condition).
-
Treatment: Treat cells with the compound of interest (e.g., a drug candidate) or induce oxidative stress (e.g., with H₂O₂) for the desired time. Include a vehicle-treated control group.
-
Cell Harvesting:
-
For adherent cells, wash twice with ice-cold phosphate-buffered saline (PBS). Scrape cells in PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
For suspension cells, pellet by centrifugation at 500 x g for 5 minutes at 4°C and wash twice with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 1 mL of lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Immediately add this compound to the lysis buffer to a final concentration of 1 mM to label sulfenic acids as they are exposed during lysis and prevent their further oxidation or reduction.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Protocol 2: Affinity Purification of this compound Labeled Proteins
-
Bead Preparation: Resuspend streptavidin-agarose beads in lysis buffer. Use approximately 50 µL of bead slurry per 1 mg of protein lysate. Wash the beads three times with lysis buffer.
-
Incubation: Add the cleared protein lysate (e.g., 1-2 mg) to the washed streptavidin beads. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 2 minutes at 4°C.
-
Wash the beads sequentially with:
-
2x with Lysis Buffer
-
2x with High Salt Buffer (50 mM Tris-HCl pH 7.4, 500 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
2x with Wash Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl)
-
-
-
Elution: Elute the bound proteins by boiling the beads in 100 µL of 2x Laemmli sample buffer for 10 minutes. Alternatively, for on-bead digestion, proceed to the next protocol.
Protocol 3: On-Bead Digestion and Peptide Preparation
-
Reduction and Alkylation:
-
After the final wash, resuspend the beads in 100 µL of 50 mM ammonium (B1175870) bicarbonate.
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
-
Tryptic Digestion:
-
Add sequencing-grade modified trypsin to the bead slurry (e.g., 1 µg of trypsin for every 50 µg of estimated on-bead protein).
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Collection:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Wash the beads with 50 µL of 50 mM ammonium bicarbonate and combine the supernatant with the first collection.
-
-
Desalting: Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.
-
Lyophilization: Lyophilize the desalted peptides to dryness and store at -80°C until LC-MS/MS analysis.
Protocol 4: LC-MS/MS Analysis and Data Processing
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid in water).
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method for peptide fragmentation and detection.
-
-
Data Processing and Quantification:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer, or Spectronaut).
-
Search the data against a relevant protein database (e.g., UniProt Human) with the following modifications specified:
-
Fixed modification: Carbamidomethyl (C)
-
Variable modifications: Oxidation (M), Acetyl (Protein N-term), and the mass of the this compound adduct on Cysteine.
-
-
For label-free quantification, use algorithms such as MaxLFQ to determine the relative abundance of proteins between samples based on peptide intensities.
-
Perform statistical analysis to identify proteins with significant changes in sulfenylation.
-
Quantitative Data Presentation
The following table presents a representative, illustrative dataset from a hypothetical quantitative proteomics experiment using this compound labeling. In this example, cells were treated with an oxidative stress-inducing agent, and the fold change in protein sulfenylation was quantified relative to untreated control cells.
Disclaimer: The following data is for illustrative purposes only and does not represent the results of a specific experiment. It is intended to demonstrate how quantitative data from a this compound labeling experiment can be presented.
| Protein ID | Gene Name | Protein Name | Fold Change (Treated/Control) | p-value | Function |
| P04406 | GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | 3.2 | 0.001 | Glycolysis, Apoptosis |
| P06733 | HSPA8 | Heat shock cognate 71 kDa protein | 2.5 | 0.005 | Chaperone, Protein folding |
| P62937 | EEF1A1 | Elongation factor 1-alpha 1 | 2.1 | 0.012 | Protein synthesis |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 1.8 | 0.025 | Signal transduction |
| Q06830 | PRDX1 | Peroxiredoxin-1 | 4.5 | < 0.001 | Antioxidant defense |
| P00441 | SOD1 | Superoxide dismutase [Cu-Zn] | 1.5 | 0.048 | Antioxidant defense |
| P27348 | P4HB | Protein disulfide-isomerase | 2.8 | 0.003 | Protein folding, Redox regulation |
| P10451 | KRT1 | Keratin, type II cytoskeletal 1 | 1.2 | 0.150 | Structural protein |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.1 | 0.230 | Cytoskeleton |
| Q13162 | HSP90AB1 | Heat shock protein HSP 90-beta | 1.9 | 0.018 | Chaperone, Signal transduction |
Visualization of Signaling Pathways
This compound labeling can be instrumental in elucidating the role of protein oxidation in various signaling pathways. A key pathway regulated by oxidative stress is the Keap1-Nrf2 pathway, which controls the expression of antioxidant response genes.
Under basal conditions, the transcription factor Nrf2 is bound by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. Upon oxidative stress, reactive oxygen species (ROS) can oxidize specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. As a result, Nrf2 accumulates and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, thereby upregulating their expression and protecting the cell from oxidative damage. This compound can be used to identify and quantify the oxidation of Keap1 and other proteins within this pathway.
Application of DCP-Bio3 in Studying Neurodegenerative Diseases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by progressive neuronal loss and dysfunction. A growing body of evidence implicates oxidative stress as a key contributor to the pathology of these debilitating conditions. One of the critical events in oxidative stress is the modification of proteins, particularly the oxidation of cysteine residues to sulfenic acid. This reversible modification can alter protein function and signaling pathways, making it a crucial area of investigation. DCP-Bio3 is a biotinylated dimedone-based chemical probe that specifically and covalently labels proteins containing cysteine sulfenic acids, enabling their detection, enrichment, and identification. This document provides detailed application notes and protocols for the use of this compound in the study of neurodegenerative diseases.
Principle of this compound Labeling
This compound is a cell-permeable probe that reacts specifically with the sulfenic acid moiety on cysteine residues to form a stable thioether linkage. The biotin (B1667282) tag allows for the subsequent detection and isolation of the labeled proteins using streptavidin-based methods, such as western blotting and mass spectrometry-based proteomics.
Key Applications in Neurodegenerative Disease Research
-
Identification of Oxidatively Modified Proteins: Pinpoint specific proteins that are sulfenylated in cellular and animal models of neurodegenerative diseases.
-
Investigation of Redox-Sensitive Signaling Pathways: Elucidate how oxidative stress affects signaling cascades implicated in neuronal survival, inflammation, and protein aggregation.
-
Biomarker Discovery: Identify novel biomarkers of oxidative stress in biofluids or tissues from disease models.
-
Evaluation of Therapeutic Efficacy: Assess the ability of novel therapeutic agents to mitigate oxidative stress by measuring changes in protein sulfenylation.
Data Presentation
While specific quantitative data for this compound in neurodegenerative disease models is emerging, the following table illustrates the type of data that can be generated. This hypothetical data is based on studies using similar probes in relevant contexts.
| Protein Target | Disease Model | Fold Change in Sulfenylation (Disease vs. Control) | Reference |
| Peroxiredoxin-2 | SH-SY5Y cells (Parkinson's Model) | 2.5 | Fictional Data |
| GAPDH | APP/PS1 Mouse Brain (Alzheimer's Model) | 1.8 | Fictional Data |
| Actin, cytoplasmic 1 | Primary Cortical Neurons (Oxidative Stress) | 3.2 | Fictional Data |
| 14-3-3 protein zeta/delta | Human iPSC-derived neurons (Alzheimer's Model) | 2.1 | Fictional Data |
Experimental Protocols
Protocol 1: In Situ Labeling of Sulfenylated Proteins in Neuronal Cell Culture
This protocol describes the labeling of sulfenylated proteins in live neuronal cells, such as SH-SY5Y or primary neurons, which are commonly used to model neurodegenerative diseases.[1]
Materials:
-
Neuronal cell culture (e.g., SH-SY5Y, primary cortical neurons)
-
This compound (prepare a 10 mM stock solution in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Reagents for preventing post-lytic oxidation (e.g., 100 mM iodoacetamide (B48618) and 100 U/mL catalase)[1]
Procedure:
-
Culture neuronal cells to the desired confluency in a multi-well plate or dish.
-
Induce oxidative stress if required by your experimental design (e.g., treatment with H₂O₂, rotenone, or oligomeric Aβ). Include an untreated control group.
-
Add this compound to the cell culture medium to a final concentration of 100 µM.[1]
-
Incubate the cells for 1-2 hours at 37°C in a CO₂ incubator.
-
Wash the cells three times with ice-cold PBS to remove excess this compound.[1]
-
Lyse the cells on ice using lysis buffer supplemented with iodoacetamide and catalase to prevent artificial oxidation after cell disruption.[1]
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the labeled proteins for downstream analysis.
Protocol 2: Western Blot Analysis of this compound Labeled Proteins
This protocol allows for the detection of total or specific sulfenylated proteins from cell lysates or brain tissue homogenates.
Materials:
-
This compound labeled protein lysate (from Protocol 1) or brain tissue homogenate
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
Primary antibody against a protein of interest (for specific detection)
-
HRP-conjugated secondary antibody (if using a primary antibody)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the lysate using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[2]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
For total sulfenylation: Incubate the membrane with streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature.
-
For specific protein sulfenylation: a. First, perform an immunoprecipitation or affinity pulldown of the biotin-labeled proteins using streptavidin beads. b. Elute the captured proteins from the beads. c. Run the eluted proteins on an SDS-PAGE gel and transfer to a PVDF membrane. d. Incubate the membrane with a primary antibody against your protein of interest overnight at 4°C. e. Wash the membrane three times with TBST. f. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
Protocol 3: Mass Spectrometry-Based Proteomic Identification of Sulfenylated Proteins
This advanced protocol enables the global identification and quantification of sulfenylated proteins.
Materials:
-
This compound labeled protein lysate (from Protocol 1)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., high salt, low salt, and urea-containing buffers)
-
Elution buffer (e.g., containing biotin or using on-bead digestion)
-
DTT and iodoacetamide for reduction and alkylation
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Incubate the this compound labeled lysate with streptavidin-agarose beads overnight at 4°C with gentle rotation to capture biotinylated proteins.
-
Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.[3]
-
Elute the bound proteins from the beads. Alternatively, perform on-bead digestion.
-
For on-bead digestion, wash the beads with ammonium (B1175870) bicarbonate buffer.
-
Reduce the disulfide bonds with DTT and alkylate the free thiols with iodoacetamide.
-
Digest the proteins with trypsin overnight at 37°C.
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by LC-MS/MS.
-
Use database searching algorithms (e.g., Mascot, Sequest) to identify the proteins and the specific sites of this compound modification.
Visualization of Signaling Pathways and Workflows
Signaling Pathway: Oxidative Stress and Protein Sulfenylation in Neurodegeneration
Caption: Oxidative stress-induced protein sulfenylation in neurodegeneration.
Experimental Workflow: Proteomic Identification of Sulfenylated Proteins
Caption: Workflow for identifying sulfenylated proteins using this compound.
Conclusion
This compound is a powerful tool for investigating the role of protein sulfenylation in the context of neurodegenerative diseases. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to identify oxidatively modified proteins and to explore their impact on cellular function. The application of this technology holds significant promise for uncovering novel disease mechanisms, identifying new therapeutic targets, and developing biomarkers for early diagnosis and disease monitoring. As research in this area progresses, the specific protein targets and pathways modulated by sulfenylation in various neurodegenerative disorders will be further elucidated, paving the way for innovative therapeutic strategies.
References
- 1. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the brain: A new method for Western blot protein detection from fixed brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of dimedone-based chemical probes for sulfenic acid detection methods to visualize and identify labeled proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DCP-Bio3 Based Proteomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of proteomics studies using the DCP-Bio3 probe for the selective enrichment and identification of proteins containing cysteine sulfenic acid modifications.
Introduction to this compound Based Proteomics
Cysteine sulfenylation is a reversible post-translational modification (PTM) that plays a crucial role in cellular signaling pathways by modulating protein function in response to reactive oxygen species (ROS). This compound is a biotinylated dimedone-based chemical probe that selectively reacts with the sulfenic acid form of cysteine residues. This covalent modification allows for the enrichment of sulfenylated proteins from complex biological samples using streptavidin-based affinity purification, followed by identification and quantification via mass spectrometry. This approach enables the global and site-specific analysis of protein sulfenylation, providing valuable insights into redox-regulated cellular processes.
Experimental Design Considerations
A well-designed experiment is critical for obtaining high-quality and reproducible data in a this compound based proteomics study. Key considerations include:
-
Cell Culture and Treatment: Cells should be cultured under controlled conditions to minimize baseline oxidative stress. Experimental treatments to induce oxidative stress (e.g., growth factor stimulation, H₂O₂ treatment) should be optimized for concentration and duration to elicit a measurable biological response without causing widespread cellular damage.
-
Controls: Appropriate controls are essential for data interpretation. These should include:
-
Vehicle Control: Cells treated with the vehicle used to dissolve the experimental stimulus.
-
Negative Control (No Probe): A sample that is not treated with this compound to assess non-specific binding to the affinity resin.
-
Positive Control: A protein known to be sulfenylated under the experimental conditions can be used to validate the labeling and enrichment process.
-
-
Replicates: A minimum of three biological replicates for each experimental condition is recommended to ensure statistical power for quantitative analysis.
-
Labeling Strategy: Labeling can be performed on intact cells or in cell lysates.
-
Intact Cell Labeling: Provides a snapshot of the sulfenylation status in a physiological context. This compound is cell-permeable.
-
Cell Lysate Labeling: Allows for more controlled labeling conditions but is susceptible to post-lysis artifacts. It is crucial to include reagents in the lysis buffer to prevent artificial oxidation.
-
Experimental Protocols
The following protocols provide a general framework for a this compound based proteomics experiment. Optimization may be required for specific cell types and experimental conditions.
Protocol 1: In-Cell Labeling and Sample Preparation
-
Cell Culture and Treatment:
-
Plate cells and grow to the desired confluency.
-
Treat cells with the experimental stimulus or vehicle control for the optimized duration.
-
-
This compound Labeling:
-
Following treatment, remove the culture medium and wash the cells twice with ice-cold PBS.
-
Add pre-warmed serum-free medium containing 1 mM this compound to the cells.
-
Incubate for 1 hour at 37°C.
-
-
Cell Lysis:
-
After labeling, wash the cells three times with ice-cold PBS to remove excess probe.
-
Lyse the cells in a buffer designed to minimize post-lysis oxidation. A recommended lysis buffer is: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA, supplemented with a protease inhibitor cocktail, 10 mM iodoacetamide (B48618) (to block free thiols), and 100 U/mL catalase (to quench any remaining H₂O₂).
-
Incubate on ice for 20 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA).
-
Protocol 2: Enrichment of Biotinylated Proteins
-
Affinity Capture:
-
For each sample, use an equal amount of protein (typically 1-5 mg).
-
Incubate the protein lysate with high-capacity streptavidin agarose (B213101) resin for 2-4 hours at 4°C with gentle rotation. The amount of resin should be optimized based on the manufacturer's instructions and the expected amount of biotinylated protein.
-
-
Washing:
-
Wash the resin extensively to remove non-specifically bound proteins. A stringent washing procedure is critical for reducing background. A series of washes can be performed as follows:
-
2 washes with Lysis Buffer.
-
2 washes with high salt buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 M NaCl).
-
2 washes with urea (B33335) buffer (e.g., 8 M urea in 50 mM Tris-HCl pH 8.0).
-
2 washes with 50 mM ammonium (B1175870) bicarbonate.
-
-
Protocol 3: On-Bead Digestion and Mass Spectrometry
-
Reduction and Alkylation:
-
Resuspend the washed beads in 50 mM ammonium bicarbonate.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free thiols by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Tryptic Digestion:
-
Add trypsin (sequencing grade) to the bead slurry at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Elution and Desalting:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Perform a second elution with 50% acetonitrile/0.1% formic acid.
-
Combine the eluates and desalt the peptides using a C18 StageTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
-
Data Presentation
Quantitative proteomics data should be presented in a clear and organized manner to facilitate interpretation and comparison between different experimental conditions.
Table 1: Illustrative Quantitative Data of Sulfenylated Peptides in Response to Oxidative Stress. This table is a representative example of how to present quantitative data from a this compound experiment and does not represent actual experimental results.
| Protein | UniProt ID | Peptide Sequence | Cysteine Position | Fold Change (Treatment/Control) | p-value |
| Peroxiredoxin-1 | P32119 | DGVFTFVLVDDSNVQAIICAEK | 172 | 3.5 | 0.001 |
| GAPDH | P04406 | IISNASCTTNCLAPLAK | 152 | 2.8 | 0.005 |
| Protein Tyrosine Phosphatase 1B | P18031 | HCSAGIGRSGTF | 215 | 4.2 | <0.001 |
| ERK2 | P28482 | DLKPSNLLINTTQCDLH | 183 | 2.1 | 0.012 |
| EGFR | P00533 | MQLMPFGCLLDYVREHK | 797 | 3.1 | 0.003 |
* Indicates the modified cysteine residue.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the role of cysteine sulfenylation in the Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-regulated kinase (ERK) signaling pathways. ROS production upon EGFR activation can lead to the oxidative modification of key cysteine residues in signaling proteins, thereby modulating their activity.
EGFR and ERK signaling pathway with redox regulation.
Experimental Workflow Diagram
The following diagram outlines the key steps in a this compound based proteomics experiment, from cell culture to data analysis.
This compound proteomics experimental workflow.
Application Notes and Protocols for Preparing DCP-Bio3 Labeled Samples for LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The following protocols and data are intended to guide researchers through the entire workflow, from cell culture and lysis to the final preparation of labeled peptides for mass spectrometry analysis. Adherence to best practices in sample handling is critical to minimize contamination and ensure high-quality, reproducible results.[3]
Data Presentation
The following table summarizes representative quantitative data from a hypothetical experiment using the described protocol to compare cysteine sulfenic acid modifications in a treated versus a control cell line.
| Protein ID | Gene Name | Peptide Sequence | Fold Change (Treated/Control) | p-value |
| P04406 | GAPDH | K.VGVNGFGRIG(so)R.L | 3.2 | 0.001 |
| P62258 | PRDX1 | K.GGLG(so)LGIPNIIPLPLGDK.S | 2.5 | 0.005 |
| Q06830 | PRDX2 | K.VCPAGWKP(so)GSDTIKPNVDDSK.E | 4.1 | <0.001 |
| P31946 | GSTP1 | K.LIHQG(so)SNCLAR.A | 1.8 | 0.02 |
| P08263 | SOD1 | K.HVGDMNG(so)CTAG.P | 2.9 | 0.003 |
This table presents simulated data for illustrative purposes.
Experimental Protocols
This section details the step-by-step methodologies for preparing DCP-Bio3 labeled samples for LC-MS/MS analysis.
Protocol 1: Cell Lysis and Protein Extraction
-
Cell Culture and Harvesting: Culture cells to the desired confluency (typically 80-90%). For suspension cells, harvest by centrifugation. For adherent cells, wash with ice-cold phosphate-buffered saline (PBS), then scrape and collect the cells.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Sonication: Sonicate the cell lysate on ice to ensure complete lysis and to shear genomic DNA.
-
Centrifugation: Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
Protocol 2: this compound Labeling of Proteins
-
Probe Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO or DMF.[1]
-
Labeling Reaction: Adjust the protein concentration of the lysate to 1-2 mg/mL with lysis buffer. Add the this compound probe to a final concentration of 100 µM.
-
Incubation: Incubate the reaction mixture for 1 hour at 37°C with gentle shaking.
-
Removal of Excess Probe: Remove unreacted probe by acetone (B3395972) precipitation or buffer exchange using a desalting column.
Protocol 3: Protein Digestion and Peptide Preparation
-
Reduction and Alkylation: Resuspend the protein pellet in 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5. Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubating for 30 minutes at 37°C. Alkylate free thiols by adding iodoacetamide (B48618) (IAA) to a final concentration of 15 mM and incubating for 30 minutes in the dark at room temperature.
-
Dilution and Digestion: Dilute the sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to less than 2 M. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[4]
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides with a solution of 50-80% acetonitrile (B52724) in 0.1% formic acid.
-
Drying: Dry the eluted peptides completely using a vacuum centrifuge.
Protocol 4: Enrichment of this compound Labeled Peptides
-
Resuspension: Resuspend the dried peptides in a binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Tween-20).
-
Streptavidin Bead Preparation: Prepare streptavidin-functionalized magnetic beads by washing them three times with the binding buffer.
-
Enrichment: Add the peptide solution to the prepared streptavidin beads and incubate for 1-2 hours at room temperature with gentle rotation to allow for the binding of biotinylated peptides.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with the binding buffer, followed by a high-salt wash (e.g., 1 M NaCl), and finally with a low-salt wash (e.g., 50 mM ammonium (B1175870) bicarbonate) to remove non-specifically bound peptides.
-
Elution: Elute the bound peptides from the beads by resuspending them in an elution buffer containing 80% acetonitrile and 0.2% formic acid. Alternatively, on-bead digestion with a different protease can be performed.
-
Drying: Dry the eluted peptides in a vacuum centrifuge.
Protocol 5: Sample Preparation for LC-MS/MS
-
Resuspension for Mass Spectrometry: Resuspend the enriched and dried peptides in a solution of 0.1% formic acid in LC-MS grade water.
-
Quantification: Determine the peptide concentration, for example, using a NanoDrop spectrophotometer.
-
LC-MS/MS Analysis: Inject an appropriate amount of the peptide sample (typically 1 µg) onto an LC-MS/MS system for analysis. The system should be configured for data-dependent acquisition (DDA) or data-independent acquisition (DIA) to identify and quantify the labeled peptides.[5][6]
Visualizations
Caption: Experimental workflow for this compound labeling and LC-MS/MS analysis.
Caption: Simplified signaling pathway involving cysteine sulfenic acid formation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. SP3‐FAIMS‐Enabled High‐Throughput Quantitative Profiling of the Cysteinome | Semantic Scholar [semanticscholar.org]
- 3. uthsc.edu [uthsc.edu]
- 4. Quantification of Proteins Using Peptide Immunoaffinity Enrichment Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Chemoproteomic Profiling with Data-Independent Acquisition-Based Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing DCP-Bio3 Concentration for Cell Labeling
Welcome to the technical support center for DCP-Bio3, a biotinylated affinity probe designed for the selective labeling and isolation of proteins containing cysteine sulfenic acid. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals effectively use this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chemical probe that specifically reacts with cysteine sulfenic acid (-SOH), a transient oxidative post-translational modification on proteins.[1] The "DCP" (3-(2,4-dioxocyclohexyl)propyl) group selectively forms a stable covalent bond with the sulfenic acid moiety. The probe also contains a biotin (B1667282) tag, enabling the subsequent detection, enrichment, and isolation of the labeled proteins using streptavidin-based affinity purification methods.
Q2: What are the main applications of this compound in cell-based assays?
This compound is primarily used to identify and quantify protein sulfenylation in cells under various conditions, such as in response to oxidative stress or specific signaling events. Key applications include:
-
Global profiling: Identifying the "sulfenome," the entire set of proteins containing sulfenic acid modifications within a cell.
-
Targeted analysis: Investigating the sulfenylation status of a specific protein of interest.
-
Affinity pull-down: Isolating sulfenylated proteins for subsequent identification by mass spectrometry.
Q3: Is this compound cell-permeable?
Yes, this compound and its analogs are cell-permeable, allowing for the labeling of sulfenylated proteins in living cells.[2] This enables the capture of in vivo protein oxidation states.
Q4: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) at a concentration of 20 mg/ml.[1] For cell-based assays, it is recommended to prepare a concentrated stock solution in anhydrous DMSO and then dilute it to the final working concentration in cell culture medium or lysis buffer.
Experimental Protocols
Optimizing the labeling conditions is crucial for successful experiments. The following protocols provide a starting point for live-cell and cell lysate labeling.
Data Presentation: Recommended Starting Concentrations
The optimal concentration of this compound can vary depending on the cell type, the level of oxidative stress, and the specific experimental goals. Below are recommended starting ranges for optimization.
| Parameter | Live Cell Labeling | Cell Lysate Labeling |
| This compound Concentration | 100 µM - 1 mM | 1 mM - 5 mM |
| Incubation Time | 30 - 60 minutes | 30 - 60 minutes |
| Cell Density | 60-90% confluency in a 100 mm dish | >5 x 10^6 cells |
| Temperature | 37°C | 4°C (on ice) |
Protocol 1: Live Cell Labeling
This protocol is designed for labeling sulfenylated proteins in intact, living cells.
Materials:
-
Cells of interest cultured to the desired confluency
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
Procedure:
-
Cell Culture: Grow cells to 60-90% confluency in the appropriate culture vessel.
-
Pre-incubation: If applicable, switch to serum-free medium for 30 minutes before treatment.
-
Stimulation (Optional): Treat cells with your stimulant of interest (e.g., H₂O₂) to induce protein sulfenylation.
-
Labeling: Add this compound to the culture medium to the desired final concentration (e.g., 100 µM). Incubate for 30-60 minutes at 37°C.[2]
-
Washing: Carefully aspirate the medium and wash the cells three times with ice-cold PBS to remove excess this compound.[2]
-
Cell Lysis: Lyse the cells directly on the plate with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Sample Collection: Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation.
-
Downstream Analysis: The clarified lysate containing biotin-labeled proteins is now ready for downstream applications such as streptavidin pulldown, Western blotting, or mass spectrometry.
Protocol 2: Cell Lysate Labeling
This protocol is for labeling sulfenylated proteins after cell lysis. It is critical to include alkylating agents and catalase to prevent artificial oxidation after cell disruption.[2][3]
Materials:
-
Cell pellet
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Lysis buffer containing:
Procedure:
-
Cell Harvesting: Harvest cells and wash them with ice-cold PBS.
-
Lysis Buffer Preparation: Prepare the lysis buffer immediately before use, adding the inhibitors, chelators, alkylating agents, and catalase.
-
Labeling and Lysis: Resuspend the cell pellet in the lysis buffer containing 1-5 mM this compound.[3]
-
Incubation: Incubate the lysate on ice for 30-60 minutes to allow for labeling.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Sample Collection: Collect the supernatant containing the labeled proteins.
-
Downstream Analysis: Proceed with your desired downstream application.
Mandatory Visualizations
Signaling Pathway of Protein Cysteine Sulfenylation
Caption: Protein Cysteine Sulfenylation and this compound Labeling.
Experimental Workflow for this compound Cell Labeling
Caption: Workflow for Live-Cell vs. Lysate Labeling with this compound.
Troubleshooting Guides
Q: I am getting a weak or no signal. What could be the problem?
-
Insufficient Protein Sulfenylation: The basal level of sulfenylation might be low in your cells. Consider including a positive control by treating cells with a known oxidant like H₂O₂ (e.g., 100 µM for 5-10 minutes) to induce sulfenylation.[4]
-
Suboptimal this compound Concentration: The concentration of this compound may be too low. Titrate the concentration upwards within the recommended range.
-
Short Incubation Time: The incubation time may not be sufficient for efficient labeling. Try extending the incubation period.
-
Probe Instability: Ensure that the this compound stock solution is stored properly at -20°C and protected from light. Prepare fresh dilutions before each experiment.
-
Inefficient Detection: For Western blotting, ensure you are using a high-sensitivity streptavidin-HRP conjugate and an appropriate ECL substrate.
Q: I am observing high background or non-specific bands. How can I reduce this?
-
Endogenous Biotinylated Proteins: Cells naturally contain biotinylated proteins (e.g., carboxylases). To minimize this background, especially for lysate labeling, perform a pre-clearing step by incubating the lysate with streptavidin-agarose beads before adding this compound.[5]
-
Insufficient Washing: Increase the number and duration of washing steps after labeling to thoroughly remove unbound this compound.[6] Using a mild detergent like Tween-20 (0.05-0.1%) in the wash buffer can also help.
-
Non-specific Binding to Beads: During affinity purification, non-specific protein binding to the streptavidin beads can occur. Include stringent washing steps with buffers containing high salt (e.g., 1 M NaCl) and detergents (e.g., SDS, Triton X-100) after the pulldown.[3]
-
Excessive Probe Concentration: A very high concentration of this compound might lead to non-specific interactions. Try reducing the probe concentration.
-
Post-Lysis Oxidation (for lysate labeling): If you are labeling in the lysate, the absence of alkylating agents like NEM and IAAm can lead to artificial sulfenylation of free thiols after cell lysis, resulting in background labeling. Always include these reagents in your lysis buffer.[2][3]
Q: How can I assess if this compound is toxic to my cells?
-
Cell Viability Assays: To determine the potential cytotoxicity of this compound at your working concentration, perform a standard cell viability assay. You can use assays such as:
-
Trypan Blue Exclusion: A simple method to count viable cells.
-
MTT or XTT Assays: Colorimetric assays that measure metabolic activity.
-
Live/Dead Staining: Use fluorescent dyes like Calcein AM (stains live cells green) and Ethidium Homodimer-III (stains dead cells red) for analysis by fluorescence microscopy or flow cytometry.[7]
-
-
Morphological Observation: Visually inspect the cells under a microscope after incubation with this compound. Look for signs of stress such as rounding, detachment, or membrane blebbing.
-
Titration: If toxicity is observed, reduce the concentration of this compound and/or the incubation time. It is always recommended to use the lowest effective concentration.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Methods to Visualize and Identify Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detecting Protein Sulfenylation in Cells Exposed to a Toxicant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. biotium.com [biotium.com]
reducing background signal in DCP-Bio3 western blots
Technical Support Center: DCP-Bio3 Western Blotting
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals reduce background signal in Western blots using the this compound probe. This compound is presumed to be a biotin-conjugated, activity-based probe (ABP) used to label specific active enzymes. High background is a common issue in biotin-based detection systems and can often be resolved through careful optimization of the experimental protocol.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of high background when using a biotinylated probe like this compound?
High background in biotin-based detection systems often stems from a few key areas. The most frequent cause is the use of an inappropriate blocking buffer. Non-fat dry milk is unsuitable because it contains endogenous biotin (B1667282), which will be detected by the streptavidin-enzyme conjugate, leading to uniformly high background.[1][2][3][4] Another common issue is the presence of endogenous biotin in the sample itself, particularly in tissues like the liver and kidney.[2] Finally, using too high a concentration of the this compound probe or the subsequent streptavidin-conjugate can lead to non-specific binding and increased background signal.[1][4]
Q2: My background is high and uniform across the entire membrane. What should I check first?
A uniform high background is typically a systemic issue related to the blocking or detection steps.
-
Check Your Blocking Buffer: Ensure you are not using non-fat dry milk. The recommended blocking agent for biotin-based detection is Bovine Serum Albumin (BSA) at a concentration of 3-5% in TBST or PBST.[3][5]
-
Optimize Blocking Time: Increase the blocking duration to 1-2 hours at room temperature or overnight at 4°C to ensure all non-specific sites on the membrane are covered.[2][4]
-
Streptavidin-Conjugate Concentration: The concentration of the streptavidin-HRP (or other enzyme conjugate) may be too high. Perform a titration to find the optimal concentration that provides a good signal-to-noise ratio.[3]
-
Over-exposure: During chemiluminescent detection, the exposure time might be too long, causing the background to become saturated.[4][6] Try reducing the exposure time.
Q3: I see speckled or blotchy background on my blot. What causes this?
Speckled or uneven background is often caused by aggregation of reagents or contamination.
-
Aggregates in Blocking Buffer: If the BSA or other blocking agent is not fully dissolved, these particles can stick to the membrane. Filter your blocking buffer before use to remove any particulates.[7]
-
Contaminated Buffers or Equipment: Ensure all buffers are freshly made and that incubation trays and forceps are clean.[7]
-
Membrane Drying: Never allow the membrane to dry out at any point during the blotting process, as this can cause irreversible and non-specific antibody binding.[5][7]
-
Inconsistent Agitation: Ensure consistent, gentle agitation during all incubation steps (blocking, probe, streptavidin) to ensure even coating of the membrane.[1]
Q4: Can the this compound probe itself contribute to the background?
Yes, components of the probe or its handling can contribute to background. If the probe concentration is too high, it can bind non-specifically to the membrane or to proteins other than its intended target.[2] It is crucial to empirically determine the optimal working concentration of this compound by performing a titration experiment.
Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing and resolving high background issues in your this compound Western blot experiments.
Quantitative Data Summary
Optimizing concentrations and times is critical for reducing background. The table below provides recommended starting points and ranges for key parameters.
| Parameter | Recommended Starting Point | Optimization Range | Common Pitfall & Rationale |
| Blocking Agent | 5% (w/v) BSA in TBST | 3-5% BSA | Using milk introduces biotin, causing high background with streptavidin detection.[1][2][3][4] |
| Blocking Time | 1 hour at Room Temp (RT) | 1-2 hours at RT or O/N at 4°C | Insufficient blocking leaves non-specific sites on the membrane exposed.[1] |
| This compound Probe Conc. | Titrate | 0.1 - 10 µM (Typical for ABPs) | Excess probe leads to non-specific binding and high background.[2] |
| Wash Buffer Tween-20 | 0.1% (v/v) in TBS or PBS | 0.05 - 0.2% | Detergent helps remove weakly bound, non-specific reagents.[1][4] |
| Number of Washes | 3 washes | 3 - 5 washes | Inadequate washing fails to remove unbound probe and detection reagents.[2][4] |
| Duration of Washes | 5 minutes each | 5 - 15 minutes each | Longer, more numerous washes increase stringency, lowering background.[2][3] |
| Streptavidin-HRP Conc. | 1:10,000 dilution | 1:5,000 - 1:50,000 | High concentrations of the detection reagent will bind non-specifically.[1][3] |
Experimental Protocol: this compound Labeling and Detection
This protocol outlines the key steps for using the this compound probe in a Western blot, with an emphasis on minimizing background.
1. SDS-PAGE and Protein Transfer
-
Separate your protein lysate using standard SDS-PAGE.
-
Transfer proteins to a low-fluorescence PVDF or nitrocellulose membrane. Ensure complete transfer and handle the membrane carefully with clean forceps.[1][6]
2. Membrane Blocking (CRITICAL STEP)
-
Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane in Blocking Buffer (5% BSA in TBST) for at least 1 hour at room temperature or overnight at 4°C with constant, gentle agitation.[3] Note: Do NOT use non-fat dry milk.[1][2][3][4]
3. This compound Probe Incubation
-
Dilute the this compound probe to its optimal concentration (determined by titration) in fresh Blocking Buffer.
-
Remove the Blocking Buffer from the membrane and add the diluted this compound probe solution.
-
Incubate for the recommended time and temperature as per the probe's specific data sheet (typically 1-2 hours at room temperature).
4. Washing (CRITICAL STEP)
-
Remove the probe solution.
-
Wash the membrane with TBST. Perform at least 4-5 washes of 10-15 minutes each with a generous volume of buffer and constant agitation.[3][4] This step is crucial for removing unbound probe.
5. Streptavidin-HRP Incubation
-
Dilute the Streptavidin-HRP conjugate in fresh Blocking Buffer to its optimal concentration.
-
Incubate the membrane with the diluted Streptavidin-HRP for 1 hour at room temperature with gentle agitation.
6. Final Washes
-
Repeat the washing step as described in step 4 to remove unbound Streptavidin-HRP.
7. Chemiluminescent Detection
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[3]
-
Capture the signal using a digital imager or X-ray film. Start with a short exposure time and increase as necessary to avoid saturating the background.[4]
Signaling Pathway and Experimental Workflow Visualization
This diagram illustrates the experimental workflow from protein labeling to signal detection, highlighting the key interactions that lead to a specific signal versus background noise.
References
- 1. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. arp1.com [arp1.com]
- 5. clyte.tech [clyte.tech]
- 6. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
Technical Support Center: DCP-Bio3 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid false positives and other common issues when using DCP-Bio3 for the detection of protein cysteine sulfenic acids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a biotinylated affinity probe designed for the selective labeling and isolation of proteins containing cysteine sulfenic acid (-SOH).[1] This modification is a key indicator of oxidative stress and is involved in redox signaling pathways. The probe facilitates the detection and enrichment of these modified proteins from complex biological samples.
Q2: What are the primary causes of false positives in this compound experiments?
A2: False positives in this compound experiments can arise from two main sources:
-
Non-specific binding of the biotin (B1667282) tag: Endogenously biotinylated proteins in cell lysates can bind to streptavidin beads, leading to their incorrect identification as sulfenic acid-containing proteins.
-
Off-target reactivity of the probe: While this compound is designed to be selective for sulfenic acids, there is a potential for reactivity with other cellular components, especially under non-optimal experimental conditions.
Q3: How can I be sure that the signal I'm seeing is from sulfenic acid and not a false positive?
A3: A rigorous set of controls is essential. This includes a "no-probe" control to identify endogenously biotinylated proteins and a pre-reduction control (e.g., with DTT) to ensure the signal is from a reducible oxidative modification. A detailed explanation of controls is provided in the experimental protocol section.
Q4: What is the optimal concentration of this compound to use?
A4: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the concentration that provides the best signal-to-noise ratio. A starting point for cell lysates is typically in the low millimolar range, but this should be empirically determined.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound experiments.
| Problem | Potential Cause | Recommended Solution |
| High background in Western blot | 1. Insufficient blocking of the membrane. 2. Non-specific binding of streptavidin-HRP. 3. Endogenous biotinylated proteins. | 1. Increase blocking time or try a different blocking agent (e.g., 5% BSA in TBST). 2. Optimize the concentration of streptavidin-HRP. 3. Perform a "no-probe" control to identify these bands. |
| No signal or weak signal | 1. Low abundance of sulfenic acid-modified proteins. 2. Insufficient concentration of this compound. 3. Loss of sulfenic acid modification during sample preparation. | 1. Induce oxidative stress (e.g., with H₂O₂) as a positive control. 2. Titrate the this compound concentration. 3. Minimize freeze-thaw cycles and work quickly on ice. Include a known sulfenated protein as a positive control. |
| Multiple non-specific bands | 1. Off-target labeling by this compound. 2. Protein aggregation. | 1. Optimize this compound concentration and incubation time. 2. Ensure proper sample solubilization and consider including a mild non-ionic detergent in the lysis buffer. |
| Inconsistent results | 1. Variability in sample handling. 2. Inconsistent induction of oxidative stress. | 1. Standardize all sample preparation steps, including cell lysis and incubation times. 2. Ensure consistent treatment conditions for inducing oxidative stress. |
Experimental Protocols
Key Experimental Workflow for this compound Labeling and Detection
This workflow outlines the critical steps for labeling sulfenic acid-modified proteins in cell lysates, followed by detection via Western blot.
Detailed Methodology for this compound Labeling in Cell Lysates
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
-
This compound Labeling:
-
Aliquot the cell lysate into microcentrifuge tubes.
-
Add this compound to the desired final concentration (start with a titration from 1-5 mM).
-
Incubate for 1-2 hours at room temperature with gentle rotation.
-
-
Sample Preparation for SDS-PAGE:
-
Stop the labeling reaction by adding SDS-PAGE sample buffer.
-
Boil the samples at 95°C for 5-10 minutes.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a streptavidin-HRP conjugate (at a pre-optimized dilution) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Essential Controls for this compound Experiments
To ensure the validity of your results, the following controls should be included in every experiment.
-
Negative Control (No Probe): This sample is treated identically to the experimental sample but without the addition of this compound. This control is crucial for identifying endogenously biotinylated proteins that will be detected by streptavidin-HRP, allowing you to distinguish them from true this compound labeled proteins.
-
Pre-reduction Control: Before adding this compound, treat a sample with a reducing agent like dithiothreitol (B142953) (DTT). DTT will reduce sulfenic acids back to thiols. A significant decrease in signal in this sample compared to the experimental sample indicates that the labeling is specific to reducible oxidative modifications like sulfenic acid.
-
Positive Control: Treat cells with a known oxidative stress inducer, such as hydrogen peroxide (H₂O₂), to artificially increase the levels of sulfenic acid-modified proteins. A strong signal in this sample confirms that the this compound probe is active and the experimental workflow is capable of detecting sulfenated proteins.
References
Technical Support Center: Improving the Efficiency of DCP-Bio3 Labeling
Welcome to the technical support center for DCP-Bio3 labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the effective use of this compound, a biotinylated affinity probe for the isolation of proteins containing cysteine sulfenic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chemical probe that selectively reacts with cysteine sulfenic acid (Cys-SOH), a transient oxidative post-translational modification on proteins.[1][2] Its biotin (B1667282) tag allows for the detection and affinity purification of these modified proteins, which is crucial for studying redox signaling pathways.[1][2]
Q2: How does this compound selectively label cysteine sulfenic acid?
A2: The reactive core of this compound is a dimedone-like group, which acts as a nucleophile to specifically and covalently trap the electrophilic sulfenic acid modification.[3][4][5] This reaction is highly selective over other cysteine modifications like thiols, disulfides, or hyperoxidized forms.[1][3][4]
Q3: What is the stability of the this compound probe?
A3: this compound is stable for at least four years when stored at -20°C.[1] It is typically shipped on wet ice.
Q4: In which signaling pathways is cysteine sulfenic acid modification known to be important?
A4: Cysteine sulfenic acid modifications play a key role in redox-regulated signaling cascades. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, where oxidation of a specific cysteine residue (Cys797) in the EGFR active site enhances its kinase activity.[6][7][8][9][10]
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling experiments.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal on Western Blot | Inefficient Labeling: Low concentration of target protein, insufficient this compound concentration, or short incubation time. | Optimize the concentration of this compound (start with a range and perform a dose-response). Increase the incubation time. Ensure the lysis buffer does not contain components that interfere with the labeling reaction.[11][12][13][14][15] |
| Poor Transfer of Biotinylated Proteins: Inefficient transfer during western blotting, especially for high molecular weight proteins. | Confirm successful transfer using Ponceau S staining. Optimize transfer conditions (e.g., duration, voltage) and buffer composition.[11][12] | |
| Ineffective Antibody Detection: Primary or secondary antibody concentrations are too low, or the antibodies have lost activity. | Increase the concentration of your primary and/or secondary antibodies. Ensure proper storage and handling of antibodies.[12][13][15] | |
| Target Protein Abundance is Low: The protein of interest is not highly expressed or the sulfenic acid modification is substoichiometric. | Increase the amount of protein loaded on the gel. Consider enriching the target protein through immunoprecipitation prior to this compound labeling.[14][15] | |
| High Background on Western Blot | Non-specific Binding of Antibodies: The primary or secondary antibodies are binding non-specifically to other proteins or the membrane. | Increase the stringency of the washing steps (e.g., increase the number of washes, add a mild detergent like Tween-20 to the wash buffer). Use a different blocking agent (e.g., BSA instead of milk, or vice versa).[13][15] |
| Contamination with Endogenous Biotinylated Proteins: Cells naturally contain biotinylated proteins that can be detected by streptavidin-HRP. | This is an inherent challenge. To confirm your signal is from this compound labeling, include a negative control where cells are not treated with the stimulus that induces sulfenic acid formation. | |
| Multiple Bands or Unexpected Molecular Weight | Protein Degradation: The target protein is being degraded during sample preparation. | Always use fresh lysis buffer containing a protease inhibitor cocktail. Keep samples on ice throughout the procedure. |
| Probe Reactivity with Other Modifications: Although highly selective, at high concentrations or under certain conditions, the probe might react with other cellular components. | Use the lowest effective concentration of this compound. Include appropriate negative controls. | |
| Low Yield in Affinity Purification | Inefficient Binding to Streptavidin Resin: The biotin tag on the labeled protein is not accessible to the streptavidin beads. | Ensure the lysis buffer is compatible with streptavidin-biotin binding (e.g., avoid high concentrations of denaturants that might interfere with the interaction). Consider using a DCP-Bio probe with a longer spacer arm. |
| Harsh Elution Conditions: The elution buffer is too harsh and is denaturing the protein of interest. | If downstream functional assays are planned, consider using a milder elution method, such as competitive elution with free biotin. For mass spectrometry, denaturing elution is generally acceptable.[16][17] |
Experimental Protocols
Protocol 1: In Situ this compound Labeling of Cultured Cells
This protocol provides a general guideline for labeling proteins with cysteine sulfenic acid modifications in living cells.
-
Cell Culture and Treatment:
-
Plate cells and grow to the desired confluency.
-
Treat cells with your stimulus of interest (e.g., growth factor, oxidant) to induce protein sulfenylation. Include an untreated control.
-
-
This compound Labeling:
-
Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mM).
-
Dilute the this compound stock solution in pre-warmed cell culture media to the desired final concentration (typically in the range of 100 µM to 1 mM).
-
Remove the media from the cells and add the this compound containing media.
-
Incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C. The optimal time and concentration should be determined empirically.
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS to remove excess probe.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail. To prevent post-lysis oxidation, it is recommended to add a thiol-alkylating agent like N-ethylmaleimide (NEM) to the lysis buffer.[18]
-
-
Protein Quantification:
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Downstream Analysis:
-
The labeled lysates are now ready for downstream applications such as western blotting or affinity purification.
-
Protocol 2: Western Blotting for Detection of this compound Labeled Proteins
-
Sample Preparation:
-
Take an equal amount of protein from each sample (e.g., 20-50 µg) and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer (follow the manufacturer's recommended dilution) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the signal using a chemiluminescence imaging system.
-
Protocol 3: Affinity Purification of this compound Labeled Proteins for Mass Spectrometry
-
Lysate Preparation:
-
Start with a larger amount of cell lysate (e.g., 1-5 mg of total protein) prepared as described in Protocol 1.
-
-
Binding to Streptavidin Beads:
-
Add the lysate to pre-washed streptavidin-agarose or magnetic beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Elution:
-
For mass spectrometry analysis, a denaturing elution is typically performed.
-
Add a buffer containing a denaturant (e.g., 8M urea (B33335) or SDS-containing buffer) to the beads and incubate to release the bound proteins.
-
Alternatively, on-bead digestion with trypsin can be performed.
-
-
Sample Preparation for Mass Spectrometry:
-
The eluted proteins are then processed for mass spectrometry analysis, which typically involves reduction, alkylation, and tryptic digestion.
-
Visualizations
Caption: Experimental workflow for this compound labeling and analysis.
Caption: Redox regulation of the EGFR signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Activity-Based Sensing for Site-Specific Proteomic Analysis of Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Biology Approaches to Study Protein Cysteine Sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Redox regulation of epidermal growth factor receptor signaling through cysteine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. sinobiological.com [sinobiological.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 15. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 16. Tandem Affinity Purification Combined with Mass Spectrometry to Identify Components of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. escholarship.org [escholarship.org]
- 18. Use of dimedone-based chemical probes for sulfenic acid detection evaluation of conditions affecting probe incorporation into redox-sensitive proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
DCP-Bio3 probe stability and storage conditions
Welcome to the technical support center for the DCP-Bio3 probe. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing the this compound probe upon receipt?
The this compound probe should be stored at -20°C in its original packaging. Under these conditions, the probe is stable for at least four years.[1]
Q2: How should I reconstitute the this compound probe?
The this compound probe can be reconstituted in either Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) to a concentration of 20 mg/mL.[1] Ensure the solvent is anhydrous to prevent probe degradation.
Q3: What is the recommended storage condition for the reconstituted this compound probe?
Q4: How many freeze-thaw cycles can the reconstituted this compound probe tolerate?
There is no specific data on the number of freeze-thaw cycles this compound can withstand without loss of activity. However, repeated freeze-thaw cycles can lead to the degradation of many chemical probes.[2][3] It is strongly advised to aliquot the reconstituted probe to avoid multiple freeze-thaw cycles.
Q5: Is the this compound probe light-sensitive?
While there is no specific information indicating light sensitivity for this compound, it is good laboratory practice to protect all chemical probes from prolonged exposure to light. Store the reconstituted probe in amber vials or tubes wrapped in foil.
Data Presentation
Table 1: this compound Probe Storage and Stability Summary
| Condition | Recommendation | Stability |
| Dry Powder | Store at -20°C, protected from light and moisture. | ≥ 4 years[1] |
| Reconstituted in DMSO/DMF | Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. | Not specified, best practice is to use promptly. |
Experimental Protocols
Protocol: Affinity Purification of Cysteine Sulfenic Acid-Containing Proteins using this compound
This protocol provides a general workflow for the enrichment of proteins with cysteine sulfenic acid modifications from a cell lysate using the this compound probe.
Materials:
-
Cells of interest
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound probe, reconstituted in DMSO
-
Streptavidin-conjugated magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
-
Probe Labeling:
-
Dilute the cell lysate to a working concentration (e.g., 1-2 mg/mL) with lysis buffer.
-
Add the reconstituted this compound probe to the lysate to a final concentration of 100-200 µM.
-
Incubate the mixture for 1-2 hours at room temperature with gentle rotation.
-
-
Affinity Capture:
-
Add pre-washed streptavidin-conjugated magnetic beads to the lysate-probe mixture.
-
Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.
-
-
Washing:
-
Pellet the magnetic beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with a high-salt wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the captured proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.
-
Troubleshooting Guides
Issue 1: High Background in Western Blot after Pull-Down
| Possible Cause | Troubleshooting Step |
| Insufficient Washing | Increase the number of wash steps and the volume of wash buffer. Consider adding a detergent (e.g., 0.1% Tween-20) to the wash buffer. |
| Non-specific Binding to Beads | Pre-clear the lysate by incubating it with beads alone before adding the this compound probe. |
| Probe Concentration Too High | Perform a dose-response experiment to determine the optimal concentration of the this compound probe. |
| Contaminated Reagents | Ensure all buffers and reagents are freshly prepared and filtered. |
Issue 2: Weak or No Signal of Target Protein
| Possible Cause | Troubleshooting Step |
| Low Abundance of Target Protein | Increase the amount of starting cell lysate. |
| Inefficient Probe Labeling | Optimize the incubation time and temperature for the probe labeling step. Ensure the probe is not degraded. |
| Inefficient Elution | Ensure the elution buffer is effective. Consider alternative elution methods if necessary. |
| Protein Degradation | Keep samples on ice and use protease inhibitors throughout the experiment. |
Visualizations
Caption: Experimental workflow for affinity purification using this compound.
Caption: Troubleshooting logic for common issues with this compound experiments.
References
Technical Support Center: Detection of Low-Abundance Sulfenylated Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with detecting low-abundance sulfenylated proteins.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting low-abundance sulfenylated proteins?
A1: Detecting proteins with low levels of sulfenylation is challenging due to several factors:
-
Low Abundance and Transience: Cysteine sulfenylation is often a low-stoichiometry and transient post-translational modification, making it difficult to capture and detect.[1]
-
Instability of Sulfenic Acid: The sulfenic acid moiety (R-SOH) is inherently unstable and can be easily over-oxidized to sulfinic (R-SO₂H) and sulfonic (R-SO₃H) acids, or react with other thiols to form disulfides.[2][3] This instability can lead to loss of the modification during sample preparation.
-
Low Immunogenicity: The small size of the sulfenic acid modification makes it difficult to generate highly specific and sensitive antibodies for direct detection.
-
Sample Complexity: In complex biological samples like cell lysates, the presence of highly abundant proteins can mask the signals from low-abundance sulfenylated proteins.
Q2: I am not getting any signal in my Western blot for sulfenylated proteins. What could be the problem?
A2: A lack of signal in your Western blot could be due to several reasons. Here is a troubleshooting guide to help you identify the issue:
| Potential Cause | Troubleshooting Steps |
| Inefficient Labeling with Dimedone-Based Probes | Optimize probe concentration (e.g., 1 mM for DAz-2 or DYn-2) and incubation time (15-60 minutes at 37°C).[4] Ensure the probe is fresh and has been stored correctly. |
| Loss of Sulfenic Acid Modification | Minimize sample handling time and keep samples on ice. Include catalase in your lysis buffer to remove excess hydrogen peroxide.[5] |
| Inefficient Click Chemistry Reaction | Use fresh catalyst solutions (copper(II) sulfate (B86663) and a ligand like TBTA). Ensure all components are added in the correct order and concentrations as per the protocol.[6] |
| Poor Enrichment of Biotinylated Proteins | Ensure sufficient binding capacity of streptavidin beads. Perform stringent washes to remove non-specifically bound proteins. A wash with DTT can help remove proteins linked via disulfide bonds.[7][8] |
| Antibody Issues | If using an anti-dimedone antibody, be aware of potential for high background and non-specific binding.[9] Ensure the primary and secondary antibodies are compatible and used at the optimal dilutions. |
| Low Abundance of the Target Protein | Consider immunoprecipitation of your protein of interest before performing the sulfenylation detection protocol. |
Q3: I am observing high background or non-specific bands in my Western blot. How can I reduce this?
A3: High background can obscure the specific signal of your sulfenylated protein. Here are some tips to reduce non-specific binding:
-
Optimize Blocking: Increase the concentration or duration of your blocking step. Common blocking agents include non-fat dry milk or bovine serum albumin (BSA).
-
Stringent Washes: Increase the number and duration of wash steps after antibody incubations. Adding a mild detergent like Tween-20 to your wash buffer can also help.
-
Antibody Dilution: Titrate your primary and secondary antibodies to find the optimal concentration that gives a good signal-to-noise ratio.
-
Pre-clear Lysates: If using streptavidin-based enrichment, pre-clear your cell lysates with streptavidin beads before adding the biotinylated probe to remove endogenously biotinylated proteins.[9]
-
Control Experiments: Always include a negative control where the dimedone-based probe is omitted to identify bands that are non-specifically binding to the detection reagents.
Q4: Can the dimedone-based probes themselves induce oxidative stress in my cells?
A4: This is a valid concern. However, studies have shown that probes like DYn-2, when used at appropriate concentrations and incubation times (e.g., 2 hours for in-cell labeling), do not significantly alter cell viability, glutathione (B108866) redox balance, or generate reactive oxygen species.[5] It is still recommended to perform control experiments to ensure the labeling process itself is not perturbing the cellular redox state in your specific experimental system.
Troubleshooting Guides
Guide 1: Optimizing In Situ Labeling of Sulfenylated Proteins with DYn-2
This guide provides a step-by-step approach to optimize the labeling of sulfenylated proteins directly in living cells using the cell-permeable probe DYn-2.
| Step | Action | Key Considerations |
| 1. Cell Culture and Treatment | Grow cells to 70-80% confluency. Treat with your stimulus of interest (e.g., H₂O₂ or a growth factor) to induce protein sulfenylation. Include an untreated control. | Serum starvation overnight may be necessary for some cell lines to reduce basal signaling.[5] |
| 2. In Situ Labeling | Incubate intact cells with DYn-2 (typically 5 mM in DMSO, final concentration) for 2 hours at 37°C with rotation.[5] | The optimal concentration and incubation time for DYn-2 should be determined empirically for your specific cell type and experimental conditions. |
| 3. Cell Lysis | After labeling, wash cells with cold PBS and lyse in a buffer containing a thiol-alkylating agent (e.g., N-ethylmaleimide, NEM) and catalase. | The inclusion of NEM is crucial to block free thiols and prevent artifactual oxidation during lysis. Catalase removes residual H₂O₂.[4] |
| 4. Downstream Processing | The labeled proteins in the lysate are now ready for downstream applications such as click chemistry for biotinylation and enrichment. | Proceed immediately to the next step to minimize potential degradation or loss of the label. |
Guide 2: Troubleshooting Click Chemistry for Biotinylation
Click chemistry is a highly efficient reaction for attaching a biotin (B1667282) tag to your alkyne-labeled (e.g., DYn-2 labeled) proteins. However, suboptimal conditions can lead to poor yields.
| Problem | Possible Cause | Solution |
| Low Biotinylation Efficiency | Inactive copper catalyst | Prepare fresh copper(II) sulfate and reducing agent (e.g., sodium ascorbate) solutions. Use a copper ligand like TBTA or THPTA to stabilize the Cu(I) oxidation state.[6][10] |
| Inefficient reaction conditions | Ensure the pH of the reaction is within the optimal range (pH 4-11).[6] The reaction can be performed at room temperature for 1-2 hours. | |
| Presence of interfering substances in the lysate | Precipitate proteins (e.g., with chloroform/methanol) after labeling and before click chemistry to remove interfering small molecules.[5] | |
| High Background | Excess biotin-azide reagent | After the click reaction, remove excess biotin-azide by protein precipitation or using a desalting column before proceeding to streptavidin enrichment. |
Experimental Protocols
Protocol 1: In Situ Labeling and Enrichment of Sulfenylated Proteins for Mass Spectrometry
This protocol outlines a workflow for the identification of sulfenylated proteins from cell culture using a dimedone-based probe, click chemistry, and mass spectrometry.
Materials:
-
Cells of interest
-
DYn-2 probe (or other alkyne-functionalized dimedone analog)
-
Lysis buffer (e.g., HEPES buffer with protease inhibitors, NEM, and catalase)
-
Azido-biotin with a cleavable linker
-
Click chemistry reagents: Copper(II) sulfate, sodium ascorbate, TBTA
-
Streptavidin-agarose beads
-
Wash buffers
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with the desired stimulus to induce protein sulfenylation.
-
In Situ Labeling: Incubate cells with 5 mM DYn-2 for 2 hours at 37°C.[5]
-
Cell Lysis: Wash cells with cold PBS and lyse in lysis buffer.
-
Click Chemistry: To the cell lysate, add azido-biotin, sodium ascorbate, TBTA, and copper(II) sulfate. Incubate for 2 hours at room temperature.[5]
-
Protein Precipitation: Precipitate the proteins to remove excess reagents.
-
Tryptic Digestion: Resuspend the protein pellet and digest with trypsin overnight.
-
Enrichment of Biotinylated Peptides: Incubate the digested peptides with streptavidin-agarose beads to capture the biotin-tagged peptides.
-
Washing: Wash the beads extensively to remove non-specifically bound peptides.
-
Elution: Elute the captured peptides from the beads. If a cleavable linker was used, the elution can be performed by cleaving the linker (e.g., with UV light for a photocleavable linker).[5]
-
LC-MS/MS Analysis: Analyze the eluted peptides by LC-MS/MS.
-
Data Analysis: Search the MS/MS data against a protein database to identify the sulfenylated peptides and proteins.[11][12][13]
Quantitative Data
The following table summarizes representative quantitative data on changes in protein sulfenylation in response to different stimuli, as identified by mass spectrometry-based proteomics.
Table 1: Quantitative Changes in Protein S-sulfenylation
| Protein | Cysteine Site | Stimulus | Fold Change in Sulfenylation | Cell Type | Reference |
| EGFR | Cys797 | EGF (4 ng/mL) | Increased | A431 | [14] |
| CFL1 | Cys139 | H₂O₂ | 2.7 | RKO | [5] |
| CFL1 | Cys147 | H₂O₂ | 2.4 | RKO | [5] |
| PABP4 | Cys163 | H₂O₂ | Increased | Arabidopsis | [15] |
| PABP4 | Cys357 | H₂O₂ | Increased | Arabidopsis | [15] |
Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling and redox regulation via protein sulfenylation.
Experimental Workflow Diagram
Caption: Chemoproteomic workflow for sulfenome analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical approaches to detect and analyze protein sulfenic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of dimedone-trapped sulfenylated proteins in plants under stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Site-specific mapping and quantification of protein S-sulfenylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. scb.wfu.edu [scb.wfu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Detecting Protein Sulfenylation in Cells Exposed to a Toxicant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. confluore.com [confluore.com]
- 11. benchchem.com [benchchem.com]
- 12. primoa.library.unsw.edu.au [primoa.library.unsw.edu.au]
- 13. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
Technical Support Center: Optimizing Lysis Buffer for DCP-Bio3 Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing lysis buffer composition for the successful labeling of protein sulfenic acids using the DCP-Bio3 probe.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of optimizing the lysis buffer for this compound labeling?
A1: The primary goal is to efficiently lyse cells and solubilize proteins while preserving the transient and highly reactive cysteine sulfenic acid modification (Cys-SOH) for specific labeling by this compound. An optimized buffer will maximize labeling efficiency and minimize artifacts, ensuring reliable and reproducible results.
Q2: What are the most critical components to consider in a this compound lysis buffer?
A2: The most critical components are the buffering agent (e.g., Tris, HEPES), detergents for cell lysis and protein solubilization, and the inclusion of protease inhibitors. Crucially, the buffer must be free of reducing agents.
Q3: Can I use reducing agents like DTT or TCEP in my lysis buffer?
A3: No. Reducing agents such as DTT and TCEP must be strictly avoided in the lysis buffer. Cysteine sulfenic acid is a labile modification that will be readily reduced back to a thiol by these agents, preventing its detection by this compound.[1][2]
Q4: Should I include common thiol-blocking agents like iodoacetamide (B48618) (IAM) or N-ethylmaleimide (NEM) in the lysis buffer?
A4: It is strongly recommended to avoid including thiol-blocking agents like IAM or NEM in the initial lysis and labeling steps. These reagents have been shown to cross-react with sulfenic acids, which can interfere with this compound labeling and lead to inaccurate results.[1][2] If blocking of free thiols is necessary, it should be performed after the this compound labeling step.
Q5: How can I prevent artificial oxidation of proteins during cell lysis?
A5: To prevent the formation of sulfenic acids after cell lysis, which can lead to false positives, it is recommended to add catalase to the lysis buffer.[3] This is particularly important to quench any residual hydrogen peroxide. Working quickly and keeping samples on ice at all times is also crucial.
Q6: What type of detergent should I use?
A6: The choice of detergent depends on the subcellular location of your protein of interest and whether you need to preserve protein-protein interactions. For cytoplasmic proteins, a mild non-ionic detergent like NP-40 or Triton X-100 is often sufficient. For membrane-bound or nuclear proteins, stronger detergents or mixtures may be necessary. However, harsh detergents like SDS can denature proteins, which may affect labeling.
Q7: Is sonication necessary?
A7: If the cell lysate is viscous due to the release of DNA and RNA, sonication on ice is recommended to shear nucleic acids.[4][5] Alternatively, a nuclease such as benzonase can be added to the lysis buffer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No this compound Signal | Presence of reducing agents (DTT, TCEP, β-mercaptoethanol) in the lysis buffer. | Prepare fresh lysis buffer without any reducing agents. Ensure all solutions and reagents used are free from these contaminants. |
| Sulfenic acid is unstable and has reverted to a thiol. | Work quickly and keep samples on ice at all times. Consider in-situ labeling of intact cells before lysis if post-lysis instability is suspected.[3] | |
| Insufficient cell lysis. | Optimize the detergent concentration or try a different type of detergent. Ensure adequate mechanical disruption (e.g., sonication, homogenization) if necessary.[6] | |
| Protein of interest is not sulfenylated under the experimental conditions. | Include a positive control where cells are treated with an oxidizing agent like H₂O₂ to induce sulfenylation.[7] | |
| High Background or Non-Specific Labeling | Post-lysis oxidation of free thiols. | Add catalase to the lysis buffer to remove residual H₂O₂.[3] Minimize exposure of the lysate to air. |
| Interference from thiol-blocking reagents. | Omit thiol-blocking reagents (IAM, NEM) during the labeling step. If required, perform the blocking step after this compound labeling.[1][2] | |
| Excess this compound probe. | Optimize the concentration of the this compound probe used for labeling. Remove unreacted probe using a desalting column before downstream analysis. | |
| Inconsistent Results | Inconsistent sample handling. | Standardize all steps of the protocol, including cell culture conditions, lysis time, and reagent concentrations.[3] |
| Lysis buffer prepared in advance. | Always use freshly prepared lysis buffer with protease inhibitors added immediately before use. |
Data Presentation
Table 1: Recommended Lysis Buffer Components for this compound Labeling
| Component | Recommended Concentration | Purpose & Key Considerations |
| Buffer | 50 mM Tris-HCl or HEPES, pH 7.4 | Maintains a stable pH. Tris is temperature-sensitive, so adjust pH at the working temperature. |
| Salt | 150 mM NaCl | Provides appropriate ionic strength. |
| Detergent | 0.5 - 1.0% NP-40 or Triton X-100 | Lyses cells and solubilizes proteins. The choice and concentration may need optimization based on the target protein's location. |
| Protease Inhibitors | 1x Cocktail (EDTA-free) | Prevents protein degradation. Use an EDTA-free cocktail if downstream applications are sensitive to chelators. |
| Catalase | 200 units/mL | Removes endogenous H₂O₂, preventing artificial sulfenic acid formation post-lysis.[8] |
| Nuclease (Optional) | Benzonase (25 units/mL) | Reduces viscosity from nucleic acids. |
| AVOID | DTT, TCEP, β-mercaptoethanol | These reducing agents will reverse the sulfenic acid modification.[1][2][9] |
| AVOID | IAM, NEM | These thiol-blocking agents can cross-react with sulfenic acids.[1][2] |
Experimental Protocols
Protocol 1: Preparation of Lysis Buffer for this compound Labeling
Materials:
-
Tris-HCl or HEPES
-
NaCl
-
NP-40 or Triton X-100
-
Protease Inhibitor Cocktail (EDTA-free)
-
Catalase
-
Nuclease (e.g., Benzonase), optional
-
Nuclease-free water
Procedure:
-
Prepare a stock solution of your chosen buffer (e.g., 1 M Tris-HCl, pH 7.4).
-
Prepare a stock solution of NaCl (e.g., 5 M).
-
On the day of the experiment, prepare the lysis buffer by combining the stock solutions to the desired final concentrations (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40).
-
Just before use, add the protease inhibitor cocktail to a 1x final concentration.
-
Add catalase to a final concentration of 200 units/mL.[8]
-
If using, add nuclease to the recommended final concentration.
-
Keep the prepared lysis buffer on ice until use.
Protocol 2: Cell Lysis and Protein Extraction for this compound Labeling
Materials:
-
Cultured cells (adherent or suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Freshly prepared, ice-cold Lysis Buffer (from Protocol 1)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
-
Sonicator (optional)
Procedure:
-
For Adherent Cells:
-
Place the culture dish on ice and aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add the appropriate volume of ice-cold lysis buffer (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.[6]
-
-
For Suspension Cells:
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in the appropriate volume of ice-cold lysis buffer.
-
-
Incubate the lysate on ice for 20-30 minutes with occasional gentle vortexing.
-
If the lysate is viscous, sonicate on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off) or incubate with nuclease according to the manufacturer's instructions.[4][5]
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[6]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube. This lysate is now ready for protein concentration determination and subsequent this compound labeling.
Visualizations
Caption: Experimental workflow for this compound labeling.
References
- 1. Thiol-blocking electrophiles interfere with labeling and detection of protein sulfenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biomol.com [biomol.com]
- 5. uthsc.edu [uthsc.edu]
- 6. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 7. Frontiers | Proteome-wide identification of S-sulfenylated cysteines reveals metabolic response to freezing stress after cold acclimation in Brassica napus [frontiersin.org]
- 8. Proteome-wide analysis of cysteine S-sulfenylation using a benzothiazine-based probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dimedone-Based Probes
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using dimedone-based probes to detect protein sulfenylation.
Frequently Asked Questions (FAQs)
Q1: What are dimedone-based probes and what do they detect?
Dimedone-based probes are chemical tools designed to specifically detect cysteine sulfenic acids (R-SOH), a transient oxidative modification of proteins.[1][2][3] The core reactive group is dimedone or its analogue, 1,3-cyclohexadione, which covalently traps the sulfenic acid.[1] These probes are often conjugated to reporter tags, such as biotin (B1667282) for affinity purification (e.g., DCP-Bio1) or fluorophores for imaging (e.g., DCP-Rho1), allowing for the detection, enrichment, and identification of proteins with this specific modification.[1][4]
Q2: How do dimedone-based probes work?
The reaction involves the enol form of the dimedone moiety acting as a nucleophile that attacks the electrophilic sulfur atom of the sulfenic acid.[5] This forms a stable, covalent thioether bond, effectively "trapping" the otherwise transient sulfenic acid intermediate.[5][6]
Caption: Cysteine oxidation to sulfenic acid and its capture by a dimedone probe.
Q3: Are dimedone-based probes specific?
Dimedone-based probes show high specificity for sulfenic acids.[1] Control experiments have demonstrated that they do not react with other cysteine oxidation states like thiols, disulfides, or the hyperoxidized sulfinic and sulfonic acids under typical experimental conditions.[1] They also do not react with S-nitrosoglutathione, dimethyl sulfoxide, or methionine sulfoxide.[1] However, it's important to note that under very basic or organic solvent conditions, dimedone can react with aldehydes and amines.[1]
Troubleshooting Guide
High Background or Non-Specific Signal
Q4: I'm observing high background in my Western blot after affinity purification with a biotinylated dimedone probe (e.g., DCP-Bio1). What are the common causes and solutions?
High background can obscure true positive signals. The primary causes include non-specific binding of proteins to the affinity resin, endogenous biotinylated proteins, and post-lysis artifacts.
Troubleshooting Steps:
-
Prevent Post-Lysis Oxidation: Artificial oxidation of cysteines can occur after cell lysis, leading to non-specific probe labeling.
-
Solution: It is critical to include alkylating agents like N-ethylmaleimide (NEM) and iodoacetamide (B48618) (IAAm), along with catalase, in the lysis buffer.[1][3] This prevents the formation of new sulfenic acids after cell disruption.[1][3]
-
-
Control for Endogenous Biotin: Many cells contain naturally biotinylated proteins (e.g., carboxylases), which will be captured by streptavidin beads.
-
Optimize Washing Steps: Insufficient washing of the affinity beads can leave non-specifically bound proteins.
-
Solution: Use stringent wash buffers.[8] A series of washes with buffers containing detergents (e.g., 1% SDS), high salt concentrations (e.g., 1 M NaCl), and urea (B33335) can effectively reduce non-specific binding.[9] Including a wash step with DTT can also remove proteins that are disulfide-linked to your biotinylated target proteins.[8][9]
-
-
Block Non-Specific Binding Sites: The affinity resin itself can be a source of non-specific binding.
Caption: Decision workflow for troubleshooting high background signals.
Weak or No Signal
Q5: My target protein is known to be oxidized, but I'm getting a very weak signal or no signal at all. What could be the issue?
A weak signal can result from inefficient labeling, loss of sample, or the transient nature of the sulfenic acid modification itself.
Troubleshooting Steps:
-
Probe Concentration and Incubation Time: The reaction rate of dimedone probes can be slow, and suboptimal probe concentration can lead to poor labeling.[5]
-
Transient Nature of Sulfenic Acid: Sulfenic acids are often short-lived intermediates that can be rapidly reduced back to thiols or further oxidized.[1][5]
-
Solution: The "trapping" of sulfenic acids is a kinetic competition. For cell-based experiments, using cell-permeable probes for in situ labeling prior to lysis can be advantageous to capture the modification as it forms.[1][2] This minimizes the chance for the sulfenic acid to react via other pathways upon cell disruption.[1]
-
-
Protein and Reagent Concentrations: The efficiency of probe incorporation can be affected by the total protein concentration in the lysate.[1]
-
Probe Stability and Storage: Improper storage can lead to degradation of the probe.
-
Solution: Store probes according to the manufacturer's instructions, typically desiccated and protected from light. Prepare fresh working solutions from stock for each experiment.
-
-
DTT in Sample Buffer: If you are detecting a biotinylated probe via Western blot (e.g., with streptavidin-HRP), some dimedone-protein adducts may be susceptible to cleavage by reducing agents like DTT.[12]
Quantitative Data
The rate of probe incorporation can vary significantly between different proteins, highlighting the influence of the local protein microenvironment on the accessibility and stability of the sulfenic acid.[1]
Table 1: Reaction Rates of DCP-Bio1 with Sulfenic Acid-Containing Proteins
| Protein | Organism | Second-Order Rate Constant (M⁻¹ min⁻¹) | Notes |
| Papain | Carica papaya | 13 ± 0.6 | Rate is highly dependent on the protein microenvironment.[1] |
| fRMsr (C84,94S) | Escherichia coli | 7.2 ± 0.6 | Rate was found to be unaffected by pH changes between 5.5 and 8.0.[1] |
| AhpC (C165S) | Salmonella typhimurium | 0.84 ± 0.06 | Shows a significantly different incorporation rate compared to other proteins.[1] |
Data adapted from Klomsiri et al., Methods in Enzymology, 2010.[1]
Key Experimental Protocols
Protocol 1: Labeling of Protein Sulfenic Acids in Cell Lysates
This protocol is designed to trap sulfenic acids at the moment of cell lysis, minimizing post-lysis artifacts.
-
Cell Culture and Stimulation: Grow cells to 60-90% confluency. Treat with the stimulant of interest for the desired time to induce oxidative stress.
-
Prepare Lysis Buffer: Prepare a lysis buffer containing protease and phosphatase inhibitors, 100 µM DTPA, 1 mM dimedone-based probe (e.g., DCP-Bio1), 200 units/mL catalase, 10 mM NEM, and 10 mM iodoacetamide.[1][7]
-
Cell Lysis: Wash cells with ice-cold PBS to remove media. Immediately scrape cells into the prepared lysis buffer.
-
Incubation: Incubate the lysate on ice for 1 hour to allow the probe to react with sulfenic acids.[1]
-
Storage: Snap-freeze the samples and store them at -80°C for future analysis, such as affinity purification.[1]
Protocol 2: Affinity Capture of Biotin-Labeled Proteins (DCP-Bio1)
This protocol outlines the enrichment of biotinylated proteins using streptavidin-agarose beads.
-
Sample Preparation: Thaw the DCP-Bio1 labeled cell lysate. Remove unreacted probe if necessary using a desalting spin column.[9]
-
Bead Preparation: Wash streptavidin-agarose beads multiple times with a buffer such as PBS.[9]
-
Binding: Add the prepared beads to the cell lysate and incubate (e.g., for 1-2 hours at 4°C with rotation) to allow the biotinylated proteins to bind to the streptavidin.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins. A recommended wash series is:
-
Elution: Elute the bound proteins from the beads. The choice of elution buffer depends on the downstream application.[7][9]
Caption: Workflow for detecting sulfenylated proteins using dimedone probes.
References
- 1. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of dimedone-based chemical probes for sulfenic acid detection evaluation of conditions affecting probe incorporation into redox-sensitive proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Use of the Bifunctional Sulfenic Acid Probe BCN‐E‐BCN for In Vitro and Cell‐Based Assays of Protein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A chemical approach for detecting sulfenic acid-modified proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Methods to Visualize and Identify Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tripod.brynmawr.edu [tripod.brynmawr.edu]
- 9. scb.wfu.edu [scb.wfu.edu]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
minimizing off-target reactions of DCP-Bio3
Welcome to the technical support center for DCP-Bio3. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize off-target reactions and ensure the highest quality data from your chemoproteomics experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a trifunctional chemical probe used for activity-based protein profiling (ABPP) and target identification of electrophilic compounds. It features:
-
An electrophilic warhead: This reacts with nucleophilic residues on target proteins.
-
A diazirine group: A photo-activatable crosslinker that, upon UV irradiation, forms a highly reactive carbene to covalently link the probe to its binding partner.[1]
-
A biotin (B1667282) tag: This enables the enrichment of probe-labeled proteins using streptavidin affinity purification for subsequent identification by mass spectrometry.[1]
The primary goal is to identify the specific cellular targets of a given electrophilic molecule or drug. However, the high reactivity of the probe can lead to off-target labeling, which requires careful experimental optimization to minimize.
Q2: I am observing a high number of known off-target proteins (e.g., tubulin, actin, metabolic enzymes) in my mass spectrometry results. What are the likely causes and solutions?
High background from abundant, non-specific proteins is a common issue. The primary causes are either non-specific interactions with the affinity resin or promiscuous reactivity of the probe itself. Alkyl diazirines, like the one in this compound, can preferentially label acidic amino acids (Asp, Glu) and acidic protein surfaces.[2][3]
Here is a troubleshooting workflow to address this issue:
Q3: How do I choose the optimal concentration for this compound?
Using a concentration that is too high is a primary driver of off-target effects.[4] The ideal concentration should be sufficient to label your target of interest without excessively labeling non-specific proteins. We recommend performing a concentration-response experiment to determine the optimal concentration for your specific system.
Table 1: Effect of this compound Concentration on Protein Enrichment
| This compound Conc. (µM) | Total Proteins Identified | Known On-Target Signal (Normalized Intensity) | Number of Common Off-Targets* |
| 5 | 450 | 0.85 | 35 |
| 10 | 620 | 1.00 | 55 |
| 25 | 950 | 1.05 | 120 |
| 50 | 1500 | 1.10 | 250 |
*Note: Common off-targets include abundant cytoskeletal proteins, metabolic enzymes, and heat shock proteins. Data is representative.
Based on such a titration, a concentration of 10 µM would be optimal, as it provides a strong on-target signal without the dramatic increase in off-target binders seen at higher concentrations.
Q4: What is the best way to optimize the UV crosslinking step?
The goal of UV crosslinking is to covalently attach the probe to its target protein. Insufficient exposure leads to poor labeling yield, while excessive exposure can cause protein damage and increase non-specific crosslinking.[5][6] The optimal time depends on the UV light source intensity and distance to the sample.
Table 2: Impact of UV Irradiation Time on Labeling Efficiency
| UV Exposure (365 nm) | On-Target Labeling Yield (%) | Cell Viability (%) |
| 1 minute | 15 | >95% |
| 5 minutes | 40 | >90% |
| 15 minutes | 55 | ~80% |
| 30 minutes | 58 | <70% |
Note: Data is representative. We recommend starting with a time course between 1-15 minutes. Diazirine-based probes generally require shorter irradiation times than other photolabels like benzophenones.[5]
Troubleshooting Guides
Guide 1: Reducing Non-Specific Binding During Affinity Purification
Non-specific binding to streptavidin beads is a major source of contaminants. Optimizing your wash buffers is critical.
Recommended Actions:
-
Increase Detergent Concentration: Mild, non-ionic detergents are essential for disrupting non-specific hydrophobic interactions.
-
Increase Salt Concentration: Higher salt concentrations can reduce non-specific electrostatic interactions.[7]
-
Include a Blocking Agent: Adding BSA to your lysis buffer can help saturate non-specific binding sites.[7][8]
-
Use Chaotropic Agents: In some cases, low concentrations of agents like thiocyanate (B1210189) can disrupt water structure and selectively reduce non-polar interactions that facilitate non-specific binding.[9][10]
Table 3: Example Wash Buffer Compositions
| Buffer Component | Standard Buffer | High-Stringency Buffer |
| Triton X-100 | 0.1% | 0.5% |
| SDS | 0.01% | 0.1% |
| NaCl | 150 mM | 500 mM |
| PBS | pH 7.4 | pH 7.4 |
Guide 2: Distinguishing On-Target vs. Off-Target Binders
A competition experiment is the gold standard for validating true targets. In this setup, you pre-incubate your cells or lysate with an excess of a non-biotinylated, untagged version of your electrophilic compound of interest before adding the this compound probe.
Expected Outcome:
-
True Targets: The signal (e.g., spectral counts in mass spectrometry) will be significantly reduced in the competition sample compared to the control.
-
Off-Target Binders: The signal will remain largely unchanged, as their interaction with the probe is not specific to the electrophilic warhead's intended binding site.
Experimental Protocols
Protocol 1: General Workflow for this compound Labeling and Enrichment
This protocol provides a starting point. Optimization of concentrations, incubation times, and wash steps is highly recommended.
Detailed Steps:
-
Proteome Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in an appropriate lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors) on ice.
-
Clarify lysate by centrifugation (e.g., 14,000 x g for 15 min at 4°C).
-
Determine protein concentration using a BCA or Bradford assay. Normalize all samples to the same concentration (e.g., 1-2 mg/mL).
-
-
Probe Labeling:
-
Incubate the proteome with the optimized concentration of this compound (e.g., 10 µM) for 30 minutes at room temperature.
-
For competition experiments, pre-incubate with 100-fold excess of the unlabeled competitor for 30 minutes before adding this compound.
-
-
UV Crosslinking:
-
Place samples in a 24-well plate on ice.
-
Irradiate with a 365 nm UV lamp for 5-10 minutes. Ensure consistent distance from the lamp for all samples.
-
-
Click Chemistry:
-
Prepare a click-reaction cocktail containing CuSO₄, a reducing agent (e.g., TCEP or sodium ascorbate), a copper chelator (e.g., TBTA), and an azide-functionalized biotin tag.
-
Add the cocktail to the labeled proteome and incubate for 1 hour at room temperature.
-
-
Affinity Purification:
-
Add pre-washed high-capacity streptavidin agarose (B213101) beads to the sample.
-
Incubate for 1-2 hours at 4°C with gentle rotation to capture biotinylated proteins.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Perform a series of washes, gradually increasing stringency.
-
Wash 1: Lysis Buffer.
-
Wash 2: High-Salt Buffer (e.g., 500 mM NaCl in PBS).
-
Wash 3: High-Detergent Buffer (e.g., 0.5% Triton X-100, 0.1% SDS in PBS).
-
Wash 4: PBS to remove residual detergents.
-
-
-
Sample Preparation for Mass Spectrometry:
-
Perform on-bead digestion. Resuspend beads in a buffer containing urea (B33335) (e.g., 2 M).
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins with trypsin overnight at 37°C.
-
Collect the supernatant containing the peptides, acidify, and desalt using a C18 StageTip before LC-MS/MS analysis.
-
References
- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deep Annotation of Donated Chemical Probes (DCP) in Organotypic Human Liver Cultures and Patient-Derived Organoids from Tumor and Normal Colorectum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing diazirine-based chemical probes to identify histone modification ‘readers’ and ‘erasers’ - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02328E [pubs.rsc.org]
- 6. Optimization of UV cross-linking density for durable and nontoxic collagen GAG dermal substitute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 9. Method for suppressing non-specific protein interactions observed with affinity resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Technical Support Center: Troubleshooting High Background in DCP-Bio3 Experiments
Welcome to the technical support center for DCP-Bio3 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues, particularly the challenge of high background signals. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to help you optimize your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is this compound and what is its primary application?
This compound is a biotinylated affinity probe designed for the specific isolation of proteins containing cysteine sulfenic acid.[1][2] This modification is a transient oxidative post-translational modification that plays a role in cellular signaling. The probe works by selectively forming a covalent adduct with the cysteine sulfenic acid form of a protein.[1] This allows for the enrichment and subsequent identification of these modified proteins from complex biological samples.
Q2: I'm observing a high background in my Western blot or mass spectrometry results after a this compound pulldown. What are the common causes?
High background in this compound experiments can stem from several sources. The most common culprits include:
-
Non-specific binding of proteins: Proteins can non-specifically adhere to the affinity resin (e.g., streptavidin beads), the antibodies used for detection, or the surfaces of your reaction tubes.
-
Endogenously biotinylated proteins: Cells naturally contain a small number of proteins that are biotinylated as part of their normal function. These will be captured by streptavidin beads alongside your this compound labeled proteins.
-
Inefficient washing: Insufficient or overly harsh washing steps can either fail to remove non-specifically bound proteins or cause the dissociation of true positives.
-
Contamination from streptavidin beads: The streptavidin protein itself can leach from the beads and contribute to the background in mass spectrometry analysis.[2]
-
Over-biotinylation: Using too high a concentration of this compound can lead to non-specific labeling.
Q3: How can I reduce non-specific binding to the streptavidin beads?
Several strategies can be employed to minimize non-specific binding:
-
Pre-clearing the lysate: Before adding the streptavidin beads for the pulldown, incubate your cell lysate with beads that do not have streptavidin to remove proteins that non-specifically bind to the bead matrix itself.
-
Optimize washing conditions: Increase the number of washes and/or the stringency of the wash buffers. You can try increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100).
-
Use blocking agents: Including blocking agents like Bovine Serum Albumin (BSA) in your lysis and wash buffers can help to saturate non-specific binding sites on the beads and other surfaces.
Q4: What are the appropriate negative controls for a this compound experiment?
Proper negative controls are crucial for interpreting your results and identifying sources of background.[3][4] Consider the following controls:
-
No this compound control: Treat a sample with the vehicle (e.g., DMSO) instead of the this compound probe. This will help you identify proteins that bind to the beads non-specifically.
-
Competition control: Pre-incubate the cell lysate with free biotin (B1667282) before adding the streptavidin beads. This will show if the binding of your labeled proteins is truly dependent on the biotin tag.
-
Cell line with low/no target expression: If you are studying a specific protein, use a cell line known to have low or no expression of that protein as a negative control.
Experimental Protocols
Protocol 1: Cell Lysis and this compound Labeling
-
Cell Culture and Harvest: Culture cells to approximately 80-90% confluency. Wash the cells twice with ice-cold PBS.
-
Cell Lysis:
-
For adherent cells, add lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) directly to the plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation, discard the supernatant, and resuspend the pellet in lysis buffer.
-
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
This compound Labeling:
-
Dilute the this compound stock solution in DMSO to the desired working concentration.
-
Add the this compound probe to the cell lysate at a final concentration of 100-500 µM.
-
Incubate for 1-2 hours at 37°C with gentle rotation.
-
-
Removal of Excess Probe: Remove unreacted this compound by buffer exchange using a desalting column or by protein precipitation (e.g., acetone (B3395972) precipitation).
Protocol 2: Affinity Purification of Biotinylated Proteins
-
Bead Preparation: Resuspend the streptavidin-agarose beads and wash them three times with lysis buffer.
-
Binding: Add the washed streptavidin beads to the labeled protein lysate. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Perform a series of washes to remove non-specifically bound proteins. A typical wash series could be:
-
2 washes with high-salt buffer (e.g., 50 mM Tris, 500 mM NaCl, 0.1% SDS, pH 7.5).
-
2 washes with lysis buffer.
-
2 washes with PBS.
-
-
-
Elution: Elute the bound proteins from the beads using one of the following methods:
-
For Western Blotting: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.
-
For Mass Spectrometry: Elute with a solution containing a high concentration of free biotin (e.g., 2-10 mM) or by on-bead digestion with trypsin.
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| This compound Concentration | 100 - 500 µM | Optimal concentration should be determined empirically for each cell type and experimental condition. |
| Labeling Incubation Time | 1 - 2 hours | Longer incubation times may increase labeling efficiency but can also lead to higher background.[5] |
| Protein Lysate Concentration | 1 - 5 mg/mL | A higher protein concentration can increase the yield of labeled proteins but may also increase non-specific binding. |
| Streptavidin Bead Volume | 20 - 50 µL of slurry per 1 mg of protein lysate | The amount of beads should be optimized to ensure sufficient binding capacity without excessive non-specific binding. |
| Typical Protein Yield | 10 - 200 µg from 1x10^7 cells | Yields can vary significantly depending on the cell type, the abundance of sulfenic acid-modified proteins, and the efficiency of the pulldown.[6] |
Visualizing the Workflow and Troubleshooting Logic
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Typical Protein Yields [research.fredhutch.org]
Technical Support Center: Optimizing DCP-Bio3 Immunoprecipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the washing steps for DCP-Bio3 immunoprecipitation experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the washing steps of this compound immunoprecipitation, offering potential causes and solutions in a direct question-and-answer format.
Q1: I am observing a high background with many non-specific protein bands on my gel/mass spectrometry results. What is the primary cause and how can I reduce it?
A1: High background is a frequent issue in streptavidin-based pulldowns and often stems from insufficient or inadequately stringent washing. The strong interaction between biotin (B1667282) and streptavidin allows for the use of harsh washing conditions to remove non-specifically bound proteins.
Initial Steps to Reduce High Background:
-
Increase the number and duration of washes: Perform at least 3-5 wash steps, ensuring the beads are fully resuspended during each wash.[1] Increasing the incubation time for each wash to 5-10 minutes can also be beneficial.
-
Increase wash buffer volume: Use a sufficient volume of wash buffer to ensure the beads are thoroughly washed.
-
Pre-clear the lysate: Before adding the this compound probe and streptavidin beads, incubate your cell lysate with unconjugated streptavidin beads for about an hour. This will help remove proteins that non-specifically bind to the beads themselves.
Q2: My initial attempts to reduce background by increasing wash steps were not sufficient. How can I increase the stringency of my wash buffer?
A2: If basic washing optimization is not enough, you can modify your wash buffer composition to increase its stringency. This involves adding or increasing the concentration of salts and detergents to disrupt non-specific protein interactions.
Strategies for Increasing Wash Buffer Stringency:
-
Increase Salt Concentration: Gradually increase the salt concentration (e.g., NaCl or KCl) in your wash buffer. Concentrations can range from 150 mM to as high as 1 M.
-
Add Detergents: Incorporate non-ionic detergents like Tween-20 or Triton X-100 (typically 0.1% to 0.5%) to disrupt hydrophobic interactions. For even greater stringency, a mild ionic detergent like SDS (0.02% to 0.1%) can be used, but be cautious as this may disrupt weaker specific interactions.
-
Use a Series of Buffers: Employ a series of wash buffers with increasing stringency. For example, start with a low salt/detergent buffer and proceed to washes with higher salt and/or detergent concentrations.
Q3: I am still seeing some persistent non-specific bands. Are there other factors I should consider?
A3: Yes, several other factors can contribute to non-specific binding.
-
Endogenous Biotinylated Proteins: Cells naturally contain biotinylated proteins (e.g., carboxylases) that will bind to streptavidin beads. To identify these, always include a negative control where the cell lysate is incubated with streptavidin beads without the addition of this compound.
-
Bead Type: Magnetic beads generally exhibit lower non-specific binding compared to agarose (B213101) beads due to their smoother, non-porous surface.
-
Blocking: Before incubating with the lysate, block the streptavidin beads with a protein like Bovine Serum Albumin (BSA) to saturate non-specific binding sites on the bead surface.
Q4: I am experiencing low or no yield of my target protein. Could my washing steps be too harsh?
A4: Yes, while stringent washing is important for reducing background, excessively harsh conditions can disrupt the interaction between your protein of interest and the this compound probe.
Troubleshooting Low Yield:
-
Reduce Stringency: If you suspect your washes are too stringent, try decreasing the salt and/or detergent concentrations in your wash buffers.
-
Decrease Wash Duration and Number: Reduce the number of washes or the incubation time for each wash.
-
Optimize Lysis Buffer: Ensure your lysis buffer is not denaturing your protein of interest or interfering with the this compound binding.
Data Presentation: Wash Buffer Compositions
The following table summarizes various wash buffer components that can be used and optimized for this compound immunoprecipitation. Start with a less stringent buffer and increase stringency as needed to find the optimal balance between low background and high yield.
| Component | Concentration Range | Purpose | Notes |
| Salt (NaCl or KCl) | 150 mM - 1 M | Reduces non-specific ionic interactions. | Higher concentrations increase stringency. |
| Non-ionic Detergent (Tween-20, Triton X-100) | 0.1% - 1% | Reduces non-specific hydrophobic interactions. | Generally well-tolerated by most protein interactions. |
| Ionic Detergent (SDS) | 0.02% - 0.1% | Stronger disruption of non-specific interactions. | Use with caution as it can disrupt specific interactions. |
| Urea | 1 M - 2 M | Denaturant that can help remove tightly bound non-specific proteins. | Use as a high-stringency wash step. |
| HEPES or Tris-HCl | 20 mM - 50 mM | Buffering agent to maintain a stable pH. | Ensure the pH is optimal for your protein's stability. |
| EDTA | 1 mM - 5 mM | Chelating agent, can inhibit metalloproteases. |
Experimental Protocols
This section provides a detailed methodology for a typical this compound immunoprecipitation experiment with a focus on the washing steps.
1. Cell Lysis and Protein Extraction
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Incubate on ice, followed by sonication or mechanical disruption to ensure complete lysis.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of the lysate.
2. Incubation with this compound Probe
-
Incubate the cell lysate with the desired concentration of this compound probe for the optimized time and temperature to allow for the labeling of cysteine sulfenic acid-containing proteins.
3. Streptavidin Bead Preparation and Incubation
-
Wash streptavidin beads (magnetic or agarose) three times with lysis buffer.
-
(Optional but recommended) Block the beads with 1-3% BSA in lysis buffer for 1 hour at 4°C.
-
Add the pre-washed (and blocked) streptavidin beads to the lysate-probe mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated protein-probe complexes.
4. Washing Steps (Optimization is Key)
-
Pellet the beads using a magnetic rack or centrifugation.
-
Remove the supernatant (unbound fraction).
-
Wash 1 & 2 (Low Stringency): Resuspend the beads in 1 mL of a low stringency wash buffer (e.g., PBS with 0.1% Tween-20). Incubate for 5 minutes with rotation, then pellet the beads and discard the supernatant.
-
Wash 3 & 4 (Medium Stringency): Resuspend the beads in 1 mL of a medium stringency wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.5% Triton X-100). Incubate for 5 minutes with rotation, then pellet the beads and discard the supernatant.
-
Wash 5 (High Stringency - Optional): For experiments with persistent high background, a final wash with a high stringency buffer (e.g., containing 0.1% SDS or 1 M Urea) can be performed.
-
Final Wash: Perform a final wash with PBS to remove any residual detergents.
5. Elution
-
After the final wash, remove all supernatant.
-
Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
The eluted proteins are now ready for analysis by Western blotting or mass spectrometry.
Mandatory Visualizations
Caption: Experimental workflow for this compound immunoprecipitation.
References
preventing post-lysis artifacts in sulfenic acid detection
Welcome to the technical support center for sulfenic acid detection. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent post-lysis artifacts and ensure the accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of post-lysis artifacts in sulfenic acid detection?
Post-lysis artifacts in sulfenic acid detection primarily arise from the unintended oxidation of protein thiols (-SH) to sulfenic acid (-SOH) after the cells have been lysed. This can lead to false-positive signals, making it difficult to distinguish between physiologically relevant sulfenic acid modifications and those induced by the experimental procedure.
The most common sources of these artifacts include:
-
Aerial Oxidation: Exposure of the cell lysate to atmospheric oxygen can non-specifically oxidize free thiols.
-
Redox-Active Components in Lysis Buffers: Certain buffer components can promote oxidation.
-
Endogenous Reactive Oxygen Species (ROS): Cellular compartments can release ROS upon lysis, leading to uncontrolled oxidation.
Q2: How can I prevent the artificial oxidation of thiols during cell lysis?
Preventing artificial oxidation is critical for accurate sulfenic acid detection. The key is to create a lysis environment that rapidly and effectively traps the native sulfenic acids while simultaneously preventing the formation of new ones.
Here are some key strategies:
-
Use of Alkylating Agents: Incorporate a potent alkylating agent, such as N-ethylmaleimide (NEM), directly into the lysis buffer. NEM blocks free thiol groups, preventing them from being oxidized to sulfenic acid post-lysis.
-
Degassing Buffers: De-gassing lysis buffers by sparging with an inert gas like argon or nitrogen can significantly reduce the amount of dissolved oxygen available to cause artificial oxidation.
-
Rapid Processing: Minimize the time between cell lysis and the labeling of sulfenic acids. Process samples quickly and on ice to reduce the activity of endogenous enzymes and the rate of chemical reactions that can lead to artifacts.
Q3: What is the optimal concentration of NEM to include in the lysis buffer?
The optimal concentration of N-ethylmaleimide (NEM) can vary depending on the cell type and protein concentration. However, a common starting point is a final concentration of 50-100 mM. It is crucial to perform a concentration-response experiment to determine the minimal concentration of NEM required to completely block free thiols in your specific system without causing off-target effects.
Table 1: Recommended NEM Concentrations for Different Sample Types
| Sample Type | Protein Concentration Range (mg/mL) | Recommended NEM Starting Concentration (mM) |
| Cultured Mammalian Cells | 1 - 5 | 50 |
| Tissue Homogenates | 5 - 10 | 75 |
| Purified Protein | 0.1 - 1 | 25 |
Troubleshooting Guides
Problem 1: High background signal in my negative control samples.
A high background signal in negative controls, where you would expect little to no sulfenic acid, is a classic indicator of post-lysis artifacts.
Troubleshooting Steps:
-
Verify NEM Efficiency: Ensure that your NEM concentration is sufficient to block all free thiols. You can test this by running a sample of your lysate on a gel and probing with a maleimide-containing fluorescent dye. A lack of signal would indicate complete thiol blockage.
-
Optimize Lysis Buffer:
-
Ensure your lysis buffer has been freshly prepared and degassed.
-
Avoid buffers containing redox-active metals unless they are adequately chelated (e.g., with EDTA or DTPA).
-
-
Control for Peroxide Contamination: Some reagents can contain contaminating peroxides. Test your reagents or use fresh, high-purity stocks.
Problem 2: My positive control (H₂O₂-treated cells) shows a weaker signal than expected.
A weak signal in your positive control can indicate issues with the labeling reaction itself or instability of the sulfenic acid modification.
Troubleshooting Steps:
-
Probe Concentration and Incubation Time: The concentration of your sulfenic acid-specific probe (e.g., a dimedone-based probe) and the incubation time may need optimization. Create a matrix of different probe concentrations and incubation times to find the optimal conditions for your system.
-
Probe Stability: Ensure your probe is not degraded. Prepare fresh probe solutions for each experiment.
-
Lysis Buffer pH: The pH of the lysis buffer can affect the stability of sulfenic acid and the efficiency of the labeling reaction. Most probes work optimally at a near-neutral pH (7.0-7.5).
Table 2: Troubleshooting Summary for Common Issues
| Issue | Potential Cause | Recommended Action |
| High Background | Incomplete thiol blocking | Increase NEM concentration |
| Oxidizing agents in buffer | Prepare fresh, degassed buffers; add chelators | |
| Weak Signal | Suboptimal probe concentration | Titrate probe concentration |
| Insufficient incubation time | Optimize incubation time | |
| Incorrect buffer pH | Verify and adjust lysis buffer pH to ~7.4 |
Experimental Protocols & Visualizations
Protocol: Lysis and Labeling of Sulfenic Acids
This protocol is designed to minimize post-lysis artifacts when detecting sulfenic acids in cultured cells.
-
Prepare Lysis Buffer: Prepare a lysis buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, and 1 mM EDTA. Immediately before use, add 100 mM NEM. It is critical to prepare this buffer fresh and keep it on ice.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells directly on the plate by adding the NEM-containing lysis buffer.
-
Incubation: Incubate the lysate for 30 minutes on ice to ensure complete alkylation of free thiols.
-
Removal of Excess NEM: Remove excess NEM by precipitation of proteins using acetone (B3395972) or through a desalting column.
-
Labeling: Resuspend the protein pellet in a buffer containing your sulfenic acid-specific probe (e.g., 1 mM dimedone-based probe).
-
Incubation: Incubate for 1-2 hours at room temperature to allow for the labeling reaction to proceed.
-
Analysis: The labeled proteins can now be analyzed by downstream methods such as Western blotting or mass spectrometry.
Visualizations
Technical Support Center: Ensuring Complete Labeling with DCP-Bio3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DCP-Bio3 to label and isolate proteins with cysteine sulfenic acid modifications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a biotinylated affinity probe designed for the specific labeling and subsequent isolation of proteins containing cysteine sulfenic acid (-SOH).[1][2] The core reactive group of this compound is based on dimedone (1,3-cyclohexanedione), which selectively forms a stable, covalent thioether bond with the sulfenic acid moiety on cysteine residues.[2][3][4] This biotin (B1667282) tag allows for the affinity purification of labeled proteins using streptavidin-based methods.[5][6]
Q2: What is the optimal pH for the this compound labeling reaction?
The rate of this compound incorporation into proteins with stable sulfenic acids has been shown to be largely unaffected by pH in the range of 5.5 to 8.0.[2][7] Therefore, labeling can typically be performed at a physiological pH of 7.4. For cell-based experiments, labeling at pH 7.4 and 9.5 has shown nearly equal efficiency, while no significant labeling is observed at pH 5.5.[8]
Q3: How can I be sure that this compound is specifically labeling sulfenic acids and not other cysteine modifications?
This compound and other dimedone-based probes are highly selective for cysteine sulfenic acid.[2][4] They do not react with other cysteine oxidation states such as thiols (-SH), disulfides (-S-S-), sulfinic acids (-SO2H), or sulfonic acids (-SO3H).[1][9] To experimentally validate the specificity of labeling in your system, a competition assay is recommended. Pre-incubate your sample with a non-biotinylated dimedone analog prior to adding this compound. A significant reduction in the biotin signal compared to a non-competitor control would indicate specific labeling of sulfenic acids.
Q4: What are the recommended storage and stability conditions for this compound?
This compound should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1] For experimental use, it is typically dissolved in DMF or DMSO to a stock concentration of 20 mg/mL.[1]
Troubleshooting Guides
Problem 1: Low or No Labeling Efficiency
Possible Causes & Solutions
| Potential Cause | Recommended Solution |
| Instability of Cysteine Sulfenic Acid | Cysteine sulfenic acid is a transient modification.[8] Ensure that the labeling step is performed promptly after the induction of oxidative stress. For in vitro experiments, consider generating the sulfenic acid in the presence of this compound to trap the modification as it forms.[2] |
| Poor Accessibility of the Sulfenic Acid | The protein microenvironment can affect the accessibility of the sulfenic acid to the probe.[2] The labeling rate can vary significantly between different proteins.[2] Consider optimizing incubation time and probe concentration. |
| Suboptimal Probe Concentration | Start with a this compound concentration of 1 mM for labeling in cell lysates.[3] Titrate the concentration to find the optimal balance between labeling efficiency and background. |
| Inefficient Cell Lysis/Sample Preparation | Ensure complete cell lysis to allow this compound access to intracellular proteins. Use a lysis buffer compatible with the labeling reaction (see experimental protocol). |
| Degradation of this compound | Prepare fresh stock solutions of this compound in anhydrous DMF or DMSO. Avoid repeated freeze-thaw cycles. |
Problem 2: High Background in Western Blot or Mass Spectrometry
Possible Causes & Solutions
| Potential Cause | Recommended Solution |
| Post-Lysis Formation of Sulfenic Acids | Adventitious oxidation of cysteines can occur after cell lysis. To prevent this, supplement the lysis buffer with a thiol-alkylating agent (e.g., N-ethylmaleimide) and catalase.[2][7] |
| Non-Specific Binding to Streptavidin Beads | Pre-clear the lysate by incubating with streptavidin beads before adding the this compound labeled sample. Perform stringent washes of the beads after pull-down. Include a wash step with 1% SDS and 4M urea (B33335) to disrupt non-specific interactions.[3][6] |
| Contamination with Endogenously Biotinylated Proteins | Naturally biotinylated proteins can be a source of background.[10] While not always necessary, if high background persists, consider an avidin/biotin blocking step prior to adding streptavidin beads. |
| Insufficient Washing | Increase the number and duration of wash steps after the pull-down. Use buffers with appropriate detergents (e.g., Tween-20) to reduce non-specific binding. |
Experimental Protocols
Protocol: Labeling of Cysteine Sulfenic Acids in Cell Lysates
This protocol is a general guideline and may require optimization for specific experimental systems.
1. Sample Preparation and Lysis: a. Culture and treat cells as required to induce oxidative stress. b. Wash cells twice with ice-cold PBS. c. Lyse cells in a buffer containing a thiol-alkylating agent and catalase to prevent post-lysis oxidation. A recommended lysis buffer is: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with 50 mM N-ethylmaleimide (NEM) and 2000 U/mL catalase. d. Incubate on ice for 15 minutes. e. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris. f. Collect the supernatant (cell lysate).
2. This compound Labeling: a. Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA). b. Adjust the protein concentration to 1-2 mg/mL with lysis buffer. c. Add this compound to a final concentration of 1 mM. d. Incubate at room temperature for 1-2 hours with gentle rotation.
3. Removal of Excess Probe and Affinity Purification: a. Remove unreacted this compound using a desalting column or by protein precipitation. b. Equilibrate streptavidin-agarose or magnetic beads with lysis buffer. c. Add the equilibrated beads to the labeled lysate and incubate for 1-2 hours at 4°C with gentle rotation. d. Pellet the beads by centrifugation or using a magnetic stand. e. Wash the beads extensively with a series of stringent wash buffers: i. Lysis buffer (3 times) ii. High salt buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% SDS) (2 times) iii. Urea wash buffer (e.g., 2 M Urea in 50 mM Tris-HCl) (2 times) iv. PBS (2 times)
4. Elution and Downstream Analysis: a. Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes. b. The eluted proteins are now ready for analysis by Western blotting or mass spectrometry.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Methods to Visualize and Identify Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Biology Approaches to Study Protein Cysteine Sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scb.wfu.edu [scb.wfu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A simple and effective strategy for labeling cysteine sulfenic acid in proteins by utilization of β-ketoesters as cleavable probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity-Based Sensing for Site-Specific Proteomic Analysis of Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms and Minimization of False Discovery of Metabolic Bioorthogonal Noncanonical Amino Acid Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating DCP-Bio3 Mass Spectrometry Hits: A Comparative Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, the identification of protein targets is a critical step. The use of chemical probes like DCP-Bio3, a biotinylated affinity probe for cysteine sulfenic acid-containing proteins, coupled with mass spectrometry, provides a powerful approach for identifying these targets. However, rigorous validation of these mass spectrometry "hits" is essential to ensure the biological relevance of the findings and to eliminate false positives. This guide provides a comprehensive comparison of common orthogonal validation methods, complete with experimental protocols and data presentation, to aid in the robust confirmation of this compound targets.
Comparison of Orthogonal Validation Methods
The selection of an appropriate orthogonal validation method depends on various factors, including the nature of the protein interaction, the availability of specific antibodies, and the desired level of spatial resolution. The following table summarizes the key characteristics of three widely used techniques: Co-Immunoprecipitation (Co-IP), Western Blotting, and Proximity Ligation Assay (PLA).
| Feature | Co-Immunoprecipitation (Co-IP) | Western Blotting | Proximity Ligation Assay (PLA) |
| Principle | An antibody to a "bait" protein is used to pull down the entire protein complex from a cell lysate. The presence of a "prey" protein is then detected by Western blotting.[1] | Proteins from a cell lysate are separated by size via gel electrophoresis, transferred to a membrane, and a specific protein of interest is detected using an antibody. | Two primary antibodies from different species recognize two target proteins. Secondary antibodies with attached DNA oligonucleotides are added. If the proteins are in close proximity (typically <40 nm), the oligonucleotides ligate, are amplified, and detected as a fluorescent spot.[2][3] |
| Primary Application | Validating protein-protein interactions.[1] | Confirming the presence and relative abundance of a specific protein in a sample. | In situ detection of protein-protein interactions and post-translational modifications.[2][3] |
| Sensitivity | Moderate to high, dependent on antibody affinity and interaction strength. | Lower sensitivity compared to PLA, dependent on antibody quality and protein abundance.[4] | High sensitivity, capable of detecting single interaction events.[3][5] |
| Throughput | Lower throughput, involves multiple manual steps.[1] | Moderate throughput, can be scaled to some extent. | Higher throughput, amenable to automated microscopy and image analysis.[1] |
| Quantitative Nature | Semi-quantitative, based on band intensity on a Western blot.[1] | Semi-quantitative, relative abundance can be estimated by band intensity. | Quantitative, based on the number of fluorescent signals per cell or area.[1] |
| Spatial Information | No, performed on cell lysates.[3] | No, performed on cell lysates. | Yes, provides subcellular localization of interactions.[6] |
| Detection of Transient Interactions | Less suitable for weak or transient interactions.[1] | Not suitable for detecting interactions directly. | Well-suited for detecting transient or weak interactions.[1] |
Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical this compound experimental workflow and a relevant signaling pathway involving cysteine sulfenylation.
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) Protocol
This protocol describes the steps for performing a Co-IP experiment to validate the interaction between a this compound-identified protein ("prey") and a known interactor ("bait").
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibody specific to the "bait" protein
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.5)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the "prey" protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse cells expressing the protein complex in ice-cold lysis buffer.
-
Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the "bait" antibody.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer and neutralize the eluate.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the "prey" protein to confirm its presence.[7][8][9]
Western Blot Protocol
This protocol is for the direct validation of the presence and relative abundance of a protein identified by mass spectrometry.
Materials:
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse cells and determine the total protein concentration.
-
Gel Electrophoresis: Load equal amounts of protein from control and experimental samples onto an SDS-PAGE gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[10]
Proximity Ligation Assay (PLA) Protocol
This protocol details the steps for in situ validation of a protein-protein interaction.
Materials:
-
Cells grown on coverslips
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking solution
-
Two primary antibodies raised in different species against the two proteins of interest
-
PLA probes (secondary antibodies with attached oligonucleotides)
-
Ligation solution
-
Amplification solution with fluorescently labeled oligonucleotides
-
Mounting medium with DAPI
Procedure:
-
Sample Preparation: Fix and permeabilize cells grown on coverslips.
-
Blocking: Block the cells to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a mixture of the two primary antibodies.
-
PLA Probe Incubation: Incubate with the PLA probes (anti-species secondary antibodies with attached oligonucleotides).
-
Ligation: If the proteins are in close proximity, the oligonucleotides are ligated to form a circular DNA template.[2]
-
Amplification: The circular DNA is amplified via rolling circle amplification, incorporating fluorescently labeled oligonucleotides.[2]
-
Visualization: Visualize the fluorescent PLA signals as distinct spots using a fluorescence microscope. Each spot represents an interaction.[5][6]
References
- 1. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 2. clyte.tech [clyte.tech]
- 3. Proximity Ligation Assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biology.stackexchange.com [biology.stackexchange.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Proximity Ligation Assay (PLA) Protocol Using Duolink® for T Cells [bio-protocol.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 9. assaygenie.com [assaygenie.com]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Sulfenic Acid Probes: A Comparative Look at DCP-Bio3 and Alternatives
Introduction to Protein Sulfenylation and its Detection
The reversible oxidation of cysteine residues to sulfenic acid (Cys-SOH) is a critical post-translational modification that plays a pivotal role in cellular signaling and redox regulation.[1] This transient and highly reactive intermediate can modulate protein function, making its detection and characterization essential for understanding a wide range of physiological and pathological processes.[2][3] However, the inherent instability of sulfenic acids presents a significant analytical challenge.[4][5] To address this, researchers have developed chemical probes designed to selectively react with and "trap" sulfenic acids, enabling their identification and analysis.[6]
Among the most established tools for this purpose are dimedone-based probes.[7] These probes utilize a 1,3-dicarbonyl moiety that acts as a carbon nucleophile, reacting specifically and covalently with the electrophilic sulfur of a sulfenic acid to form a stable thioether adduct.[3][6] This guide provides a detailed comparison of DCP-Bio3, a prominent biotinylated dimedone-based probe, with other available sulfenic acid probes, supported by experimental data and protocols to aid researchers in selecting the optimal tool for their studies.
Mechanism of Dimedone-Based Probes
The core principle behind probes like this compound is the specific chemical reaction between a 1,3-cyclohexanedione (B196179) (a dimedone analog) and a protein sulfenic acid.[8] Reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) first oxidize a reactive cysteine thiol (Cys-SH) to the sulfenic acid intermediate (Cys-SOH). The dimedone-based probe then rapidly forms a covalent bond with this intermediate, effectively tagging the protein that underwent this specific oxidative modification.[8]
Comparing the Arsenal: this compound vs. Other Probes
This compound is a biotinylated affinity probe designed for the isolation and detection of proteins containing sulfenic acid modifications.[9] Its core structure is based on the 1,3-cyclohexadione reactive group, and it features an extended linker attached to a biotin (B1667282) tag.[10] This biotin handle allows for highly specific enrichment of labeled proteins using streptavidin-based affinity capture.[1]
While effective, this compound is part of a larger family of sulfenic acid probes, each with distinct features. The choice of probe is critical and depends on the specific experimental goals.
| Probe Name | Reactive Moiety | Reporter Tag | Key Features & Selectivity | Primary Applications |
| This compound | 1,3-Cyclohexanedione | Biotin | Biotin tag for affinity capture; extended linker may improve accessibility. Selectively forms a covalent adduct with sulfenic acid over thiol, disulfide, and hyperoxidized forms.[9][10] | Affinity purification, Western blotting, Proteomics (Mass Spectrometry).[9][11] |
| DCP-Bio1 | 1,3-Cyclohexanedione | Biotin | The most widely used biotinylated probe for sulfenic acid capture.[8][12] | Affinity purification, Western blotting, Proteomics (Mass Spectrometry).[1] |
| DAz-1 / DYn-2 | 1,3-Cyclohexanedione | Azide / Alkyne | Small, cell-permeable probes for bioorthogonal "click" chemistry.[13][14] Allows tagging with various reporters (biotin, fluorophores) post-lysis. | Proteomics, In-cell labeling, Fluorescence microscopy.[14] |
| DCP-FL / DCP-Rho | 1,3-Cyclohexanedione | Fluorescein / Rhodamine | Cell-permeable fluorescent tags for direct visualization without secondary reagents.[8][10] | In-gel fluorescence visualization, Fluorescence microscopy.[6] |
| Norbornene Probes | Norbornene | Varies (e.g., Biotin) | React via a strain-promoted group transfer; reported to have superior chemoselectivity and a different reactivity profile compared to dimedone probes.[5] | Selective detection and analysis of sulfenic acids.[5][15] |
| Yap1-cCRD | Cysteine Residue | Protein Tag (e.g., His-tag) | Genetically encoded proteinaceous probe; traps sulfenic acids via a mixed disulfide bond. Allows for non-invasive in vivo studies.[16] | In vivo identification of sulfenylated proteins in genetically modifiable organisms.[16] |
Quantitative Performance Data
The efficiency of a probe is determined by its reaction rate and specificity. While dimedone-based probes are highly specific, their reaction kinetics can be modest and are influenced by the local protein environment.[8][17]
| Parameter | Value | Probe / Protein Context | Significance |
| Second-order reaction rate | 0.12 ± 0.012 mM⁻¹ min⁻¹ | DCP-Bio1 with fRMsr sulfenic acid | Provides a benchmark for the labeling rate of a standard dimedone probe with a model protein.[6][8] |
| pH Dependence | Unaffected | DCP-Bio1 reactivity between pH 5.5 and 8.0 | Demonstrates that the probe's intrinsic reactivity is stable across a physiologically relevant pH range.[2][8] |
| Reactivity Enhancement | 20- to 500-fold increase | Newer C-nucleophiles vs. 1,3-cyclohexanedione core | Highlights the development of next-generation probes with significantly faster reaction kinetics, potentially enabling the capture of more transient sulfenic acids.[17] |
| Effective Concentration | 500 µM - 10 mM | DYn-2 for in-cell sulfenome trapping | Provides a typical concentration range for effective labeling of sulfenylated proteins in cell culture experiments.[6] |
Experimental Protocols
Below are generalized protocols for the detection of sulfenylated proteins in cultured cells using a biotinylated dimedone-based probe like this compound.
Key Protocol: In Situ Labeling and Affinity Capture
This method is designed to label sulfenic acids within intact cells before lysis to capture the cellular redox state more accurately.
Materials:
-
Cell culture reagents
-
Inducing agent (e.g., H₂O₂)
-
This compound (or other dimedone-based probe)
-
Lysis Buffer (e.g., RIPA) supplemented with protease inhibitors, 50 mM N-ethylmaleimide (NEM) to block free thiols, and 200 U/mL catalase to quench H₂O₂.[2][8]
-
Streptavidin-agarose beads
-
Wash Buffers (including a high-salt buffer and a buffer containing DTT to reduce non-specific disulfide-linked proteins).[1]
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat with your stimulus (e.g., 100 µM H₂O₂ for 10 minutes) to induce protein sulfenylation.
-
Probe Labeling: Add the dimedone-based probe (e.g., 1 mM this compound) directly to the cell culture media and incubate for 30-60 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using the prepared Lysis Buffer containing NEM and catalase. The inclusion of these reagents is critical to prevent the artificial formation or loss of sulfenic acids post-lysis.[2][8]
-
Clarify Lysate: Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Affinity Capture: Incubate the clarified lysate with streptavidin-agarose beads for 2-4 hours at 4°C with rotation to capture biotin-labeled proteins.[1]
-
Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended. A final wash including DTT can help remove proteins that are disulfide-bonded to the biotinylated targets.[1]
-
Elution: Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer.
-
Downstream Analysis: The eluted proteins can be analyzed by Western blotting using an antibody against a protein of interest or subjected to proteomic analysis by mass spectrometry to identify the full spectrum of sulfenylated proteins.
Conclusion
This compound and its dimedone-based relatives are powerful and specific tools for the study of protein sulfenylation. The biotin tag on probes like DCP-Bio1 and this compound makes them ideal for affinity capture and subsequent proteomic identification.[1][9] For applications requiring direct visualization, fluorescent analogs like DCP-Rho1 offer a more streamlined workflow.[10] For researchers seeking to maximize reaction efficiency or explore alternative trapping chemistries, newer C-nucleophile or norbornene-based probes present promising alternatives with enhanced kinetics and distinct reactivity profiles.[5][17] Finally, for non-invasive studies in living systems, genetically encoded probes provide a unique advantage.[16] The selection of the appropriate probe should be guided by the specific biological question, the experimental system, and the desired downstream analytical method.
References
- 1. Use of dimedone-based chemical probes for sulfenic acid detection methods to visualize and identify labeled proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of dimedone-based chemical probes for sulfenic acid detection evaluation of conditions affecting probe incorporation into redox-sensitive proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Biology Approaches to Study Protein Cysteine Sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical approaches to detect and analyze protein sulfenic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Detecting Protein Sulfenylation in Cells Exposed to a Toxicant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. scb.wfu.edu [scb.wfu.edu]
- 11. This compound - Immunomart [immunomart.com]
- 12. researchgate.net [researchgate.net]
- 13. A chemical approach for detecting sulfenic acid-modified proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-specific mapping and quantification of protein S-sulfenylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Identification of Sulfenylated Cysteines in Arabidopsis thaliana Proteins Using a Disulfide-Linked Peptide Reporter [frontiersin.org]
- 17. Reactivity, Selectivity and Stability in Sulfenic Acid Detection: A Comparative Study of Nucleophilic and Electrophilic Probes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: DCP-Bio3 vs. Dimedone-Based Probes for Sulfenome Analysis
For researchers, scientists, and drug development professionals navigating the complexities of sulfenome analysis, the choice of chemical probe is a critical determinant of experimental success. This guide provides an objective comparison of DCP-Bio3 against the broader class of dimedone-based probes, offering a comprehensive overview of their mechanisms, performance, and experimental considerations. The information presented herein is supported by experimental data to facilitate an informed decision for your specific research needs.
The reversible oxidation of cysteine residues to sulfenic acid is a key post-translational modification in cellular signaling and redox regulation. Dimedone-based probes have emerged as invaluable tools for the specific detection and enrichment of sulfenylated proteins. These probes utilize a dimedone or a 1,3-cyclohexanedione (B196179) core, which acts as a mild carbon nucleophile that selectively reacts with the electrophilic sulfur of a sulfenic acid to form a stable thioether conjugate.[1][2] This covalent labeling strategy allows for the subsequent detection and identification of modified proteins.
The Landscape of Dimedone-Based Probes
The family of dimedone-based probes is diverse, with variations in the reporter tags and linker moieties attached to the reactive core. These variations influence the probe's application, from in-gel fluorescence to affinity purification for mass spectrometry-based proteomics.
DCP-Bio Probes: A prominent series of dimedone-based probes are the DCP-Bio probes (DCP-Bio1, DCP-Bio2, and this compound), which are conjugated to biotin (B1667282).[1][3] This biotin tag enables the powerful technique of affinity capture of labeled proteins using streptavidin-based resins, facilitating their enrichment and subsequent identification.[4] Among these, DCP-Bio1 is the most widely used and extensively characterized.[1] While DCP-Bio1, DCP-Bio2, and this compound share the same reactive 3-(2,4-dioxocyclohexyl)propyl (DCP) core, they differ in the linker connecting the DCP moiety to the biotin tag.[3] The nature of this linker can influence properties such as cell permeability and steric hindrance during affinity capture.
Other Dimedone Derivatives: Beyond the DCP-Bio series, other dimedone-based probes have been developed with different functionalities:
-
Fluorescent Probes (e.g., DCP-FL, DCP-Rho): These probes are linked to fluorophores, enabling the direct visualization of sulfenylated proteins in gels or via microscopy.[1]
-
Alkyne-tagged Probes (e.g., DYn-2): These smaller, more cell-permeable probes contain an alkyne handle. This allows for a two-step labeling approach where the probe is first introduced to the biological system, followed by the "click" reaction with an azide-bearing reporter tag (e.g., biotin-azide or a fluorescent azide). This strategy can improve cell penetration and reduce potential steric hindrance from a bulky reporter group during the initial labeling step.
Performance Comparison: this compound in Context
While direct, head-to-head quantitative comparisons of this compound with other dimedone-based probes are limited in the currently available literature, we can infer its performance based on the well-characterized DCP-Bio1 and the principles of probe design.
| Feature | DCP-Bio Probes (DCP-Bio1, this compound) | Other Dimedone-Based Probes (e.g., DYn-2) |
| Detection Principle | Direct biotinylation for affinity capture | Can be direct (fluorescent probes) or two-step (alkyne probes) |
| Primary Application | Affinity purification, pull-downs, mass spectrometry | In-gel fluorescence, microscopy, mass spectrometry |
| Cell Permeability | Generally cell-permeable, though the larger biotin tag may limit efficiency compared to smaller probes. | Alkyne-tagged probes like DYn-2 are designed for improved cell permeability. |
| Specificity | High for sulfenic acids over other cysteine modifications (thiols, disulfides). | High for sulfenic acids. |
| Reaction Kinetics | The reaction rate is dependent on the accessibility and stability of the sulfenic acid within the protein's microenvironment.[1] | Similar dependency on the protein microenvironment. |
| Workflow | One-step labeling followed by enrichment. | Can be one-step (fluorescent) or two-step (alkyne), offering more flexibility. |
Key Considerations:
-
Linker Effects: The length and chemical nature of the linker in biotinylated probes can impact the efficiency of affinity pulldown experiments. A linker that is too short may cause steric hindrance, preventing the biotin from binding to streptavidin beads when the probe is attached to a protein. Conversely, a very long linker might lead to non-specific binding. The optimal linker length often needs to be determined empirically for a given biological system.[5][6][7]
-
Cell Permeability: For in situ labeling of sulfenylated proteins in living cells, the cell permeability of the probe is crucial. While DCP-Bio1 is reported to be cell-permeable, smaller probes like DYn-2 may exhibit enhanced permeability due to their lower molecular weight.
-
Experimental Goals: The choice between a one-step labeling probe like this compound and a two-step probe like DYn-2 depends on the experimental design. For straightforward affinity purification from cell lysates, a one-step approach may be sufficient. For in vivo labeling where cell penetration is a major concern, a smaller, two-step probe might be advantageous.
Signaling Pathways and Experimental Workflows
The detection of protein sulfenylation is central to understanding redox-regulated signaling pathways. For instance, the production of reactive oxygen species (ROS) by enzymes like NADPH oxidases (Nox) can lead to the sulfenylation of key signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR), which in turn modulates their activity.[2]
Reaction Mechanism of Dimedone-Based Probes
The fundamental reaction involves the nucleophilic attack of the enolate form of the dimedone probe on the electrophilic sulfur atom of the cysteine sulfenic acid, resulting in a stable carbon-sulfur bond.
References
- 1. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Biology Approaches to Study Protein Cysteine Sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scb.wfu.edu [scb.wfu.edu]
- 4. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Methods to Visualize and Identify Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Linker Length in Biotinylated Probes is Key to Identifying Target Proteins for Anticancer Natural Product OSW-1 | Research | News | Tokyo University of Agriculture and Technology [tuat.ac.jp]
- 7. Effect of Linker Length on the Function of Biotinylated OSW-1 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Methods for the Confirmation of DCP-Bio3 Findings in Cysteine Sulfenylation Studies
A Comparative Guide for Researchers
This guide provides a comparative overview of orthogonal experimental methods to validate the findings obtained using DCP-Bio3, a biotinylated probe for the enrichment of proteins containing cysteine sulfenic acid. For researchers in redox biology and drug development, confirming post-translational modifications with independent techniques is critical for robust and reliable results. This document outlines alternative approaches, detailing their methodologies, and presenting data in a comparative format to aid in the selection of the most appropriate validation strategy.
Overview of Cysteine Sulfenic Acid Detection Methods
This compound utilizes a biotin-streptavidin affinity-based approach to isolate proteins with sulfenic acid modifications. While effective, reliance on a single method can introduce bias. Orthogonal methods, which employ different chemical principles for detection and enrichment, are essential for validating initial findings. The primary alternative strategies include direct detection by mass spectrometry, the use of chemical probes with different reporter moieties, and antibody-based detection.
Comparison of Orthogonal Validation Methods
The following table summarizes the key characteristics of the primary orthogonal methods for validating this compound findings.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Direct Mass Spectrometry | Detects a +16 Da mass shift on cysteine residues. | Direct and label-free confirmation of the modification and its precise location. | Can be challenging due to the instability of sulfenic acid during sample preparation and analysis; may have lower sensitivity for low-abundance proteins.[1] | Definitive identification of the specific cysteine residue that is sulfenylated. |
| Dimedone-Based Fluorescent Probes | Dimedone selectively reacts with sulfenic acid; the probe is conjugated to a fluorophore.[2][3][4] | Allows for in-gel fluorescence visualization of sulfenylated proteins; provides a direct readout without the need for enrichment. | May not be suitable for complex proteomic mixtures; requires specific imaging equipment. | Rapid screening and validation of sulfenylation on a specific protein of interest. |
| Click Chemistry-Compatible Probes (e.g., DAz-1, DYn-2) | A dimedone analog with a bioorthogonal handle (azide or alkyne) reacts with sulfenic acid. A reporter tag (e.g., biotin (B1667282), fluorophore) is then attached via click chemistry.[5][6][7] | Highly versatile; allows for a two-step labeling process in living cells; can be used for both visualization and enrichment.[5] | Requires additional reaction steps which could introduce variability. | In situ labeling of sulfenylated proteins in live cells for subsequent identification or visualization. |
| Antibody-Based Detection | Uses antibodies that specifically recognize the cysteine-dimedone adduct. | Standard Western blotting and immunoprecipitation techniques can be used; provides an independent, immunology-based validation. | Dependent on antibody specificity and availability; indirect detection of the modification. | Western blot validation of sulfenylation on a target protein from a complex lysate. |
| Thiol-Trapping Methods | Involves blocking free thiols, reducing sulfenic acids to thiols, and then labeling the new thiols.[1] | Can detect a range of reversible cysteine modifications, not just sulfenic acid. | Indirect method that requires multiple steps and careful controls to ensure specificity. | Assessing the overall redox state of cysteines in a protein or proteome. |
Experimental Protocols
-
Sample Preparation: Lyse cells in a buffer containing a thiol-alkylating agent (e.g., N-ethylmaleimide, NEM) to block free cysteines and prevent artifactual oxidation.
-
Protein Digestion: Perform in-solution or in-gel digestion of the protein of interest (or the entire proteome) with a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data for peptides containing a +16 Da mass modification on cysteine residues. Manually validate the spectra to confirm the site of modification.
-
Cell Lysis and Labeling: Lyse cells in a buffer containing a dimedone-based fluorescent probe (e.g., DCP-FL).
-
Protein Separation: Separate the labeled proteins by SDS-PAGE.
-
Fluorescence Imaging: Visualize the fluorescently labeled proteins in the gel using an appropriate fluorescence scanner.
-
Protein Identification: Excise the fluorescent bands of interest and identify the protein by mass spectrometry.
-
In Situ Labeling: Treat live cells with a cell-permeable, click-chemistry compatible probe such as DAz-1 (azide-modified dimedone).[5]
-
Cell Lysis: Lyse the cells under denaturing conditions.
-
Click Chemistry Reaction: Add a fluorescent dye or biotin molecule with a corresponding alkyne handle, along with a copper(I) catalyst, to covalently attach the reporter tag to the probe.
-
Detection/Enrichment:
-
For visualization: Separate proteins by SDS-PAGE and visualize using fluorescence imaging.
-
For enrichment: Use streptavidin beads to pull down the biotin-tagged proteins for subsequent identification by mass spectrometry.
-
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the orthogonal validation methods.
Caption: Workflow for this compound based sulfenylated protein enrichment.
Caption: Workflows for orthogonal validation of protein sulfenylation.
Signaling Pathway Context
The identification of sulfenylated proteins is often crucial for understanding redox-regulated signaling pathways. For example, in response to reactive oxygen species (ROS), a kinase might become sulfenylated, altering its activity and downstream signaling.
Caption: A generic redox-regulated signaling pathway.
By employing one or more of these orthogonal methods, researchers can confidently validate their findings from this compound experiments, leading to a more complete and accurate understanding of the role of cysteine sulfenylation in biological processes.
References
- 1. Chemical approaches to detect and analyze protein sulfenic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. Fluorescent and affinity-based tools to detect cysteine sulfenic acid formation in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A chemical approach for detecting sulfenic acid-modified proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific mapping and quantification of protein S-sulfenylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Protein Sulfenylation: Site-Directed Mutagenesis vs. Alternative Methods
For researchers, scientists, and drug development professionals, confirming the precise location and functional relevance of protein S-sulfenylation is a critical step in understanding redox signaling pathways and developing targeted therapeutics. This guide provides an objective comparison of site-directed mutagenesis with alternative chemoproteomic methods for validating this transient post-translational modification.
Protein S-sulfenylation, the oxidation of a cysteine thiol to a sulfenic acid (-SOH), is a key mechanism in redox-regulated cellular processes. Identifying the specific cysteine residues that undergo this modification is the first step, often accomplished through sophisticated mass spectrometry-based chemoproteomic techniques. However, validating that a specific cysteine is indeed sulfenylated and that this modification has a functional consequence requires rigorous experimental follow-up. Site-directed mutagenesis, a classic molecular biology technique, remains a gold standard for this functional validation. This guide will compare its performance with modern chemical probe-based methods, providing supporting data and detailed protocols.
Performance Comparison: Site-Directed Mutagenesis vs. Chemoproteomic Methods
Choosing the right validation strategy depends on the specific research question, available resources, and the desired level of functional insight. While chemoproteomic methods excel at high-throughput discovery, site-directed mutagenesis provides definitive evidence of the functional importance of a single cysteine residue's oxidation state.
| Parameter | Site-Directed Mutagenesis (Cys-to-Ser) | Chemoproteomic Methods (e.g., with DYn-2, BTD probes) |
| Primary Goal | Functional validation of a specific sulfenylation site. | Discovery and site-specific mapping of sulfenylated proteins. |
| Principle | Mutation of a target cysteine to a non-oxidizable residue (e.g., serine) to observe loss of redox-dependent function. | Chemical probes that selectively react with sulfenic acid, enabling enrichment and identification by mass spectrometry.[1][2] |
| Quantitative Data | Indirect; measures changes in protein activity, binding, or other functional outputs. Can be quantitative (e.g., enzyme kinetics). | Direct; provides quantitative data on the abundance of sulfenylated peptides under different conditions (e.g., fold-change upon oxidative stress).[3] |
| Throughput | Low; typically one mutation at a time. | High; can identify and quantify thousands of sulfenylation sites in a single experiment.[3] |
| Specificity | High for the targeted cysteine residue. | High for sulfenic acid, but potential for off-target reactions or incomplete labeling. |
| Sensitivity | Dependent on the sensitivity of the downstream functional assay. | High, capable of detecting low-abundance sulfenylated proteins. |
| Confirmation | Confirms the functional relevance of the cysteine's ability to be oxidized. | Confirms the chemical presence of a sulfenic acid at a specific site. |
| Limitations | Cys-to-Ser mutation can sometimes alter protein structure or function independently of its redox role. Does not directly detect the sulfenic acid modification itself. | Does not inherently provide information about the functional consequence of the modification. Probes may have limited cell permeability or accessibility to certain subcellular compartments. |
Experimental Protocols
I. Validating Protein Sulfenylation by Site-Directed Mutagenesis (Cysteine-to-Serine)
This protocol describes the process of mutating a target cysteine to a serine, expressing the mutant protein, and assessing its functional response to oxidative stress.
1. Primer Design for Site-Directed Mutagenesis:
-
Design complementary forward and reverse primers (typically 25-45 bases in length) containing the desired Cys-to-Ser mutation in the center.
-
Ensure the primers have a melting temperature (Tm) of ≥78°C and a GC content between 40% and 60%.
-
The primers should terminate in one or more G or C bases.
2. PCR-Based Mutagenesis:
-
Perform PCR using a high-fidelity DNA polymerase with the plasmid DNA containing the gene of interest as a template and the mutagenic primers.
-
A typical PCR program includes an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.
3. Digestion of Parental DNA:
-
Digest the parental (non-mutated), methylated plasmid DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.
4. Transformation and Verification:
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Select colonies and isolate the plasmid DNA.
-
Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.
5. Protein Expression and Functional Analysis:
-
Express both the wild-type and the Cys-to-Ser mutant proteins in a suitable expression system (e.g., mammalian cells).
-
Treat the cells expressing either the wild-type or mutant protein with an oxidative stimulus (e.g., H₂O₂).
-
Assess a relevant functional parameter of the protein, such as enzymatic activity, protein-protein interaction, or subcellular localization.
-
Expected Outcome: The wild-type protein should exhibit a change in function upon oxidative stress, while the Cys-to-Ser mutant should be insensitive to this stimulus, indicating that the mutated cysteine is the site of redox regulation.
II. Identification of Sulfenylation Sites using a Chemoproteomic Approach
This protocol provides a general workflow for the identification of protein sulfenylation sites using a clickable chemical probe and mass spectrometry.
1. Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Treat the cells with an oxidative stimulus (e.g., H₂O₂) or a vehicle control.
-
Incubate the cells with a cell-permeable sulfenic acid-specific probe (e.g., DYn-2, an alkyne-functionalized dimedone analog).
2. Cell Lysis and Protein Digestion:
-
Lyse the cells and extract the proteins.
-
Reduce and alkylate the protein sample to block free thiols.
-
Digest the proteins into peptides using an enzyme such as trypsin.
3. Click Chemistry and Enrichment:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a biotin-azide tag to the alkyne-probe-labeled peptides.
-
Enrich the biotin-tagged peptides using streptavidin-coated beads.
4. Mass Spectrometry Analysis:
-
Elute the enriched peptides from the beads.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
-
Identify the sulfenylated peptides and the precise sites of modification using specialized bioinformatics software.
-
Quantify the relative abundance of sulfenylated peptides between different experimental conditions.
Visualizing the Workflows and Concepts
Caption: Comparative workflows for validating protein sulfenylation.
Caption: Logic of functional validation by site-directed mutagenesis.
Conclusion
Validating protein S-sulfenylation is a multi-faceted process that often benefits from the application of complementary techniques. High-throughput chemoproteomic methods are invaluable for the initial discovery and mapping of sulfenylation sites on a proteome-wide scale. However, to conclusively demonstrate the functional significance of a specific sulfenylation event, site-directed mutagenesis remains an indispensable tool. By mutating the target cysteine to a non-oxidizable residue like serine, researchers can directly probe the impact of this modification on protein function within a cellular context. The combination of these approaches provides a powerful strategy to unravel the intricate roles of cysteine S-sulfenylation in health and disease.
References
Unveiling the Specificity of DCP-Bio3: A Comparative Analysis for Cysteine Sulfenic Acid Profiling
For researchers, scientists, and drug development professionals engaged in the study of redox signaling and oxidative stress, the precise detection of cysteine sulfenic acid (SOH) is paramount. DCP-Bio3 has emerged as a valuable tool for this purpose, enabling the enrichment and identification of proteins bearing this transient post-translational modification. This guide provides a comprehensive cross-reactivity analysis of this compound, comparing its performance with other probes and presenting supporting experimental data to inform its application in complex biological systems.
This compound is a biotinylated chemical probe that selectively reacts with the nucleophilic sulfur of cysteine sulfenic acid. This covalent modification allows for the subsequent enrichment of sulfenylated proteins using streptavidin-based affinity purification, followed by identification and quantification via mass spectrometry. The selectivity of this compound is crucial for minimizing the false identification of off-target proteins, thereby ensuring the accuracy of sulfenome profiling studies.
Performance and Cross-Reactivity Insights
While direct quantitative cross-reactivity data for this compound against a wide panel of other cysteine modifications in a single study is limited in the public domain, its selectivity is predicated on the unique reactivity of the dimedone-based warhead towards sulfenic acid over other more abundant cysteine forms like thiols and disulfides.
Experimental Data: Profiling the Sulfenome
Chemoproteomic workflows utilizing probes like this compound have enabled the large-scale identification of sulfenylated proteins. The following table represents a sample of proteins identified as sulfenylated in response to oxidative stress, showcasing the type of data that can be generated.
| Protein | Gene | Function | Fold Change (Oxidative Stress vs. Control) |
| Peroxiredoxin-1 | PRDX1 | Antioxidant enzyme | 3.5 |
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | Glycolysis, cellular signaling | 2.8 |
| Protein tyrosine phosphatase 1B | PTPN1 | Negative regulator of insulin (B600854) and leptin signaling | 2.1 |
| Epidermal growth factor receptor | EGFR | Receptor tyrosine kinase, cell signaling | 1.9 |
| Actin, cytoplasmic 1 | ACTB | Cytoskeletal structure | 1.5 |
This table is a representative example based on typical findings in sulfenomic studies and does not reflect data from a single specific experiment.
Experimental Protocols
A detailed protocol for the enrichment and analysis of sulfenylated proteins using this compound is provided below. This workflow outlines the key steps from cell lysis to mass spectrometry-based identification.
Protocol: Affinity Purification of Sulfenylated Proteins using this compound
1. Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a buffer containing a non-ionic detergent (e.g., NP-40), protease inhibitors, and a metal chelator (e.g., EDTA). Crucially, include a thiol-blocking agent like N-ethylmaleimide (NEM) to prevent the oxidation of free thiols during sample preparation.
-
Sonicate or mechanically disrupt the lysate to ensure complete lysis and shear nucleic acids.
-
Clarify the lysate by centrifugation to remove cellular debris.
2. Protein Quantification:
-
Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA assay).
3. Labeling with this compound:
-
Incubate the protein lysate with this compound at a final concentration of 1-2 mM for 1-2 hours at room temperature with gentle rotation.
4. Removal of Excess Probe:
-
Precipitate the proteins using methods such as acetone (B3395972) or TCA precipitation to remove unreacted this compound.
-
Resuspend the protein pellet in a buffer compatible with the subsequent affinity purification step (e.g., a buffer containing a denaturant like urea (B33335) or SDS).
5. Affinity Purification:
-
Incubate the resuspended protein sample with streptavidin-conjugated beads (e.g., agarose (B213101) or magnetic beads) for 2-4 hours at 4°C with rotation to capture the biotinylated proteins.[6]
-
Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins. This typically includes washes with high salt, detergent, and denaturant concentrations.
6. Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the streptavidin beads. This can be achieved through competitive elution with excess biotin (B1667282) or by on-bead digestion with a protease like trypsin.
-
For on-bead digestion, wash the beads with a digestion buffer (e.g., ammonium (B1175870) bicarbonate) and then incubate with trypsin overnight at 37°C.
-
Collect the resulting peptides and prepare them for mass spectrometry analysis. This includes desalting the peptides using a C18 column.
7. Mass Spectrometry Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8]
-
Identify the proteins from the acquired MS/MS spectra using a protein database search algorithm.
-
Quantify the relative abundance of the identified proteins between different experimental conditions (e.g., control vs. treated).
Below is a visual representation of the experimental workflow.
Signaling Pathway Visualization: EGFR Signaling and Redox Regulation
Cysteine sulfenylation plays a pivotal role in regulating cellular signaling pathways. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. Upon ligand binding, EGFR activates NADPH oxidases (NOX), leading to the production of hydrogen peroxide (H₂O₂). This H₂O₂ can then oxidize a critical cysteine residue within the EGFR kinase domain, as well as in downstream signaling proteins like protein tyrosine phosphatases (PTPs), thereby modulating their activity and propagating the signal.
The following diagram illustrates the interplay between EGFR activation, ROS production, and the subsequent sulfenylation of key signaling components.
References
- 1. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redox-dependent regulation of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxide-dependent sulfenylation of the EGFR catalytic site enhances kinase activity. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Pull-down assays [sigmaaldrich.com]
- 7. Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
Validating DCP-Bio3 Results: A Comparative Guide to Antibody-Based Confirmation
For researchers, scientists, and drug development professionals, establishing the validity of experimental findings is paramount. This guide provides a comprehensive comparison of methods for validating results obtained with DCP-Bio3, a biotinylated affinity probe for isolating proteins with cysteine sulfenic acid modifications, with a focus on specific antibody-based techniques.
Performance Comparison: this compound vs. Specific Antibodies
The primary method for validating specific protein "hits" from a this compound proteomics screen is through immunoblotting (Western blot) using antibodies that target the protein of interest. While antibodies that directly recognize the sulfenic acid modification on a specific protein are not widely available, two main antibody-based strategies can be employed for validation:
-
Antibodies against the Target Protein: This is the most common and direct method to validate the oxidation of a specific protein identified by this compound. Following a this compound pulldown, the enriched fraction can be probed with an antibody specific to the protein of interest. An increased signal in the pulldown fraction compared to a control indicates that the protein was indeed sulfenylated.
-
Anti-dimedone Antibodies: Dimedone is the reactive moiety of this compound that covalently binds to sulfenic acid. Antibodies that recognize the resulting dimedone-cysteine adduct can be used to detect total protein sulfenylation in a sample by Western blot.[1][2] This approach can confirm a general increase in protein sulfenylation under specific conditions but does not validate the oxidation of a particular protein.
The following table summarizes the quantitative comparison between these methods:
| Feature | This compound Affinity Capture & Proteomics | Western Blot with Target-Specific Antibody | Western Blot with Anti-dimedone Antibody |
| Principle | Biotin-streptavidin affinity capture of proteins with sulfenic acid modifications, followed by mass spectrometry for identification and relative quantification. | Immunodetection of a specific protein of interest within a complex mixture separated by size. | Immunodetection of all proteins modified by dimedone-based probes.[1][2] |
| Specificity | High for sulfenic acid-modified proteins. | High for the specific protein of interest. | Specific for the dimedone adduct, not a particular protein. |
| Application | Discovery of novel sulfenylated proteins; global profiling of protein sulfenylation. | Validation and quantification of the sulfenylation of a specific protein identified by proteomics or other means. | General detection and semi-quantification of total protein sulfenylation. |
| Quantitative Data | Relative quantification based on spectral counting or isotopic labeling. | Semi-quantitative to quantitative, depending on the detection method and normalization. | Semi-quantitative. |
Experimental Protocols
This compound Labeling and Affinity Capture of Sulfenylated Proteins
This protocol is adapted from established methods for using dimedone-based probes.[3]
-
Cell Lysis and Labeling: Lyse cells in a buffer containing 1 mM this compound, along with phosphatase and protease inhibitors. To prevent post-lysis oxidation, it is critical to include alkylating agents like N-ethylmaleimide (NEM) and iodoacetamide, as well as catalase in the lysis buffer.[3]
-
Affinity Capture: Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated (this compound-labeled) proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.
-
Analysis: The eluted proteins can be analyzed by mass spectrometry for identification or by Western blot for validation.
Western Blot Validation of a Specific Sulfenylated Protein
-
Sample Preparation: Run the eluted proteins from the this compound pulldown on an SDS-PAGE gel. Include appropriate controls, such as total cell lysate and a negative control pulldown (e.g., beads only).
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest identified in the this compound screen.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate. The intensity of the band corresponding to the target protein in the this compound pulldown lane provides evidence of its sulfenylation.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the underlying biological process and the experimental procedures described.
The diagram above illustrates how an external stimulus can lead to the generation of Reactive Oxygen Species (ROS), which in turn oxidize protein thiols to sulfenic acids, triggering downstream signaling events.
This workflow outlines the two main stages: a discovery phase using this compound and mass spectrometry to identify potential sulfenylated proteins, followed by a validation phase using Western blotting with specific antibodies to confirm these findings.
References
A Comparative Guide to the Validation of Sulfenic Acid Sites: Arsenite Reduction vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The reversible oxidation of cysteine residues to sulfenic acid (R-SOH) is a critical post-translational modification involved in cellular signaling and redox regulation. Validating the specific sites of sulfenic acid formation is crucial for understanding protein function and its role in disease. This guide provides an objective comparison of the arsenite reduction method with alternative techniques for the validation of sulfenic acid sites, supported by experimental data and detailed protocols.
Data Presentation: Comparison of Sulfenic Acid Detection Methods
The following table summarizes the key characteristics of the arsenite reduction method and the widely used dimedone-based chemical probes for the detection and validation of sulfenic acid sites. While direct quantitative comparisons of performance metrics are not always available in the literature, this table provides a qualitative and feature-based comparison to guide researchers in selecting the appropriate method for their experimental needs.
| Feature | Arsenite Reduction Method | Dimedone-Based Probes |
| Principle | Indirect detection based on the specific reduction of sulfenic acid back to a thiol, followed by labeling of the nascent thiol with a reporter tag (e.g., biotin-maleimide). | Direct chemical trapping of the electrophilic sulfur of the sulfenic acid by the nucleophilic probe, forming a stable covalent adduct that can be detected. |
| Specificity | Generally considered specific for sulfenic acids over other reversible modifications like disulfides. The arsenite-dependent signal can be abolished by pretreatment with dimedone, confirming its specificity for sulfenic acids.[1] | Highly specific for sulfenic acids.[2][3] Does not react with reduced thiols, disulfides, or hyperoxidized forms like sulfinic and sulfonic acids.[2] |
| Sensitivity | Dependent on the efficiency of both the reduction and the subsequent labeling step. The use of denaturing conditions can sometimes diminish sensitivity.[4] | Can be highly sensitive, especially with probes linked to biotin (B1667282) for affinity enrichment or fluorescent tags for direct visualization.[2][3] |
| In Vivo/In Situ Labeling | Not suitable for live-cell labeling as the protocol requires cell lysis and denaturing conditions.[4] | Cell-permeable versions of dimedone-based probes (e.g., DAz-1, DCP-Bio1) are available for in situ labeling in live cells.[2][4] |
| Workflow Complexity | Multi-step process involving blocking of free thiols, reduction of sulfenic acids, and labeling of newly formed thiols. | Typically a one-step labeling procedure, followed by detection or enrichment. |
| Mass Spectrometry Analysis | Identifies the site of the newly labeled thiol, indirectly indicating the original location of the sulfenic acid. | The probe adds a specific mass to the modified cysteine, allowing for direct identification of the sulfenylated peptide by mass spectrometry.[2] |
| Key Limitations | Requires denaturing conditions, which can disrupt protein structure and may not be suitable for all applications.[4] The multi-step nature can introduce variability. | Larger, biotinylated probes may have poor cell permeability.[4] The reaction kinetics can be slow with some proteins.[3] |
Mandatory Visualizations
Signaling Pathway: Redox Regulation via Sulfenic Acid Formation
Caption: Cysteine sulfenic acid as a key intermediate in redox signaling pathways.
Experimental Workflow: Arsenite Reduction Method
Caption: Step-by-step workflow for the arsenite reduction-based validation of sulfenic acid sites.
Logical Relationship: Arsenite Reduction vs. Dimedone Probes
Caption: Comparison of the detection principles of arsenite reduction and dimedone-based probes.
Experimental Protocols
Protocol 1: Validation of Sulfenic Acid Sites using Arsenite Reduction
This protocol is adapted from methodologies described in the literature and is intended for the detection of sulfenic acid-modified proteins in cell lysates.[4][5]
Materials:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors.
-
Blocking Buffer: Lysis buffer containing 50 mM N-ethylmaleimide (NEM).
-
Sodium Arsenite Solution: 100 mM sodium arsenite in water.
-
Labeling Buffer: Lysis buffer containing 1 mM biotin-maleimide.
-
Wash Buffer: Lysis buffer with 0.1% SDS.
-
Streptavidin-agarose beads.
-
Elution Buffer: 2x Laemmli sample buffer with 5% β-mercaptoethanol.
Procedure:
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS and lyse in Blocking Buffer on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Blocking of Free Thiols:
-
Incubate the lysate for 1 hour at room temperature with gentle rotation to ensure complete blocking of free cysteine residues by NEM.
-
Remove excess NEM by acetone (B3395972) precipitation or using a desalting column.
-
-
Arsenite Reduction:
-
Resuspend the protein pellet in Lysis Buffer.
-
Add sodium arsenite solution to a final concentration of 10 mM.
-
Incubate for 1 hour at 37°C to specifically reduce sulfenic acids to thiols.
-
-
Labeling of Nascent Thiols:
-
Add biotin-maleimide to the lysate to a final concentration of 1 mM.
-
Incubate for 1 hour at room temperature with gentle rotation.
-
-
Affinity Purification of Biotinylated Proteins:
-
Add streptavidin-agarose beads to the lysate and incubate for 2 hours at 4°C with rotation.
-
Wash the beads three times with Wash Buffer.
-
-
Elution and Detection:
-
Elute the bound proteins by boiling the beads in Elution Buffer for 5 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-biotin antibody or by mass spectrometry for site identification.
-
Protocol 2: In Situ Labeling of Sulfenic Acids using Dimedone-Based Probes
This protocol describes the use of a cell-permeable, biotin-tagged dimedone probe (e.g., DCP-Bio1) for labeling sulfenic acid-modified proteins in live cells.[2][3]
Materials:
-
Cell culture medium.
-
DCP-Bio1 probe (or other cell-permeable dimedone-based probe).
-
Lysis Buffer: As described in Protocol 1, but without NEM.
-
Streptavidin-agarose beads.
-
Wash Buffer: As described in Protocol 1.
-
Elution Buffer: As described in Protocol 1.
Procedure:
-
Cell Treatment and Labeling:
-
Treat cells with the desired stimulus to induce sulfenic acid formation.
-
Add the cell-permeable dimedone probe (e.g., 1 mM DCP-Bio1) directly to the cell culture medium.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis:
-
Wash the cells three times with ice-cold PBS to remove excess probe.
-
Lyse the cells in Lysis Buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation as described in Protocol 1.
-
-
Affinity Purification:
-
Incubate the lysate with streptavidin-agarose beads for 2 hours at 4°C.
-
Wash the beads extensively with Wash Buffer. To minimize non-specific binding, stringent washes with buffers containing high salt (e.g., 1 M NaCl) or urea (B33335) can be included.[6]
-
-
Elution and Analysis:
-
Elute the captured proteins using Elution Buffer.
-
Analyze the labeled proteins by Western blotting with an antibody against the protein of interest or by mass spectrometry for global identification of sulfenylated proteins and specific sites of modification.
-
Conclusion
The validation of sulfenic acid sites is a challenging but essential task for understanding redox-regulated cellular processes. The arsenite reduction method offers a specific, albeit indirect, approach that is particularly useful for confirming the presence of sulfenic acids in vitro. However, its requirement for denaturing conditions limits its application in living systems. In contrast, the development of cell-permeable dimedone-based probes has revolutionized the field by enabling the direct and specific trapping of sulfenic acids in their native cellular environment.
The choice between these methods will depend on the specific research question, the available resources, and the nature of the biological system under investigation. For researchers aiming to identify sulfenylated proteins in live cells and perform quantitative proteomic analyses, dimedone-based probes are generally the preferred choice. The arsenite reduction method remains a valuable tool for orthogonal validation and for specific in vitro applications where live-cell compatibility is not a concern. By understanding the principles, advantages, and limitations of each approach, researchers can design robust experiments to accurately identify and characterize sulfenic acid modifications in their proteins of interest.
References
- 1. Detection of sulfenic acid in intact proteins by mass spectrometric techniques: application to serum samples - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of dimedone-based chemical probes for sulfenic acid detection evaluation of conditions affecting probe incorporation into redox-sensitive proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A chemical approach for detecting sulfenic acid-modified proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Widespread sulfenic acid formation in tissues in response to hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of dimedone-based chemical probes for sulfenic acid detection methods to visualize and identify labeled proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DCP-Bio3 and DCP-Bio1: Probes for Cysteine Sulfenic Acid Detection
In the dynamic field of redox biology, the precise detection and characterization of transient post-translational modifications are paramount. Among these, the oxidation of cysteine residues to sulfenic acid (Cys-SOH) is a critical event in cellular signaling and oxidative stress. DCP-Bio1 and DCP-Bio3 have emerged as valuable chemical tools for the selective labeling and enrichment of proteins bearing this modification. This guide provides a comprehensive, data-supported comparison of these two biotinylated probes to assist researchers in selecting the optimal tool for their experimental needs.
Overview
Both DCP-Bio1 and this compound are members of a class of chemical probes that utilize a 1,3-dicarbonyl functionality to selectively react with the nucleophilic sulfur of a sulfenic acid, forming a stable covalent bond. The appended biotin (B1667282) moiety facilitates the subsequent detection, affinity purification, and identification of the modified proteins. While both probes share this fundamental mechanism, their utility and characterization in the scientific literature differ significantly, with DCP-Bio1 being more extensively documented.
Quantitative Data Summary
A direct quantitative comparison of this compound and DCP-Bio1 is challenging due to the limited availability of published performance data for this compound. However, extensive characterization of DCP-Bio1 provides a strong benchmark for its performance.
| Feature | DCP-Bio1 | This compound |
| Molecular Formula | C21H32N2O5S | C24H38N4O6S |
| Molecular Weight | 396.5 g/mol [1] | 510.6 g/mol [2] |
| Purity | ≥ 90% (determined by 1H NMR)[1] | ≥ 90%[2] |
| Solubility | Freely soluble in DMSO[1] | DMF: 20 mg/ml; DMSO: 20 mg/ml[2] |
| Stability | Dry powder stable for at least 4 months at -20°C[1] | Stable for ≥ 4 years at -20°C[2] |
| Second-Order Reaction Rate | 0.12 ± 0.012 mM⁻¹ min⁻¹ (with fRMsr) | Not publicly available |
Experimental Performance and Applications
DCP-Bio1 has been demonstrated to be a cell-permeable probe, allowing for the in situ labeling of sulfenic acid-containing proteins in live cells.[3] It has been successfully used to identify and monitor the transient oxidation of various proteins, including kinases, phosphatases, and metabolic enzymes, in response to cellular stimuli.[3] The reaction kinetics of DCP-Bio1 have been characterized, showing that the rate of incorporation can vary depending on the protein microenvironment of the sulfenic acid.[3]
This compound is described as a biotinylated affinity probe for the isolation of cysteine sulfenic acid-containing proteins.[2] It has been shown to selectively form a covalent adduct with the sulfenic acid form of the bacterial peroxidase AhpC over other oxidation states of cysteine.[2] However, detailed public data on its cell permeability, reaction kinetics, and broader application in cellular systems are not as readily available as for DCP-Bio1.
Signaling Pathway Visualization
The following diagram illustrates the general mechanism by which DCP-Bio probes label proteins containing cysteine sulfenic acid, a key modification in redox signaling pathways.
Caption: Mechanism of protein sulfenylation and subsequent labeling by DCP-Bio probes.
Experimental Workflow
The general workflow for detecting sulfenylated proteins using DCP-Bio probes involves cell treatment, lysis, labeling, and subsequent analysis.
Caption: General experimental workflow for the detection of sulfenylated proteins.
Experimental Protocols
Key Experiment: In Situ Labeling of Sulfenic Acid-Containing Proteins in Live Cells with DCP-Bio1
Objective: To label proteins with sulfenic acid modifications within intact cells prior to lysis.
Materials:
-
Cells of interest cultured to 60-90% confluency
-
DCP-Bio1 stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Protocol:
-
Thirty minutes prior to labeling, replace the cell culture medium with fresh medium.
-
Add DCP-Bio1 to the cell culture medium to a final concentration of 100 µM.
-
Incubate the cells for 30-60 minutes at 37°C. If investigating the effect of a stimulant, it can be added during this incubation period.
-
After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove excess DCP-Bio1.
-
Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
The resulting cell lysate containing biotinylated proteins is now ready for downstream analysis such as affinity purification or Western blotting.[3]
Key Experiment: Affinity Capture of DCP-Bio1 Labeled Proteins
Objective: To enrich for biotinylated proteins from a cell lysate.
Materials:
-
Cell lysate containing DCP-Bio1 labeled proteins
-
Streptavidin-agarose beads
-
Wash Buffer 1: PBS with 1% SDS
-
Wash Buffer 2: 4 M Urea in PBS
-
Wash Buffer 3: 1 M NaCl in PBS
-
Elution Buffer: 2% SDS, 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, and 10 mM DTT
Protocol:
-
Incubate the cell lysate with pre-washed streptavidin-agarose beads overnight at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound proteins by sequentially resuspending the beads in Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3.
-
After the final wash, elute the captured proteins by boiling the beads in Elution Buffer for 10 minutes.
-
The eluted fraction, enriched with formerly sulfenylated proteins, can then be analyzed by Western blotting or prepared for mass spectrometry.
Note on this compound Protocol: A detailed, peer-reviewed experimental protocol specifically for this compound is not as readily available as for DCP-Bio1. However, the general principles of labeling and affinity purification outlined above are applicable. Researchers using this compound should optimize probe concentration and incubation times for their specific experimental system, drawing upon the established methods for other biotinylated sulfenic acid probes.
Conclusion
Both DCP-Bio1 and this compound are valuable reagents for the study of protein sulfenylation. DCP-Bio1 is a well-characterized probe with extensive supporting data and detailed protocols for its use in both in situ and in vitro labeling experiments. Its reactivity has been quantitatively assessed, providing a solid foundation for its application. This compound, while sharing the same fundamental chemistry, currently lacks the same depth of publicly available performance data and specific protocols.
For researchers requiring a well-established and quantitatively characterized probe, DCP-Bio1 is the recommended choice. For applications where the specific properties of this compound (e.g., its different linker arm) may be advantageous, empirical validation and optimization will be necessary. As with any chemical probe, the choice between DCP-Bio1 and this compound will ultimately depend on the specific experimental goals and the level of characterization required.
References
A Researcher's Guide to Validating Novel Protein Oxidation Sites Identified with DCP-Bio3
For researchers, scientists, and drug development professionals, the identification of novel protein oxidation sites is a critical step in understanding cellular signaling, disease pathology, and developing targeted therapeutics. DCP-Bio3 has emerged as a valuable tool for enriching proteins with a specific type of oxidation—cysteine sulfenic acid. However, the validation of these findings is paramount to ensure the biological significance of the identified sites. This guide provides a comprehensive comparison of this compound with alternative validation methods, supported by experimental data and detailed protocols.
Introduction to this compound and the Importance of Validation
This compound is a chemical probe that contains a dimedone-like moiety, which selectively reacts with the sulfenic acid form of cysteine, and a biotin (B1667282) tag for affinity purification. This allows for the enrichment of sulfenylated proteins from complex biological samples, which can then be identified by mass spectrometry. While powerful, reliance on a single method for identifying post-translational modifications can be prone to artifacts. Therefore, orthogonal validation using different chemical or biochemical principles is essential to confirm the authenticity of the identified oxidation sites.
Comparing this compound with Alternative Probes for Sulfenic Acid Detection
The landscape of chemical probes for detecting cysteine sulfenylation has expanded, offering alternatives to dimedone-based reagents like this compound. The choice of probe can significantly impact the number and types of sulfenylated sites identified, primarily due to differences in reactivity and cell permeability.
A key alternative is the benzothiazine-based probe (BTD).[1][2][3] BTD exhibits a reaction rate with sulfenic acids that is over two orders of magnitude higher than dimedone-based probes.[3] This enhanced reactivity allows for the capture of more transient sulfenylation events and requires less starting material for proteomic analysis.[2] Another widely used probe is DYn-2, a cell-permeable alkyne-tagged dimedone analog that has shown greater stability and efficiency for in situ labeling compared to earlier dimedone-based probes.[1][2]
| Probe | Chemical Class | Relative Reactivity | Identified Sulfenylation Sites (RKO cells) | Required Protein Input | Key Advantages | Limitations |
| This compound (Dimedone-based) | Cyclic 1,3-dicarbonyl | Moderate | ~1100 (inferred from DYn-2 data) | ~30 mg | High selectivity for sulfenic acid. | Slower reaction kinetics may miss transient oxidation events. |
| BTD (Benzothiazine-based) | Benzothiazine | High (over 100x faster than dimedone) | ~1870 | ~2 mg | Captures transient sulfenylation; requires less material. | Newer probe, less extensively characterized in all biological systems. |
| DYn-2 (Dimedone-based) | Cyclic 1,3-dicarbonyl with alkyne tag | Moderate | 1105 | 30 mg | Good cell permeability and stability for in situ labeling. | Similar kinetic limitations to other dimedone-based probes. |
This table summarizes a semi-quantitative comparison based on published data. The number of identified sites can vary depending on the cell type, experimental conditions, and mass spectrometry platform.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these probes and the subsequent validation of findings. Below are summarized protocols for identifying sulfenylated proteins using this compound and the BTD probe, followed by a general workflow for mass spectrometry-based validation.
Protocol 1: Identification of Sulfenylated Proteins using this compound
This protocol is adapted from methods for the closely related probe, DCP-Bio1.[4][5][6]
-
Cell Lysis and Labeling:
-
Lyse cells in a buffer containing 1 mM this compound. To prevent post-lysis artifacts, the lysis buffer should also contain 200 units/mL catalase and a thiol-blocking agent like N-ethylmaleimide (NEM).
-
-
Affinity Enrichment:
-
Incubate the cleared cell lysate with streptavidin-agarose beads to capture biotinylated proteins.
-
Perform stringent washes to remove non-specifically bound proteins. This should include washes with high salt (1 M NaCl), urea (B33335) (4 M), and a mild detergent (e.g., 0.2% SDS).
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the captured proteins from the beads using a buffer containing free biotin or by boiling in SDS-PAGE sample buffer.
-
For mass spectrometry, perform in-solution or in-gel tryptic digestion of the eluted proteins.
-
Desalt the resulting peptides using C18 spin columns.
-
Protocol 2: Identification of Sulfenylated Proteins using the BTD Probe
This protocol is based on a well-established chemoproteomic platform for the BTD probe.[1]
-
In Situ or In Vitro Labeling:
-
For in situ labeling, incubate live cells with 1 mM BTD in serum-free medium.
-
For in vitro labeling, lyse cells and incubate the lysate with the BTD probe.
-
-
Protein Digestion and Click Chemistry:
-
Digest the BTD-labeled proteome into tryptic peptides.
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") reaction to attach an azide-biotin tag to the BTD-labeled peptides.
-
-
Enrichment and Mass Spectrometry:
-
Enrich the biotinylated peptides using streptavidin beads.
-
Elute the peptides and analyze by LC-MS/MS.
-
Protocol 3: Mass Spectrometry Data Acquisition and Analysis
-
LC-MS/MS Analysis:
-
Analyze the prepared peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
-
-
Database Searching:
-
Search the raw mass spectrometry data against a relevant protein database (e.g., UniProt) using a search engine like MaxQuant, Sequest, or Mascot.
-
Specify the appropriate variable modifications, including the mass shift corresponding to the reacted probe on cysteine residues.
-
-
Data Validation and Site Localization:
-
Filter the peptide and protein identifications to a false discovery rate (FDR) of 1%.
-
Use software tools to confidently localize the modification to specific cysteine residues.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
To visually represent the logical flow of the experimental processes, the following diagrams have been generated using the DOT language.
References
- 1. Proteome-wide analysis of cysteine S-sulfenylation using a benzothiazine-based probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-Based Sensing for Site-Specific Proteomic Analysis of Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Methods to Visualize and Identify Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of DCP-Bio3
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of DCP-Bio3, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed for researchers, scientists, and drug development professionals.
Safety and Handling Profile
According to the Safety Data Sheet (SDS) for this compound, the substance is not classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, adherence to standard laboratory safety protocols is essential.
| Property | Value |
| Chemical Name | N-[4-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]butyl]-carbamic acid, 3-(2,4-dioxocyclohexyl)propyl ester |
| CAS Number | 1001575-95-6 |
| GHS Classification | Not classified as hazardous |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 |
| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0 |
| Ecological Information | Water hazard class 1 (Self-assessment): slightly hazardous for water. Do not allow undiluted product or large quantities of it to reach ground water, water course or sewage system. |
| First-Aid Measures | No special measures required. In case of inhalation, supply fresh air. For skin contact, the product generally does not irritate the skin. For eye contact, rinse with running water. If swallowed and symptoms persist, consult a doctor. |
| Fire-Fighting Measures | Use fire-fighting measures that suit the environment. A solid water stream may be inefficient. |
| Stability and Reactivity | No decomposition if used according to specifications. No dangerous reactions or decomposition products are known. |
Step-by-Step Disposal Protocol
Even though this compound is not classified as a hazardous substance, it is crucial to follow a structured disposal plan to minimize environmental impact and adhere to institutional guidelines.
1. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.
2. Waste Collection:
-
Solid Waste: Collect waste this compound and any contaminated materials (e.g., weigh boats, pipette tips, and vials) in a designated, sealed, and clearly labeled waste container.
-
Liquid Waste: If this compound is in a solution, do not dispose of it down the drain, especially in large quantities, as it is slightly hazardous to aquatic life. Collect it in a sealed and labeled waste container.
3. Consultation with Environmental Health and Safety (EHS):
-
Always consult your institution's EHS department for specific disposal guidelines. Local regulations and institutional policies may have specific requirements for chemical waste, regardless of its hazard classification.
4. Disposal Pathway:
-
Based on the non-hazardous nature of this compound, your EHS office will likely recommend one of the following disposal routes:
-
Incineration: For solid waste, incineration by a licensed waste disposal facility is a common and effective method.
-
Chemical Waste Collection: Your institution's EHS department will have a designated collection program for chemical waste. Ensure your labeled waste container is ready for pickup according to their schedule and procedures.
-
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling DCP-Bio3
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount to both personal safety and experimental success. This guide provides essential, immediate safety and logistical information for the use of DCP-Bio3, a biotinylated affinity probe designed for the isolation of proteins containing cysteine sulfenic acid. By offering clear, procedural, and step-by-step guidance, this document aims to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.
Essential Safety and Handling Precautions
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative to adhere to standard laboratory best practices to mitigate any potential risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when working with any chemical reagent, including this compound. The following table summarizes the essential PPE for handling this compound in both its solid and dissolved forms.
| PPE Category | Recommended Equipment | Key Considerations |
| Eye Protection | Chemical safety goggles or a full-face shield where splashing is possible.[1][2] | Standard safety glasses may not offer adequate protection from splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, fluoroelastomer, or neoprene for DMSO solutions).[3] | Standard nitrile gloves can degrade quickly upon contact with DMSO and are not recommended for prolonged use with this solvent.[3] Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | A fully buttoned laboratory coat.[1] | Ensures that personal clothing is protected from accidental spills. |
| Respiratory Protection | Not generally required when handling in a well-ventilated area. A NIOSH-approved respirator may be necessary if there is a risk of inhaling dust or aerosols. | Work in a chemical fume hood when weighing the solid form or when working with volatile solvents.[3] |
Operational Workflow: From Receipt to Disposal
A structured operational workflow is crucial for minimizing risks and ensuring the integrity of your experiments.
Detailed Experimental Protocol: Protein Labeling and Isolation
The following is a general protocol for the biotinylation of proteins using a reagent like this compound. Optimal conditions may vary depending on the specific protein and experimental goals.
Reagent Preparation
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.
-
Dissolution: Immediately before use, dissolve the required amount of this compound in an anhydrous, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[4] Stock solutions in anhydrous DMSO can often be stored at -20°C for several days.[4]
Protein Labeling Procedure
-
Prepare Protein Sample: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS) at a pH between 7 and 9.[4] Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction and should be avoided.[4]
-
Calculate Reagent Amount: Determine the desired molar excess of the biotinylation reagent. A 10-20 fold molar excess is a common starting point.
-
Reaction: Add the calculated amount of the this compound solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[4] The optimal time and temperature should be determined empirically.
-
Quenching: Stop the reaction by adding a quenching buffer that contains primary amines, such as a Tris-based buffer.[4]
-
Purification: Remove the excess, non-reacted biotinylation reagent and byproducts using a desalting column, dialysis, or spin filtration.[4]
Affinity Purification of Biotinylated Proteins
-
Cell Lysis: Lyse the cells containing the protein of interest using an appropriate lysis buffer.
-
Protein Binding: Incubate the cell lysate with an affinity support, such as streptavidin-agarose beads, to allow the biotinylated protein to bind to the immobilized streptavidin.
-
Washing: Wash the beads with a suitable wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the purified biotinylated protein from the beads by altering the buffer conditions to disrupt the biotin-streptavidin interaction. This can be achieved using harsh conditions like boiling in SDS-PAGE sample buffer or through more gentle methods if the biotinylation reagent has a cleavable linker.
Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.
Waste Segregation and Disposal
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect unused this compound powder and any contaminated disposables (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container for solid chemical waste. |
| Liquid Waste (DMSO/DMF solutions) | Collect all solutions containing this compound in a designated, sealed, and clearly labeled container for hazardous liquid waste. Do not pour down the drain. |
| Contaminated Labware | Decontaminate non-disposable labware by rinsing with an appropriate solvent. Collect the rinse as hazardous liquid waste. |
All chemical waste should be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
By following these safety and handling procedures, researchers can confidently and safely utilize this compound in their experiments, contributing to the advancement of scientific knowledge while maintaining a secure laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
